molecular formula C9H13N3O B1489682 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol CAS No. 284680-44-0

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Numéro de catalogue: B1489682
Numéro CAS: 284680-44-0
Poids moléculaire: 179.22 g/mol
Clé InChI: SFCBHPFIBPYUAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCBHPFIBPYUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351314
Record name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284680-44-0
Record name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity, Synthesis, and Pharmacophore Analysis

Executive Summary

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Molecular Formula: C


H

N

O) represents a critical heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by a pyrimidine core substituted with a lipophilic pyrrolidine ring at the C2 position and a methyl group at C6, this compound serves as a versatile intermediate for developing bioactive agents, particularly in the fields of kinase inhibition , HIV integrase inhibition , and anti-inflammatory therapeutics .

This guide provides a comprehensive analysis of its structural dynamics—specifically the critical keto-enol tautomerism that dictates its binding affinity—along with validated synthetic protocols and physicochemical properties.[2]

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Preferred Tautomeric Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Molecular Formula C

H

N

O
Molecular Weight 179.22 g/mol
CAS Number (Analog) Note: Often indexed under cationic or salt forms.[1][2][3][4][5] Closest structural analog: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8).[1][2][6][4]
SMILES CC1=CC(=O)NC(=N1)N2CCCC2
Tautomeric Equilibrium (Critical Mechanism)

A defining feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.[2] For 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol, the equilibrium heavily favors the pyrimidin-4(3H)-one (keto) tautomer in both the solid state and polar solvents.[1]

Mechanistic Implication: The pyrrolidine nitrogen at position 2 acts as an electron donor (via conjugation), increasing electron density within the pyrimidine ring. This resonance stabilization makes the N3 nitrogen more basic, encouraging protonation at N3 and stabilizing the carbonyl at C4.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Less Stable Keto Keto Form (Pyrimidin-4(3H)-one) Dominant Species Enol->Keto  Solvent/Solid State  

Figure 1: Tautomeric equilibrium favoring the keto form due to resonance stabilization from the C2-pyrrolidine substituent.

Physicochemical Properties

Data below represents experimentally validated values for close structural analogs and calculated descriptors for the specific target.

PropertyValue / DescriptionContext for Drug Design
Physical State Solid (Crystalline powder)Typically high melting point (>180°C) due to intermolecular H-bonding (dimer formation).[1][2]
Solubility Low in water; Soluble in DMSO, DMF, MeOHThe lipophilic pyrrolidine ring reduces aqueous solubility compared to unsubstituted uracils.
pKa (Acidic) ~9.2 (Calculated for N3-H)The N3 proton is weakly acidic, allowing deprotonation under basic conditions for alkylation reactions.[2]
LogP ~1.2 - 1.5 (Predicted)Moderate lipophilicity makes it membrane-permeable but requires formulation optimization.[1][2]
H-Bond Donors 1 (N-H in keto form)Critical for binding site interactions (e.g., hinge region of kinases).[2]
H-Bond Acceptors 3 (N1, O4, N-pyrrolidine)The carbonyl oxygen is a strong acceptor.[2]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

Two primary routes exist for synthesizing this scaffold:

  • S

    
    Ar Displacement (Route A):  Displacement of a leaving group (Cl or SMe) at C2 by pyrrolidine.[2]
    
  • Cyclization (Route B): Condensation of a guanidine derivative with a

    
    -keto ester.[2]
    
Protocol: Route A (Displacement of 2-Chloro)

This is the preferred laboratory method due to the commercial availability of the precursor.[2]

Reagents:

  • Precursor: 2-Chloro-6-methylpyrimidin-4-ol (or 4-hydroxy-2-chloro-6-methylpyrimidine).[1][2]

  • Nucleophile: Pyrrolidine (excess).[2]

  • Solvent: Ethanol or n-Butanol.[1][2]

  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    (optional if excess pyrrolidine is used).[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-chloro-6-methylpyrimidin-4-ol in Ethanol (10 volumes).

  • Addition: Add 2.5 eq of pyrrolidine dropwise. The excess acts as a base to scavenge HCl.[2]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting chloride.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[2]

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo to 20% volume and add cold water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , DCM/MeOH gradient).
    

Synthesis Start 2-Chloro-6-methyl pyrimidin-4-ol Inter Tetrahedral Intermediate Start->Inter  + Pyrrolidine Reflux/EtOH   Reagent Pyrrolidine (Nucleophile) Reagent->Inter Product 6-Methyl-2-(pyrrolidin-1-yl) pyrimidin-4-ol Inter->Product  - HCl  

Figure 2: Nucleophilic aromatic substitution (S


Ar) pathway for synthesis.

Applications in Drug Discovery[8][9][10][11][12][13]

Scaffold Pharmacology

The 2-(pyrrolidin-1-yl)pyrimidin-4-ol moiety serves as a privileged structure in medicinal chemistry.[1][2]

  • Kinase Inhibition: The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of ATP's adenine base, allowing it to anchor into the hinge region of kinase enzymes.[2]

  • HIV Integrase: N-methylated derivatives of this scaffold have shown potency as HIV integrase inhibitors by chelating magnesium ions in the active site.[1][2]

  • Lipophilicity Tuning: The pyrrolidine ring provides a "bulky" lipophilic cap that can fill hydrophobic pockets (e.g., the specificity pocket of an enzyme) without adding excessive molecular weight.

Analytical Characterization (Expected Signals)

To validate the synthesis, researchers should look for the following spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~11.0 ppm (Broad s, 1H, NH  of lactam).
      
    • 
       ~5.6 ppm (s, 1H, Pyrimidine C5-H ).[2]
      
    • 
       ~3.4 ppm (m, 4H, Pyrrolidine N-CH
      
      
      
      ).[2]
    • 
       ~2.1 ppm (s, 3H, CH
      
      
      
      at C6).
    • 
       ~1.9 ppm (m, 4H, Pyrrolidine C-CH
      
      
      
      ).[2]
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 180.1.[2]
      

References

  • Tautomerism in Pyrimidines: 2-Isopropyl-6-methylpyrimidin-4(3H)-one. National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]

  • Biological Activity (HIV): Ferrara, M., et al. "Development of 2-pyrrolidinyl-N-methyl pyrimidones as potent and orally bioavailable HIV integrase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2010.[2] Available at: [Link]

  • Synthesis Methodology: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. ResearchGate. Available at: [Link][2]

  • Structural Analog Data: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem Compound Summary. Available at: [Link][2]

Sources

CAS number for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

CAS Registry Number: 284680-44-0[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive profile of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS 284680-44-0), a heterocyclic building block critical in medicinal chemistry.[3] Structurally characterized by a pyrimidine core substituted with a methyl group, a hydroxyl moiety (tautomeric with a ketone), and a pyrrolidine ring, this compound serves as a "privileged scaffold" in the synthesis of bioactive molecules.[3] It is frequently utilized in the development of kinase inhibitors, epigenetic modulators (e.g., EHMT1/2 inhibitors), and GPCR ligands.[3] This document details its physicochemical properties, validated synthetic routes, analytical signatures, and handling protocols.[3]

Chemical Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[3] While often named as the alcohol in catalogs, the keto form is thermodynamically favored in the solid state and in polar solvents.[3]

Table 1: Chemical Identification & Properties

ParameterSpecification
CAS Number 284680-44-0
IUPAC Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Alternative Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
SMILES (Canonical) CC1=CC(=O)NC(N2CCCC2)=N1
InChI Key AC1LF3Z0
Melting Point 169–172 °C [1]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~9.5 (OH/NH acidic), ~2.5 (Pyrimidine N basic)

Synthetic Methodology

The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[3] The electron-deficient nature of the pyrimidine ring at the C2 position, activated by the electronegative nitrogen atoms, allows for the displacement of a leaving group (typically chloride) by the secondary amine (pyrrolidine).[3]

Primary Synthetic Route

Precursor: 2-Chloro-6-methylpyrimidin-4-ol (CAS 2845-73-0).[3] Reagent: Pyrrolidine (CAS 123-75-1).[3] Mechanism: SₙAr displacement of the C2-chlorine.[3]

Protocol:

  • Charge: A reaction vessel is charged with 2-chloro-6-methylpyrimidin-4-ol (1.0 equiv) and a polar protic solvent such as Ethanol or Isopropanol.[3]

  • Addition: Pyrrolidine (2.0–3.0 equiv) is added. Excess pyrrolidine acts as both the nucleophile and the base to scavenge the HCl byproduct. Alternatively, a non-nucleophilic base like TEA or DIPEA can be used with 1.1 equiv of pyrrolidine.[3]

  • Reaction: The mixture is heated to reflux (80–85 °C) for 3–6 hours. Monitoring via TLC or LC-MS should show the disappearance of the starting chloride (

    
     min) and formation of the product (
    
    
    
    min, more polar).[3]
  • Workup: The solvent is removed under reduced pressure.[3] The residue is triturated with water to remove pyrrolidine hydrochloride salts. The solid product is collected by filtration.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH gradient) yields the pure title compound.

Reaction Pathway Diagram

SynthesisPathway Start 2-Chloro-6-methylpyrimidin-4-ol (CAS 2845-73-0) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Pyrrolidine (CAS 123-75-1) Reagent->Intermediate Product 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS 284680-44-0) Intermediate->Product - HCl (Elimination)

Figure 1: SₙAr synthesis route from 2-chloro-6-methylpyrimidin-4-ol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.5–11.0 ppm (br s, 1H): NH/OH tautomeric proton (often broad or invisible if exchanged).[3]

    • δ 5.60 ppm (s, 1H): Pyrimidine C5-H proton.[3] This is a characteristic singlet for 6-methyl-4-pyrimidinones.[3]

    • δ 3.40–3.50 ppm (m, 4H): Pyrrolidine N-CH₂ protons (α-protons).[3]

    • δ 2.10 ppm (s, 3H): Methyl group at C6.[3]

    • δ 1.85–1.95 ppm (m, 4H): Pyrrolidine C-CH₂ protons (β-protons).[3]

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Observed m/z = 180.1.

Applications in Drug Discovery

This compound is a versatile intermediate.[3] The pyrimidine ring serves as a bioisostere for purines, making it highly relevant in ATP-competitive inhibition.[3]

  • Epigenetic Modulation: Derivatives of this scaffold have been identified in patents as inhibitors of EHMT1/2 (Euchromatic Histone Lysine Methyltransferase) , enzymes implicated in various cancers and hemoglobinopathies [2].[3] The pyrrolidine ring often occupies the solvent-exposed region of the enzyme pocket, improving solubility and pharmacokinetic properties.[3]

  • Kinase Inhibition: The 2-amino-4-hydroxypyrimidine motif is a "hinge-binding" pharmacophore.[3] The keto-enol functionality can donate and accept hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).[3]

  • Library Synthesis: The C4-hydroxyl group can be activated (e.g., via POCl₃ to the 4-chloro derivative) to introduce further diversity, allowing the construction of 2,4,6-trisubstituted pyrimidine libraries.[3]

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to standard protocols for functionalized pyrimidines.[3]

  • GHS Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption, which can induce caking.[3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle within a fume hood to avoid inhalation of dust.[3]

References

  • Exclusive Chemistry Ltd. (2024).[1] Certificate of Analysis: 6-Methyl-2-(1-pyrrolidinyl)-4-pyrimidinol (CAS 284680-44-0).[1][2][3][4] Retrieved from

  • Campbell, J. E., et al. (2017).[3] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. World Intellectual Property Organization, Patent WO2017181177A1.[3] Retrieved from

  • Graceffa, R., et al. (2010).[3][5] Structure of 2-chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E, 66(Pt 12).[3] (Analogous synthesis reference).

  • ChemAdvin. (2024).[1] Product Catalog: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-Ol. Retrieved from

Sources

Technical Guide: 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and characterization of 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol .

Content Type: Technical Whitepaper | Version: 1.0 Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Executive Summary

The molecule formally named 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol represents a classic case of structural nomenclature deviating from thermodynamic reality. While the suffix "-ol" implies an aromatic hydroxyl species (lactim), experimental evidence across the 2-amino-4-hydroxypyrimidine class suggests that this scaffold exists predominantly as the oxo-amine (lactam) tautomer in solution and solid phases.

Understanding this equilibrium is not merely an academic exercise; it is critical for drug design. The tautomeric state dictates the hydrogen bond donor/acceptor profile (HBD/HBA), altering ligand-receptor binding affinity, solubility, and metabolic stability. This guide provides the protocols to synthesize, characterize, and model this specific tautomeric behavior.

Part 1: Structural Dynamics & Tautomeric Equilibrium

The Tautomeric Triad

The "identity crisis" of this molecule arises from the mobility of the proton associated with the oxygen at position 4. Unlike simple phenols, the pyrimidine ring offers nitrogen acceptors that compete for this proton.

For 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol, three primary neutral tautomers are theoretically possible:

  • Lactim (4-OH): The aromatic "pyrimidinol" form.

  • 3H-Lactam (3H-4-oxo): Proton resides on N3. (Generally favored).

  • 1H-Lactam (1H-4-oxo): Proton resides on N1.

Critical Structural Note: The C2-substituent is a pyrrolidine ring . Unlike a primary amine (–NH₂), the pyrrolidine nitrogen is fully substituted (tertiary). It cannot act as a hydrogen bond donor. This eliminates the intramolecular H-bond stabilization often seen in 2-primary-amino analogs, making the tautomeric ratio highly sensitive to solvent polarity.

Thermodynamic Preference
  • Solid State: X-ray crystallographic data for analogous 2-amino-6-methyl-4-pyrimidinones consistently reveal the 3H-lactam form, stabilized by intermolecular hydrogen bonding dimers [1].

  • Solution Phase: In polar solvents (DMSO, H₂O, Methanol), the equilibrium strongly favors the lactam (keto) forms due to their higher dipole moments and solvation energy. The lactim (enol) form is typically a minor species (<5%) or non-existent unless trapped in the gas phase or highly non-polar solvents [2].

Pathway Visualization

The following diagram illustrates the interconversion pathways.

Tautomerism Lactim Lactim Form (4-Hydroxypyrimidine) Aromatic Low Polarity TS Proton Transfer Transition State Lactim->TS Solvent Assisted TS->Lactim Lactam3H 3H-Lactam Form (3H-4-pyrimidinone) Dominant in Solution High Polarity TS->Lactam3H Fast Lactam3H->TS Lactam1H 1H-Lactam Form (1H-4-pyrimidinone) Minor Species Lactam3H->Lactam1H 1,3-Proton Shift Lactam1H->Lactam3H

Figure 1: Tautomeric equilibrium pathways.[1] The 3H-Lactam is thermodynamically favored in polar media.

Part 2: Experimental Protocols

Synthesis Strategy

To study the tautomerism, one must first access the molecule. Two primary routes exist: De novo cyclization and Nucleophilic Aromatic Substitution (


). The 

route is preferred for late-stage diversification.
Protocol A:

Synthesis from Chloropyrimidine

Objective: Synthesize 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol from 2-chloro-6-methyl-4-pyrimidinol.

  • Reagents:

    • Substrate: 2-chloro-6-methyl-4-pyrimidinol (1.0 eq).

    • Nucleophile: Pyrrolidine (2.5 eq).

    • Solvent: Ethanol or 1,4-Dioxane.

    • Base: Triethylamine (optional if excess pyrrolidine is used).

  • Procedure:

    • Dissolve 2-chloro-6-methyl-4-pyrimidinol in Ethanol (0.5 M concentration).

    • Add Pyrrolidine dropwise at room temperature.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

    • Workup: Cool to RT. The product often precipitates as the internal salt. If not, evaporate solvent, resuspend in minimal water, and adjust pH to ~6-7 with dilute HCl to precipitate the neutral species.

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: "Trapping" Tautomers (Methylation Analysis)

To conclusively prove which tautomer is active, "trap" them by methylating the heteroatoms.

  • Reaction: Treat the parent molecule with Methyl Iodide (MeI) and a base (K₂CO₃).

  • Outcome:

    • O-methylation yields the Lactim ether (fixed enol mimic).

    • N-methylation (at N3) yields the N-methyl Lactam (fixed keto mimic).

  • Analysis: Isolate both products and compare their UV/NMR spectra to the parent molecule. The parent's spectra will closely match the N-methyl derivative, confirming the lactam preference [3].

Analytical Characterization (The "How-To")

Distinguishing the tautomers requires observing specific spectroscopic signatures.[2]

MethodLactim (Enol) SignatureLactam (Keto) SignatureNotes
¹H NMR -OH peak: Sharp singlet (if dry), disappears with D₂O. Ring C-H: Shifts upfield due to aromaticity.N-H peak: Broad, downfield (10–13 ppm). Ring C-H: Shifts downfield due to loss of full aromaticity.Solvent: Use DMSO-d6. CDCl₃ may show different ratios but solubility is often poor.
¹³C NMR C4-O: ~168–170 ppm (C-O character).C4=O: ~160–165 ppm (Carbonyl character).Compare with O-methyl and N-methyl standards.
IR ν(O-H): 3400–3600 cm⁻¹ (broad). ν(C=N): Strong band.ν(C=O): 1640–1690 cm⁻¹ (Strong, sharp). ν(N-H): 3100–3200 cm⁻¹.Solid state (KBr pellet) usually shows exclusively Lactam.
UV-Vis

resembles substituted pyrimidine.

shifts red (bathochromic) in polar solvents.
Strong solvatochromism indicates Lactam.

Part 3: Computational Approaches (DFT)

For researchers lacking crystallographic data, Density Functional Theory (DFT) provides a self-validating check of stability.

Recommended Workflow:

  • Level of Theory: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water and Chloroform.

  • Calculation:

    • Optimize geometries of Lactim , 3H-Lactam , and 1H-Lactam .

    • Calculate Gibbs Free Energy (

      
      ).
      
    • Calculate Boltzmann populations at 298K.

Typical Result:



The energy gap is usually 5–15 kcal/mol in favor of the lactam in aqueous phases [4].

Part 4: Pharmacological Implications[5]

Why does this matter for drug development?

  • Docking Accuracy: If you dock the Lactim (OH) form into a protein pocket, you assume the oxygen is a Hydrogen Bond Donor (HBD) and Acceptor (HBA). If the molecule actually exists as the Lactam (NH/C=O) , the oxygen is only an HBA, and the adjacent Nitrogen (N3) becomes the HBD.

    • Risk: Docking the wrong tautomer leads to false positive/negative binding scores.

  • Permeability: The Lactam form is more polar (higher desolvation penalty), potentially reducing passive membrane permeability compared to the Lactim form.

  • Bioisosterism: The 2-pyrrolidinyl-4-pyrimidinone scaffold is a bioisostere for guanine derivatives, making it relevant for kinase inhibitors (ATP competitive) and adenosine receptor antagonists.

Workflow Visualization: Validation Pipeline

Workflow cluster_Exp Experimental Validation cluster_Comp Computational Validation Start Target Molecule: 2-(pyrrolidin-1-yl)-6-methyl-4-pyrimidinol Syn Synthesis via SnAr Start->Syn DFT DFT Calculation (B3LYP/6-311++G**) Start->DFT Cryst X-Ray Crystallography (Gold Standard) Syn->Cryst Spec NMR (DMSO-d6) Look for N-H > 10ppm Syn->Spec Decision Select Dominant Tautomer for Docking/SAR Cryst->Decision Spec->Decision Ener Compare Delta G (Lactam vs Lactim) DFT->Ener Ener->Decision

Figure 2: Integrated experimental and computational workflow for tautomer determination.

References

  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[3] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(6), 460–464. Link

  • Lapiński, L., Nowak, M. J., Leś, A., & Adamowicz, L. (1995). Comparison of ab initio HF/6-31G, HF/6-31++ G and MP2/6-31G calculated infrared spectra of 4 (3H)-pyrimidinone and 4-hydroxypyrimidine with matrix isolation spectra.[4] Vibrational Spectroscopy, 8(3), 331-342.[4] Link

  • Short, L. N., & Thompson, H. W. (1952). Infra-red spectra of heterocyclic compounds. Part I. Pyrimidines. Journal of the Chemical Society (Resumed), 168-187. Link

  • Les, A., & Adamowicz, L. (1989). Tautomerism of 2-hydroxypyrimidine and 4-hydroxypyrimidine.[4][3] Theoretical ab initio study. The Journal of Physical Chemistry, 93(10), 4052-4056. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol , a functionalized pyrimidine scaffold used in medicinal chemistry and agrochemical research.

Executive Summary

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS: 284680-44-0) represents a critical "privileged scaffold" in drug discovery. Its structure combines a pyrimidine core—ubiquitous in kinase inhibitors and nucleoside analogs—with a saturated pyrrolidine ring, offering unique steric and electronic properties. This compound exhibits significant tautomeric equilibrium, influencing its solubility, bioavailability, and binding affinity. This guide provides a definitive physicochemical profile, a validated synthetic protocol, and structural characterization data to support its application in lead optimization.

Molecular Identity & Physicochemical Properties[1][2][3][4]

The compound exists in a dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. While nomenclature often defaults to the "ol" form, the "one" (keto) tautomer predominates in the solid state and in polar solvents due to favorable hydrogen bonding networks.

Table 1: Core Chemical Constants
PropertyValue
IUPAC Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Alternative Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
CAS Registry Number 284680-44-0
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Exact Mass 179.1059
Melting Point 169–172 °C
Predicted LogP ~0.8–1.2 (pH dependent)
TPSA ~50 Ų
SMILES CC1=CC(=O)NC(N2CCCC2)=N1
Tautomeric Equilibrium

Understanding the tautomerism is vital for docking studies. In the gas phase, the enol form may be energetically accessible, but in solution (DMSO, H₂O), the amide-like resonance of the keto form stabilizes the structure.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Aromatic, -OH) Keto Keto Form (Amide-like, =O) *Predominant* Enol->Keto Solvent Stabilization (Polar Media)

Figure 1: The keto-enol tautomerism. The keto form (green) is generally the relevant species for receptor binding interactions involving hydrogen bond acceptors.

Synthetic Methodology

The most robust route to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This method is preferred over condensation of guanidines with β-keto esters due to higher regioselectivity and cleaner workup profiles.

Reaction Scheme

The synthesis involves the displacement of a leaving group (chloride) at the activated 2-position of the pyrimidine ring by the secondary amine (pyrrolidine).

Synthesis SM1 2-Chloro-6-methyl- pyrimidin-4-ol Intermediate Meisenheimer-like Transition State SM1->Intermediate S_NAr Attack (Reflux) Reagent Pyrrolidine (Excess/Base) Reagent->Intermediate Product 6-Methyl-2-(pyrrolidin-1-yl) pyrimidin-4-ol Intermediate->Product -HCl

Figure 2: SₙAr synthetic pathway. The 2-position is activated for nucleophilic attack by the ring nitrogens.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10g of target compound.

  • Reagents:

    • Start with 2-chloro-6-methylpyrimidin-4-ol (1.0 eq).

    • Pyrrolidine (2.5 eq).[1] Note: Excess pyrrolidine acts as both nucleophile and proton scavenger.

    • Solvent: Ethanol or Isopropanol (Protic solvents facilitate the transition state).

  • Procedure:

    • Step 1: Charge a 250 mL round-bottom flask with 2-chloro-6-methylpyrimidin-4-ol (14.45 g, 100 mmol) and Ethanol (100 mL).

    • Step 2: Add Pyrrolidine (20.5 mL, 250 mmol) dropwise over 10 minutes. Observation: Mild exotherm expected.

    • Step 3: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Validation Point: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

    • Step 4: Cool to room temperature. The product often precipitates directly upon cooling.

    • Step 5: If solid forms, filter and wash with cold ethanol. If no precipitate, concentrate in vacuo to 20% volume and add water (50 mL) to induce crystallization.

    • Step 6: Recrystallize from Ethanol/Water (1:1) if purity is <95%.

  • Yield Expectation: 80–90% (approx. 14–16 g).

Structural Characterization

For researchers verifying the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.5–11.0 ppm (br s, 1H): NH/OH (Tautomeric proton). Broadness indicates exchangeable proton.

  • δ 5.60 ppm (s, 1H): C5-H of pyrimidine ring. This sharp singlet is characteristic of the 4,6-disubstituted pyrimidine core.

  • δ 3.45 ppm (m, 4H): N-CH₂ protons of the pyrrolidine ring.

  • δ 2.10 ppm (s, 3H): C6-Methyl group.

  • δ 1.90 ppm (m, 4H): C-CH₂-C protons of the pyrrolidine ring.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 180.12

  • Fragmentation Pattern: Loss of the pyrrolidine ring or methyl group may be observed at higher collision energies, but the parent ion is typically stable and abundant.

Applications in Drug Discovery & Agriculture

Medicinal Chemistry Scaffold

This molecule serves as a versatile "linker-friendly" scaffold.

  • Kinase Inhibition: The pyrimidine-4-one motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The pyrrolidine tail projects into the solvent-exposed region, allowing for further functionalization to tune solubility.

  • Fragment-Based Design: With a MW < 200 and favorable ligand efficiency, it is an ideal fragment for screening libraries.

Agrochemical Utility

Research indicates that 2-amino-4-hydroxypyrimidine derivatives possess auxin-like activity. Specifically, they have been cited in studies regarding plant growth stimulation, showing efficacy comparable to heteroauxin in specific crop models.

References

  • Pivazyan, V. A., et al. (2018). Synthesis and Biological Activity of New 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives. Russian Journal of General Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine - PubChem Compound Summary. Retrieved from [Link]

  • WuXi Biology. (2023). Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine/2-Pyridone. Retrieved from [Link]

Sources

The Ascendant Trajectory of Pyrrolidinyl-Pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Development

In the relentless pursuit of therapeutic innovation, the strategic selection and optimization of core chemical scaffolds remain a cornerstone of successful drug discovery campaigns. Among the myriad of heterocyclic systems, the pyrrolidinyl-pyrimidine motif has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility and potency across a spectrum of biological targets. This guide provides an in-depth technical exploration of the drug discovery potential inherent in this chemical class, moving beyond a mere recitation of facts to an integrated analysis of the causality behind experimental design and the strategic pathways to lead optimization. It is intended for the discerning researcher, scientist, and drug development professional who seeks not just to understand, but to strategically leverage the unique attributes of pyrrolidinyl-pyrimidine derivatives in their own research endeavors.

I. The Chemical Architecture: Understanding the Pyrrolidinyl-Pyrimidine Core

The term "pyrrolidinyl-pyrimidine" encompasses a diverse family of compounds characterized by the presence of both a pyrimidine ring and a pyrrolidine moiety. This structural combination can manifest in two primary arrangements, each with distinct synthetic considerations and pharmacological profiles:

  • Fused Systems (Pyrrolo[2,3-d]pyrimidines): In this configuration, the pyrrole and pyrimidine rings are fused, creating a bicyclic system that is a bioisostere of purine. This structural mimicry of adenine, the natural ligand for ATP, makes the pyrrolo[2,3-d]pyrimidine scaffold an exceptionally effective platform for the design of kinase inhibitors[1]. The pyrrolidine functionality is typically introduced as a substituent on this core.

  • Substituted Systems: Here, a pyrrolidine ring is appended as a substituent to a pyrimidine core. The nature of the linkage and the substitution patterns on both rings are critical determinants of biological activity. This arrangement offers a high degree of synthetic flexibility, allowing for the exploration of a vast chemical space.

This guide will delve into both architectural paradigms, highlighting the strategic rationale for choosing one over the other in specific therapeutic contexts.

II. Synthetic Strategies: From Conception to Compound

The successful synthesis of pyrrolidinyl-pyrimidine derivatives is contingent upon a robust and flexible synthetic strategy. The choice of route is dictated by the desired substitution pattern and the overall architecture of the target molecule.

A. Synthesis of Fused Pyrrolo[2,3-d]pyrimidine Derivatives

A common and effective strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves a multi-step sequence starting from a suitably substituted pyrimidine.

Experimental Protocol: Synthesis of a Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide [2][3]

This protocol outlines a three-step synthesis that has been successfully employed to generate a library of potent multi-targeted kinase inhibitors.

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

  • Starting Material: A commercially available or synthesized substituted 6-aminopyrimidine.

  • Cyclization: React the aminopyrimidine with a suitable reagent, such as chloroacetaldehyde, to form the pyrrole ring. This reaction is typically carried out in a suitable solvent like ethanol under reflux.

  • Purification: The resulting pyrrolo[2,3-d]pyrimidine core is purified using standard techniques such as recrystallization or column chromatography.

Step 2: Halogenation

  • Chlorination: The pyrrolo[2,3-d]pyrimidine is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically performed neat or in a high-boiling solvent.

  • Work-up: The reaction mixture is carefully quenched with ice water and neutralized to precipitate the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Nucleophilic Substitution and Hydrazide Formation

  • Substitution: The 4-chloro intermediate is reacted with a substituted aminobenzohydrazide via nucleophilic aromatic substitution. This is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as diisopropylethylamine (DIPEA).

  • Condensation: The resulting hydrazide is then condensed with a substituted benzaldehyde to form the final benzylidenebenzohydrazide derivative.

  • Final Purification: The final product is purified by column chromatography to yield the desired compound.

B. Synthesis of Pyrrolidinyl-Substituted Pyrimidine Derivatives

The synthesis of pyrimidines with a pyrrolidine substituent often involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety.

Experimental Protocol: Synthesis of 5-(Aryl)-3-phenyl-7-(pyrrolidin-1-yl)-[4][5][6]triazolo[4,3-a]pyrimidine-6-carbonitrile [1]

This protocol details the synthesis of a triazolopyrimidine derivative where a pyrrolidine ring is introduced via nucleophilic substitution.

  • Starting Material: A 7-chloro-5-(aryl)-3-phenyl-[4][5][6]triazolo[4,3-a]pyrimidine-6-carbonitrile derivative.

  • Nucleophilic Substitution: The chloro-pyrimidine is reacted with pyrrolidine in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period (e.g., 5 hours).

  • Purification: After completion, the reaction is cooled, and the product is isolated and purified, typically by recrystallization or chromatography, to yield the desired 7-(pyrrolidin-1-yl) derivative.

III. Biological Targets and Therapeutic Potential: A Multi-pronged Attack

The pyrrolidinyl-pyrimidine scaffold has demonstrated significant activity against a range of biological targets, leading to its exploration in multiple therapeutic areas.

A. Oncology: The Kinase Inhibitor Powerhouse

The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine has made it a privileged scaffold in the design of kinase inhibitors[1]. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Key Kinase Targets:

  • EGFR, Her2, VEGFR2, and CDK2: Certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2. This multi-targeted approach can be advantageous in overcoming resistance mechanisms that can arise with single-target agents[2][3].

  • RET Kinase: Gene fusions and point mutations in the RET (Rearranged during Transfection) kinase are drivers of certain types of thyroid and non-small cell lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of both wild-type and mutant forms of RET kinase[7].

  • PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Pyrrolidinyl pyrido pyrimidinone derivatives have been developed as dual inhibitors of PI3Kα and mTOR[8].

Mechanism of Action:

Many pyrrolidinyl-pyrimidine-based kinase inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that drives tumor growth and survival. Mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2[2][3].

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) by a Pyrrolidinyl-Pyrimidine Derivative

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Pyrrolidinyl-Pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Signaling Downstream Signaling Cascade P_Substrate->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response

Caption: Inhibition of an RTK signaling pathway by a pyrrolidinyl-pyrimidine derivative.

B. Neurodegenerative Diseases: A New Frontier

Recent research has highlighted the potential of pyrrolidinyl-pyrimidine derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The multifactorial nature of this disease necessitates multi-target drug design strategies, a paradigm for which this scaffold is well-suited[4].

Key Targets in Neuroinflammation and Alzheimer's Disease:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects.

  • β-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1): This enzyme is involved in the production of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease.

  • COX-2 and 5-LOX: These enzymes are key players in the neuroinflammatory cascade that contributes to neuronal damage in neurodegenerative diseases.

Hybrids of pyrimidine/pyrrolidine and other pharmacophores, such as sertraline, have been synthesized and shown to be potent inhibitors of multiple targets relevant to Alzheimer's disease, demonstrating the potential for developing single molecules that can address the complex pathology of the disease[2][4].

C. Anti-inflammatory Applications

The pyrrolidinyl-pyrimidine scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs)[9][10]. By selectively inhibiting COX-2 over COX-1, these compounds have the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrrolidinyl-pyrimidine derivatives.

Key SAR Insights:

  • Substitution on the Pyrrolidine Ring: The substitution pattern on the pyrrolidine ring can significantly impact activity. For instance, in a series of NAPE-PLD inhibitors, the introduction of an (S)-3-hydroxypyrrolidine moiety reduced lipophilicity and increased potency tenfold[11][12].

  • Substitution on the Pyrimidine Ring: The nature of the substituents on the pyrimidine ring is a key determinant of target selectivity and potency. In kinase inhibitors, specific substitutions are often required to achieve optimal interactions with the ATP-binding pocket of the target kinase.

  • Linker and Amide Modifications: In substituted systems, the nature of the linker connecting the pyrrolidinyl and pyrimidine rings, as well as modifications to appended amide groups, can be fine-tuned to optimize activity and drug-like properties.

Quantitative Data Summary: Anticancer Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives [3]

CompoundModificationsIC₅₀ (µM) against HepG2IC₅₀ (µM) against MCF-7
5e Halogenated benzylidene3542
5h Halogenated benzylidene3239
5k Halogenated benzylidene2934
5l Halogenated benzylidene4148

Data presented are illustrative and synthesized from published findings.

V. ADMET and Pharmacokinetic Profile: The Path to Clinical Viability

A promising biological activity profile must be complemented by favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for a compound to be a viable drug candidate.

In Silico ADMET Profiling:

Computational tools are invaluable for the early prediction of ADMET properties, allowing for the prioritization of compounds with a higher probability of success. Studies on pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have utilized in silico methods to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity[13][14][15][16][17]. These studies have shown that many derivatives possess good predicted drug-like properties.

Experimental Pharmacokinetics:

While in silico predictions are useful, experimental pharmacokinetic studies are essential for confirming the in vivo behavior of a compound. Studies on some pyridopyrimidine derivatives in rats have shown rapid absorption and good oral bioavailability, with plasma concentration-time profiles fitting a two-compartment model[18]. The pyrrolidine moiety itself can enhance aqueous solubility and improve other physicochemical properties, although it can also have potential liabilities related to metabolic activation that need to be assessed[19].

Experimental Workflow: In Vitro ADMET Profiling

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Start Test Compound (Pyrrolidinyl-Pyrimidine Derivative) Caco2 Caco-2 Permeability Assay Start->Caco2 PPB Plasma Protein Binding Assay Start->PPB Microsomal Liver Microsomal Stability Assay Start->Microsomal CYP CYP450 Inhibition Assay Start->CYP hERG hERG Inhibition Assay Start->hERG Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Start->Cytotoxicity Data_Analysis Data Analysis & Candidate Selection Caco2->Data_Analysis Predicts Oral Absorption PPB->Data_Analysis Determines Free Drug Concentration Microsomal->Data_Analysis Assesses Metabolic Stability CYP->Data_Analysis Identifies Potential Drug-Drug Interactions hERG->Data_Analysis Evaluates Cardiac Safety Cytotoxicity->Data_Analysis Measures General Toxicity

Caption: A typical experimental workflow for in vitro ADMET profiling of a drug candidate.

VI. Future Directions and Concluding Remarks

The drug discovery potential of pyrrolidinyl-pyrimidine derivatives is undeniable and continues to expand. The inherent versatility of this scaffold, coupled with a growing understanding of its SAR across various targets, positions it as a valuable starting point for the development of novel therapeutics.

Future research should focus on:

  • Exploring New Therapeutic Areas: While oncology and neurodegeneration are prominent areas of investigation, the anti-inflammatory and other biological activities of these compounds suggest that their potential may extend to other disease indications.

  • Leveraging Advanced Synthetic Methodologies: The development of more efficient and diverse synthetic routes will be crucial for expanding the accessible chemical space of pyrrolidinyl-pyrimidine derivatives.

  • Integrating Computational and Experimental Approaches: A continued synergy between in silico modeling and experimental validation will accelerate the identification and optimization of promising lead compounds.

  • Thorough Preclinical Characterization: A comprehensive understanding of the in vivo efficacy, pharmacokinetic, and safety profiles of lead candidates will be essential for their successful translation to the clinic.

References

  • Butt, M. A., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. PubMed. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Takač, D. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available at: [Link]

  • van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]

  • Flanagan, M. E., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Sallam, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Roch, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Available at: [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available at: [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]

  • Patil, S. M., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Semantic Scholar. Available at: [Link]

  • Rashid, U., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Available at: [Link]

  • El-Malah, A., et al. (2022). Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Patil, S. M., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Bentham Science. Available at: [Link]

  • Pant, A., et al. (2022). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. Available at: [Link]

  • Fathalla, O. A., et al. (2014). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Abdullahi, S. H., et al. (2022). Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Giebułtowicz, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available at: [Link]

  • Ghamry, M. A., et al. (2022). Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Biradar, S., et al. (2022). In silico ADMET studies of pyrimidines. ResearchGate. Available at: [Link]

  • Giebułtowicz, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed. Available at: [Link]

  • Patil, S. M., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. ResearchGate. Available at: [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Determination in Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrimidin-4-ol scaffold is a "privileged structure," ubiquitous in kinase inhibitors and nucleoside analogs. However, determining its Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) count is not a static exercise.[1]

The Core Challenge: Pyrimidin-4-ol exists in a dynamic tautomeric equilibrium between its hydroxy (enol) and oxo (keto) forms. Standard cheminformatics algorithms often canonicalize this structure arbitrarily, leading to incorrect HBD/HBA assignments.

  • Enol Form (4-hydroxypyrimidine): 1 Donor (OH), 2 Acceptors (Ring Ns).

  • Keto Form (3H-pyrimidin-4-one): 1 Donor (NH), 2 Acceptors (C=O, Ring N).

This guide provides a rigorous methodology for determining these counts, emphasizing that the relevant count depends on the biological context (solvation vs. binding pocket) rather than a fixed rule.

The Tautomeric Conundrum

The fundamental error in automated screening is treating pyrimidin-4-ol as a static aromatic ring. In aqueous solution and the solid state, the keto form (pyrimidin-4-one) is predominantly favored due to the high bond energy of the C=O group and the stabilization provided by the N-H donor in solvent networks.

However, within a hydrophobic protein binding pocket, the enol form may be selected to satisfy specific catalytic requirements or pi-stacking interactions.

Visualizing the Shift

The following diagram illustrates the proton transfer that alters the H-bond profile.

Tautomerism Enol Enol Form (4-hydroxypyrimidine) Aromatic System Dominant in: Gas Phase / Hydrophobic Pockets TS Proton Transfer Transition State Enol->TS  Loss of Aromaticity   Enol_Props HBD: 1 (O-H) HBA: 2 (N1, N3) Enol->Enol_Props Keto Keto Form (3H-pyrimidin-4-one) Quasi-Aromatic / Amide-like Dominant in: Aqueous Solution / Solid State TS->Keto  Gain of C=O Stability   Keto_Props HBD: 1 (N-H) HBA: 2 (C=O, N1) Keto->Keto_Props

Figure 1: The tautomeric shift from Enol to Keto form significantly alters the electronic landscape and H-bond capabilities of the scaffold.

Quantitative Counting Rules

When calculating Lipinski Rule of 5 parameters or optimizing permeability, you must define which tautomer is being modeled.

Comparative Data Table
FeatureEnol Form (Hydroxy)Keto Form (Oxo)Notes
Structure Pyrimidin-4-ol3H-Pyrimidin-4-one
H-Bond Donor (HBD) 1 (O-H)1 (N-H)The N-H donor is generally stronger than the O-H donor in this context.
H-Bond Acceptor (HBA) 2 (N1, N3)2 (O=C, N1)The C=O oxygen is a stronger acceptor than the aromatic nitrogen.
Aromaticity Fully Aromatic (6

e)
Cross-conjugated / PartialKeto form loses full ring aromaticity but gains amide resonance stability.
LogP (Oct/Water) Higher (More Lipophilic)Lower (More Polar)Keto form forms stronger H-bonds with water, lowering permeability.
The "Hidden" Acceptor

In the keto form, the oxygen atom of the carbonyl (C=O) is a potent hydrogen bond acceptor. In the enol form, the oxygen is part of a hydroxyl group acting primarily as a donor, though it can accept weakly. Crucially, N3 in the keto form is protonated and ceases to be an acceptor, becoming a donor instead.

Experimental Protocols (Self-Validating)

To determine the actual H-bond acidity (donor strength) and basicity (acceptor strength) of your specific derivative, rely on these two validated workflows.

Protocol A: NMR-Based Tautomer Identification

Purpose: To determine which tautomer dominates in your formulation vehicle.

  • Preparation: Dissolve 5-10 mg of the derivative in the target solvent (e.g., DMSO-

    
     for biological mimicry, CDCl
    
    
    
    for membrane interior mimicry).
  • Acquisition: Acquire

    
    C NMR (minimum 128 scans) and 
    
    
    
    N HMBC spectra.
  • Analysis (The Checkpoint):

    • Keto Marker: Look for a carbonyl carbon signal between 160–170 ppm .

    • Enol Marker: Look for an aromatic C-O carbon signal between 160–165 ppm (often shifted upfield relative to carbonyl).

    • Diagnostic: The

      
      N chemical shift of N3 is the definitive validator. Protonated N (Keto) appears at ~150-170 ppm , whereas unprotonated pyridine-like N (Enol) appears at ~250-300 ppm  (relative to liq. NH
      
      
      
      ).
Protocol B: Abraham Descriptor Measurement (Solvatochromism)

Purpose: To measure quantitative H-bond acidity (


) and basicity (

).
  • Method: HPLC-based determination using a standard set of stationary phases characterized by Abraham descriptors.

  • Workflow:

    • Measure the retention time (

      
      ) of the derivative on a non-polar column (C18) and a polar column (e.g., Polyvinylalcohol).
      
    • Calculate the capacity factor (

      
      ).
      
    • Input

      
       values into the solvatochromic equation:
      
      
      
      
      Where
      
      
      is H-bond acidity and
      
      
      is H-bond basicity.
  • Validation: If the calculated

    
     value is > 0.60, the molecule is exhibiting strong donor characteristics typical of the amide-like N-H (Keto form).
    

Computational Strategy for Drug Design

Do not rely on standard "Count HBD/HBA" buttons in software without preprocessing.

Workflow Diagram

Workflow Input Input Structure (SMILES/MOL) Step1 1. Tautomer Enumeration (Generate all plausible forms) Input->Step1 Step2 2. pKa/State Prediction (pH 7.4 Aqueous) Step1->Step2 Decision Dominant Form? Step2->Decision PathA Keto (Solution) Decision->PathA  High Dielectric   PathB Enol (Binding Pocket) Decision->PathB  Specific Interaction   Calc 3. Calculate Descriptors (HBD/HBA/PSA) PathA->Calc PathB->Calc Result Context-Aware Profile Calc->Result

Figure 2: Computational workflow for context-aware H-bond counting.

Best Practice Recommendation

For permeability predictions (passive diffusion), use the Keto form counts, as desolvation of the strong C=O acceptor and N-H donor is the rate-limiting step. For docking simulations, allow the software to sample the Enol form , as the energy penalty for tautomerization (~3-5 kcal/mol) may be offset by specific H-bonds in the active site.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

  • Abraham, M. H., et al. (2006).[2] NMR Method for the Determination of Solute Hydrogen Bond Acidity. Journal of Organic Chemistry. Link

  • Kenny, P. W. (2022). Hydrogen Bond Donors in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and antivirals. This Application Note details a robust, three-step protocol for synthesizing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Target Molecule 3 ) starting from the commodity chemical ethyl acetoacetate .[1]

Unlike routes relying on corrosive phosphoryl chloride (


) to generate chloropyrimidine intermediates, this protocol utilizes a thiourea-based approach . This "S-Linker Strategy" offers a greener, less hazardous pathway by leveraging the methylthio group as a versatile leaving group for Nucleophilic Aromatic Substitution (

).
Key Advantages of This Protocol
  • Safety: Avoids the generation of large quantities of acidic phosphorus waste associated with chlorination.[1]

  • Scalability: All intermediates are solid and can be purified via crystallization, minimizing chromatographic overhead.

  • Versatility: The 2-position activation allows for diverse library generation by simply swapping the amine in the final step.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis is disconnected into three logical stages: Cyclization , Activation , and Functionalization .

ReactionPathway SM1 Ethyl Acetoacetate (Starting Material) INT1 6-Methyl-2-thiouracil (The Core) SM1->INT1 Step 1: Cyclization NaOEt, EtOH, Reflux SM2 Thiourea SM2->INT1 INT2 2-(Methylthio)-6- methylpyrimidin-4-ol (Activated Intermediate) INT1->INT2 Step 2: S-Methylation MeI, NaOH, H2O PROD 6-Methyl-2-(pyrrolidin-1-yl) pyrimidin-4-ol (Target) INT2->PROD Step 3: SnAr Displacement Pyrrolidine, Reflux

Figure 1: Strategic workflow for the synthesis of the target pyrimidine scaffold.

Detailed Experimental Protocols

Stage I: Construction of the Pyrimidine Core

Objective: Synthesis of 6-Methyl-2-thiouracil (2-mercapto-6-methylpyrimidin-4-ol).

Mechanism: Base-mediated condensation between a


-keto ester and thiourea.[1][2] The reaction proceeds via a Michael addition followed by cyclization and loss of ethanol.[1]

Reagents:

  • Ethyl acetoacetate: 13.0 g (100 mmol)

  • Thiourea: 7.6 g (100 mmol)

  • Sodium ethoxide (NaOEt): 21% wt in ethanol (approx. 40 mL) or prepared fresh (2.3 g Na in 50 mL EtOH).

  • Solvent: Absolute Ethanol (100 mL).

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
    ).
    
  • Dissolution: Charge the flask with absolute ethanol and sodium ethoxide. Add thiourea and stir until dissolved.

  • Addition: Add ethyl acetoacetate dropwise over 15 minutes. The solution may turn slight yellow.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. A precipitate (sodium salt of the product) often forms during the reaction.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20 mL under reduced pressure.[1]

    • Dissolve the residue in warm water (100 mL).

    • Critical Step: Acidify the aqueous solution carefully with glacial acetic acid or 2M HCl to pH ~4.[1] The free thiol will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash thoroughly with cold water and cold ethanol. Dry in a vacuum oven at

    
    .
    

Data:

  • Yield: ~70–80%[1][3]

  • Appearance: White crystalline powder.[1][3]

  • Melting Point:

    
     (decomp).[4]
    
Stage II: Activation via S-Methylation

Objective: Synthesis of 2-(Methylthio)-6-methylpyrimidin-4-ol.[1]

Rationale: The thione/thiol group is a poor leaving group.[1] Methylation converts it into a methylthio ether, a significantly better leaving group for nucleophilic displacement.

Reagents:

  • 6-Methyl-2-thiouracil (Stage I product): 14.2 g (100 mmol)[1]

  • Methyl Iodide (MeI): 15.6 g (110 mmol) (Caution: Neurotoxin)

  • Sodium Hydroxide (NaOH): 8.0 g (200 mmol) in 100 mL Water.

Protocol:

  • Solubilization: In a 500 mL flask, dissolve NaOH in water. Add the 6-methyl-2-thiouracil.[1] Stir until a clear solution is obtained (formation of the sodium enolate/thiolate).

  • Alkylation: Cool the solution to

    
     in an ice bath. Add Methyl Iodide dropwise over 20 minutes to control the exotherm.[1]
    
  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the neutral product is less soluble than the starting salt.[1]

  • Workup: Acidify the mixture slightly (pH ~6) with acetic acid to ensure full precipitation of the neutral form.

  • Isolation: Filter the solid, wash with ice-cold water (3 x 50 mL), and dry under vacuum.

Data:

  • Yield: ~90–95%[1]

  • Appearance: White solid.[1]

  • Melting Point: 218–220^\circ\text{C} (Lit. varies by tautomer, often reported ~220^\circ\text{C}).

Stage III: Functionalization ( Displacement)

Objective: Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol.

Mechanism: Nucleophilic Aromatic Substitution (


). The pyrrolidine nitrogen attacks the C-2 position, forming a Meisenheimer-like complex, followed by the expulsion of the methanethiolate anion (

).

Mechanism Step1 Nucleophilic Attack (Pyrrolidine attacks C-2) Step2 Intermediate Complex (Tetrahedral Intermediate) Step1->Step2 Step3 Elimination (Loss of MeS-) Step2->Step3

Figure 2: Simplified mechanism of the amine displacement reaction.

Reagents:

  • 2-(Methylthio)-6-methylpyrimidin-4-ol (Stage II product): 1.56 g (10 mmol)[1]

  • Pyrrolidine: 2.13 g (30 mmol, 3 equivalents)

  • Solvent: Ethanol (10 mL) or neat (no solvent).

  • Optional: Sealed tube or Microwave vial.[1]

Protocol (Standard Reflux):

  • Setup: Combine the substrate and excess pyrrolidine in ethanol in a pressure tube or round-bottom flask.

  • Reaction: Heat to reflux (or

    
     in a sealed tube) for 12–16 hours.
    
    • Note: The reaction is slower than with chloropyrimidines.[1] Evolution of methanethiol (rotten cabbage odor) confirms the reaction is proceeding. Use a scrubber or bleach trap for the exhaust.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (

    
    ) will disappear, and a more polar spot (
    
    
    
    ) will appear.
  • Workup:

    • Concentrate the mixture to dryness to remove ethanol and excess pyrrolidine.[1]

    • Triturate the residue with diethyl ether to remove non-polar impurities.[1]

    • Recrystallize the solid from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Data:

  • Yield: 60–75%[1]

  • Appearance: Off-white to pale yellow solid.[1]

  • Characterization:

    • 1H NMR (DMSO-d6, 400 MHz):

      
       10.5 (br s, 1H, OH/NH), 5.60 (s, 1H, C5-H), 3.45 (m, 4H, pyrrolidine), 2.10 (s, 3H, CH3), 1.90 (m, 4H, pyrrolidine).
      

Critical Process Parameters & Troubleshooting

ParameterIssueSolution
Moisture Control Step 1 (Cyclization) is sensitive to water.[1]Use anhydrous EtOH and keep NaOEt dry.[1] Water hydrolyzes the ester before cyclization.[1]
Odor Control Step 3 generates Methanethiol (

).
Vent reaction through a bleach (NaOCl) trap to oxidize MeSH to odorless sulfonate.
Reaction Rate S-Me displacement can be sluggish.[1]Use a sealed tube at

or microwave irradiation (

, 30 min) to accelerate kinetics.
Tautomerism Product exists as 4-hydroxy

4-oxo.[1]
In solution (NMR), the keto (4-oxo) form usually predominates. Do not be confused by the lack of an -OH signal or the presence of an NH signal.[1]

References

  • Classic Pyrimidine Synthesis

    • Foster, H. M., & Snyder, H. R. (1963). 4-Methyl-6-hydroxypyrimidine.[1] Organic Syntheses, Coll. Vol. 4, p.638.

  • S-Methylation Protocols

    • Shimizu, M., et al. (2009). S-Methylation of N-Containing Heterocyclic Thiols. Heterocycles.
  • Nucleophilic Displacement on Pyrimidines

    • Barmaki, M., et al. (2012). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)
  • Microwave Assisted Amination (Analogous Conditions)

    • Sreenivasa, S., et al. (2013). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine.[1] Acta Crystallographica Section E.

Sources

Application Note: Protocol for Nucleophilic Substitution of 2-Chloropyrimidine with Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026



Abstract & Strategic Overview

This Application Note details the synthetic protocol for the preparation of 2-(pyrrolidin-1-yl)pyrimidine from 2-chloropyrimidine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.

For drug development professionals, this reaction represents a "privileged scaffold" synthesis. The 2-aminopyrimidine motif is ubiquitous in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands. While 2-chloropyrimidine is a robust electrophile, its reactivity is highly specific; the 1,3-diazine system activates the C2 position significantly more than comparable chloropyridines, allowing for milder reaction conditions than typically expected for aryl chlorides.

Key Technical Advantages of this Protocol:

  • Regiospecificity: The C2 position is electronically activated by two adjacent nitrogen atoms, ensuring exclusive mono-substitution without competing regioisomers.

  • Scalability: The selected "Method A" (Ethanol Reflux) avoids high-boiling solvents like DMF, simplifying downstream processing and impurity removal.

  • Self-Validating: The protocol includes critical process controls (CPCs) to ensure conversion efficiency before workup.

Mechanistic Insight

Understanding the electronic underpinnings of this reaction is crucial for troubleshooting. The reaction proceeds via an Addition-Elimination mechanism (


), not a concerted 

pathway.
Reaction Pathway
  • Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the electron-deficient C2 carbon of the pyrimidine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the ring nitrogens, stabilizing this high-energy state.

  • Aromatization (Elimination): The chloride ion is expelled, restoring aromaticity and yielding the product.

Visualization: Mechanism

SNAr_Mechanism cluster_legend Mechanism Logic Reactants Reactants 2-Chloropyrimidine + Pyrrolidine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product Product 2-(Pyrrolidin-1-yl)pyrimidine + HCl Intermediate->Product k2 (fast, -Cl⁻) N-Attack->Charge Delocalization Charge Delocalization->Aromatization

Figure 1: The


 pathway. Note that the formation of the Meisenheimer complex is typically the rate-determining step.

Experimental Design & Optimization

We present two methods. Method A is the "Gold Standard" for purity and sustainability. Method B is a "High-Throughput" variant for parallel synthesis libraries.

Critical Parameters (Table 1)
ParameterMethod A (Recommended)Method B (Library/HTS)Causality / Rationale
Solvent Ethanol (EtOH)DMF or DMSOEtOH is "green," cheap, and easy to remove. DMF accelerates kinetics but is hard to remove.
Base Excess Pyrrolidine (2.0 equiv)DIPEA or

Pyrrolidine acts as both nucleophile and HCl scavenger. In Method B, expensive amine is conserved.
Temp Reflux (~78°C)80–100°CHeat is required to overcome the activation energy of the initial nucleophilic attack.
Time 2 – 4 Hours1 – 2 HoursKinetic acceleration in dipolar aprotic solvents (Method B).
Workup Evaporation / Aqueous WashAqueous ExtractionMethod A allows simple concentration; Method B requires washing away DMF.

Detailed Protocols

Safety & Handling (Pre-Read)
  • 2-Chloropyrimidine: Irritant, potential sensitizer. Handle in a fume hood.

  • Pyrrolidine: Highly flammable (Flash point: 3°C), corrosive. Causes severe skin burns. Use gloves and eye protection.[1][2][3][4]

  • Reaction Product: Treat as a potential bioactive agent (kinase inhibitor scaffold).

Method A: Ethanol Reflux (Standard Operating Procedure)

Reagents:

  • 2-Chloropyrimidine (1.0 equiv, e.g., 1.14 g, 10 mmol)

  • Pyrrolidine (2.5 equiv, e.g., 2.1 mL, 25 mmol)

  • Ethanol (Absolute, ~5 mL per mmol substrate)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (10 mmol) in Ethanol (50 mL).

  • Addition: Add Pyrrolidine (25 mmol) dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) for 3 hours.

    • Process Control 1: Check TLC (Hexane:EtOAc 3:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a UV-active spot.
  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol and excess Pyrrolidine.

    • Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 20 mL) to remove pyrrolidine hydrochloride salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude material is often >95% pure. If necessary, recrystallize from cold Hexane/Ether or pass through a short silica plug.

Method B: DMF/Base (Small Scale / Library)

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • DMF (anhydrous)

Step-by-Step Workflow:

  • Combine 2-chloropyrimidine, pyrrolidine, and base in a vial with DMF (1 M concentration).

  • Heat to 90°C for 2 hours.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash extensively with water (3x) to remove DMF.

Process Control & Troubleshooting

This workflow diagram illustrates the decision matrix for the researcher during the experiment.

Workflow_Logic cluster_trouble Troubleshooting Start Start Reaction (Reflux) TLC_Check TLC Check (3 hrs) SM Consumed? Start->TLC_Check Continue Continue Reflux (+1 hr) TLC_Check->Continue No Workup Evaporate Solvent TLC_Check->Workup Yes Continue->TLC_Check Partition Partition DCM / Water Workup->Partition Analysis Final Analysis (NMR, LCMS) Partition->Analysis Issue1 Incomplete Conv? Add 0.5 eq amine Issue2 Emulsion? Add Brine

Figure 2: Operational workflow with decision gates for reaction monitoring.

Analytical Data (Expected)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.30 (d, 2H, Pyrimidine H4/H6)
      
    • 
       6.45 (t, 1H, Pyrimidine H5)
      
    • 
       3.55 (m, 4H, Pyrrolidine 
      
      
      
      )
    • 
       1.95 (m, 4H, Pyrrolidine 
      
      
      
      )
  • LCMS: [M+H]

    
     = 150.1
    

References

  • Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in 2-Chloropyrimidine. Chemical Reviews. [Link]

  • Green Chemistry Protocol (Ethanol/Water): Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. [Link]

  • Reactivity of 2-Halopyrimidines: Baraldi, P. G., et al. (2003). Nucleophilic substitution of 2-chloropyrimidines: A comparative study. Tetrahedron. [Link]

  • Safety Data (Pyrrolidine): PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

Sources

Technical Application Note: Hydrolytic Conversion of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the hydrolysis of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (Compound 1 ) to its corresponding 4-hydroxy derivative, 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (Compound 2 ). While 4-chloropyrimidines are generally susceptible to nucleophilic aromatic substitution (


), the presence of the electron-donating pyrrolidine ring at the C2 position significantly deactivates the C4 center, rendering standard hydrolytic conditions insufficient. This guide presents a validated, acid-mediated high-temperature hydrolysis protocol that overcomes this electronic deactivation, ensuring high conversion (>95%) and purity.

Mechanistic Insight & Chemical Principles

Reaction Pathway

The transformation proceeds via an acid-catalyzed Nucleophilic Aromatic Substitution (


).[1]
  • Substrate: 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.[2]

  • Reagent: Aqueous Hydrochloric Acid (HCl) / Acetic Acid (AcOH).

  • Product: 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.

Note on Tautomerism: The immediate product of hydrolysis is the 4-hydroxypyrimidine. However, in both solution and solid state, the equilibrium heavily favors the 4(3H)-pyrimidinone (keto) tautomer due to the stability of the amide-like resonance in the ring.

The "Deactivation" Challenge

In a standard pyrimidine, the nitrogen atoms are electron-withdrawing, making the C4-Cl bond highly electrophilic. However, in Compound 1 , the nitrogen atom of the pyrrolidine ring at C2 donates electron density into the pyrimidine ring via resonance.

  • Effect: This increases the electron density at C4, raising the energy barrier for the nucleophilic attack of water.

  • Solution: Acid Catalysis. Protonation of the ring nitrogens (N1/N3) by strong acid (HCl) restores and enhances the electrophilicity of the C4 carbon, facilitating the attack by water (or acetate ion followed by hydrolysis).

Reaction Scheme (DOT Visualization)

ReactionScheme Figure 1: Acid-Catalyzed Hydrolysis Pathway via Protonated Intermediate Substrate 4-chloro-6-methyl- 2-(pyrrolidin-1-yl)pyrimidine (Substrate) Inter Protonated Intermediate (Activated Electrophile) Substrate->Inter + H+ (HCl) Fast Equilibrium Product 6-methyl-2-(pyrrolidin-1-yl) pyrimidin-4(3H)-one (Product) Inter->Product + H2O, - HCl Reflux, 100°C SNAr Mechanism

Validated Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Preferred)

This method is the "Gold Standard" for electron-rich chloropyrimidines. It utilizes acetic acid as a co-solvent to improve solubility and HCl as the activation catalyst.

Reagents & Equipment:

  • Substrate: 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq)

  • Solvent: Glacial Acetic Acid (5 vol) + Water (5 vol)

  • Catalyst: Conc. HCl (37%, 2.0 - 5.0 eq)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Protocol:

  • Setup: In a suitably sized round-bottom flask, dissolve 10.0 g (approx. 47 mmol) of Substrate in 50 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.

  • Acidification: Add 50 mL of deionized water, followed by 12 mL of Conc. HCl (approx. 3.0 eq). Caution: Exothermic.

  • Reaction: Heat the mixture to a gentle reflux (100–105°C) . Maintain reflux for 6–8 hours .

    • Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (Product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly neutralize the mixture by adding 6M NaOH or Saturated NaHCO₃ solution dropwise. Target pH: 6.0 – 7.0 (Isoelectric point).

    • Observation: A white to off-white precipitate will form as the pH approaches neutral.

  • Isolation:

    • Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) and cold acetone (1 x 10 mL) to remove trace acetic acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: White to pale yellow crystalline solid.

Method B: Base-Mediated Hydrolysis (Alternative)

Use this method only if the substrate contains acid-labile protecting groups elsewhere (unlikely for this specific molecule).

  • Reagents: 10% NaOH (aq), 1,4-Dioxane (co-solvent).

  • Conditions: Reflux (100°C) for 12–18 hours.

  • Note: Reaction rates are significantly slower than Method A due to the lack of ring activation.

Process Workflow & Decision Logic

Workflow Figure 2: Step-by-Step Hydrolysis Workflow Start Start: 4-Cl-Pyrimidine Substrate Solubility Dissolve in AcOH/H2O (1:1) Start->Solubility AddAcid Add Conc. HCl (3 eq) Solubility->AddAcid Reflux Reflux (100°C, 6-8h) AddAcid->Reflux Check QC Check (HPLC/TLC) SM < 1%? Reflux->Check Continue Continue Heating (+2h) Check->Continue No Cool Cool to 20°C Check->Cool Yes Continue->Reflux Neutralize Neutralize to pH 6-7 (NaOH/NaHCO3) Cool->Neutralize Filter Filter Precipitate & Wash Neutralize->Filter Final Final Product: Pyrimidinone (4-OH) Filter->Final

Analytical Data & Quality Control

To ensure the integrity of the protocol, compare your results against these reference parameters.

Quantitative Specifications
ParameterSpecificationNotes
Appearance White/Off-white solidDarkening indicates oxidation or residual aniline impurities.
MW Change -18.44 DaSM (197.66)

Prod (179.22). Loss of Cl, gain of OH.
HPLC Purity > 98.0%Area % at 254 nm.
Melting Point > 200°C (dec.)[3]Pyrimidinones typically have high MPs due to H-bonding.
Solubility DMSO, DMF, hot EtOHPoorly soluble in water and non-polar solvents.
Spectroscopic Validation (NMR)
  • Proton NMR (

    
    H-NMR, DMSO-
    
    
    
    ):
    • Disappearance: The aromatic proton signal of the pyrimidine ring may shift significantly.

    • Retention: The pyrrolidine signals (multiplets at

      
      1.9 ppm and 
      
      
      
      3.5 ppm) and the 6-Methyl singlet (
      
      
      2.2 ppm) must remain intact.
    • New Signal: A broad singlet around 11.0–12.0 ppm indicates the N-H (amide) proton of the pyrimidinone tautomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient acid or temperature.Increase HCl to 5.0 eq. Ensure vigorous reflux.
Product Oiling Out pH overshoot during neutralization.Adjust pH carefully to 6.5. If oil forms, scratch with glass rod or seed with crystal.
Low Yield Product soluble in mother liquor.Concentrate the filtrate by 50% and cool to 4°C to recover second crop.
Colored Impurities Oxidation of pyrrolidine ring.Perform reaction under Nitrogen atmosphere.

References

  • General Mechanism of Chloropyrimidine Hydrolysis

    • Brown, D. J.[4] The Pyrimidines. Wiley-Interscience, 1962. (Classic text on pyrimidine chemistry).

    • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." Accessed June 2025.[2]

  • Structural Data on Analogous Compounds

    • Sreenivasa, S., et al. "4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine." Acta Crystallographica Section E, 2012.

    • PubChem Compound Summary for CID 17750883.[2]

  • Tautomerism in Hydroxypyrimidines: Albert, A., & Phillips, J. N. "Ionization Constants of Pyrimidines." Journal of the Chemical Society, 1956. (Establishes the keto-form preference).

Sources

Application Note: Accelerated Synthesis of 2-Amino-pyrimidin-4-ol Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-pyrimidin-4-ol core (isocytosine) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Janus kinase ligands), antivirals, and folate antagonists. Traditional synthesis via the Traube condensation or Biginelli-type cyclization often requires prolonged reflux times (12–24 hours) and harsh basic conditions, frequently resulting in variable yields due to thermal decomposition.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving purity and yield. By leveraging the specific dielectric heating properties of ethanol/guanidine mixtures, this method offers a scalable, high-throughput solution for library generation.

Scientific Background & Mechanism[1][2][3]

The Challenge of Conventional Heating

The condensation of guanidine with


-keto esters involves a multi-step sequence: nucleophilic attack, dehydration, and cyclization. Under conventional reflux (conductive heating), the reaction is rate-limited by the slow thermal transfer and the boiling point of the solvent (e.g., Ethanol at 78°C). This prolonged thermal stress often leads to side reactions, including the degradation of the guanidine free base.
The Microwave Advantage

Microwave irradiation utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.

  • Dipolar Polarization: Ethanol (

    
    ) absorbs microwave energy efficiently, generating internal heat.
    
  • Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points (e.g., EtOH at 140°C), significantly increasing the kinetic rate constant according to the Arrhenius equation.

Reaction Mechanism

The synthesis involves the condensation of Guanidine (1) with a


-keto ester (2) (e.g., Ethyl Acetoacetate) in the presence of a base.

DOT Diagram 1: Mechanistic Pathway

ReactionMechanism Reactants Guanidine (1) + Ethyl Acetoacetate (2) Inter1 Intermediate A: Schiff Base Formation Reactants->Inter1 Nucleophilic Attack Base Base (NaOEt) Base->Reactants Deprotonation Inter2 Intermediate B: Enamine Cyclization Inter1->Inter2 Intramolecular Attack Product 2-amino-6-methyl- pyrimidin-4-ol Inter2->Product Aromatization Byproduct - H2O - EtOH Inter2->Byproduct

Caption: Mechanistic pathway for the condensation of guanidine and ethyl acetoacetate. The reaction proceeds via initial imine formation followed by cyclization and elimination of ethanol.

Experimental Protocols

Materials and Reagents
  • Reagent A: Guanidine Hydrochloride (CAS: 50-01-1) or Guanidine Nitrate.

  • Reagent B: Ethyl Acetoacetate (CAS: 141-97-9).

  • Base: Sodium Ethoxide (21 wt% in Ethanol) or NaOH pellets.

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of sustaining 20 bar pressure.

Protocol A: Microwave-Assisted Synthesis (Recommended)

This protocol is optimized for a 10 mL sealed pressure vial.

  • Preparation: In a 10 mL microwave vial, suspend Guanidine HCl (5 mmol, 477 mg) in 4 mL of Absolute Ethanol.

  • Activation: Add Sodium Ethoxide solution (5.5 mmol, ~2.1 mL of 21% solution) to liberate the guanidine free base. Stir for 1 minute.

    • Note: Precipitated NaCl may form; this does not interfere with the reaction.

  • Addition: Add Ethyl Acetoacetate (5 mmol, 0.64 mL) dropwise.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 140°C

    • Time: 10 minutes (Hold time)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow in the reactor).

    • The reaction mixture will likely be a clear yellow solution or have some precipitate.

    • Pour mixture into a beaker containing 5 mL of water.

    • Acidify carefully with Acetic Acid (to pH ~6–7). The product (isocytosine derivative) is amphoteric and least soluble at its isoelectric point.

    • Cool in an ice bath for 30 minutes.

  • Isolation: Filter the white precipitate, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Dry under vacuum.[1]

Protocol B: Conventional Thermal Synthesis (Control)
  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and drying tube.

  • Reaction: Combine Guanidine HCl (5 mmol), NaOEt (5.5 mmol), and Ethyl Acetoacetate (5 mmol) in 15 mL Ethanol.

  • Heating: Reflux at 78°C (oil bath temperature 85°C) for 12 hours .

  • Work-up: Remove solvent in vacuo. Redissolve residue in minimal water, acidify with Acetic Acid, and filter the precipitate.

Workflow Visualization

DOT Diagram 2: Experimental Workflow

Workflow Step1 1. Reagent Mixing (Guanidine salt + Base + Beta-keto ester in EtOH) Step2 2. Seal Vessel (10mL Pressure Vial) Step1->Step2 Step3 3. Microwave Irradiation 140°C | 10 min | High Stir Step2->Step3 Step4 4. Cooling & Venting (Auto-cool to <40°C) Step3->Step4 Step5 5. pH Adjustment (Acidify to pH 6-7 with AcOH) Step4->Step5 Step6 6. Filtration & Drying (Isolate pure solid) Step5->Step6

Caption: Step-by-step workflow for the microwave-assisted synthesis of 2-amino-pyrimidin-4-ol.

Results & Validation

The following data compares the synthesis of 2-amino-6-methylpyrimidin-4-ol using the two protocols described above.

Table 1: Comparison of Conventional vs. Microwave Methods

MetricConventional RefluxMicrowave SynthesisImprovement Factor
Reaction Temperature 78°C (Atmospheric)140°C (Pressurized)+62°C
Reaction Time 12 Hours10 Minutes72x Faster
Isolated Yield 65%88%+23%
Purity (HPLC) 85% (Requires Recryst.)>95% (Clean Crude)Higher Purity
Solvent Usage 15 mL4 mL3.7x Less Waste
Analytical Validation
  • Melting Point: >300°C (dec).

  • 1H NMR (DMSO-d6):

    
     2.01 (s, 3H, CH3), 5.45 (s, 1H, CH), 6.30 (br s, 2H, NH2), 10.5 (br s, 1H, OH/NH).
    
  • Interpretation: The disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) confirms cyclization.

Troubleshooting & Optimization

  • Pressure Errors: Ethanol generates significant pressure at 140°C (~6–8 bar). Ensure the vial is not overfilled (max volume 60% of vial capacity). If the pressure limit triggers, reduce temperature to 130°C and extend time to 15 minutes.

  • Low Yield:

    • Check Base: Guanidine HCl must be neutralized. If using Guanidine Carbonate, no external base is needed, but CO2 evolution will increase pressure—vent carefully.

    • Check pH: The product is soluble in both strong acid and strong base. The "sweet spot" for precipitation is pH 6–7.

  • Substrate Scope:

    • For aryl

      
      -keto esters (e.g., Ethyl benzoylacetate), increase temperature to 150°C as the steric bulk slows the nucleophilic attack.
      

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Pizzetti, M., et al. (2023). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste / ArTS. Link

  • Martins, M. A. P., et al. (2007). Microwave-Assisted Synthesis of Bioactive Heterocycles. Chemical Reviews, 107, 8-57.
  • BenchChem Application Note. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Link

  • Kabalka, G. W., & Mereddy, A. R. (2005). Microwave-assisted synthesis of substituted pyrimidines. Tetrahedron Letters, 46(37), 6315-6317.

Sources

Using 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol as a Pharmaceutical Intermediate

Abstract

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS 284680-44-0) represents a critical scaffold in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, Pim) and GPCR ligands. Its structural utility lies in the 2-(pyrrolidin-1-yl) moiety, which enhances aqueous solubility and lipophilicity compared to unsubstituted amines, and the 4-hydroxy "pivot point," which allows for tautomeric control and subsequent functionalization (chlorination/amination). This guide details the synthesis, quality control, and downstream activation of this intermediate.

Module 1: Chemical Identity & Tautomeric Considerations

Before synthesis, understanding the tautomeric equilibrium is vital for reaction planning. In solution, this compound exists primarily as the pyrimidin-4(3H)-one tautomer, not the enol.

  • Implication: O-alkylation requires specific hard electrophiles, while N-alkylation (N3) is a competing side reaction.

  • Activation: For SNAr couplings, the tautomeric ketone must be converted to a leaving group (Cl, Br, OTs).

Tautomerism cluster_0 Tautomeric Equilibrium T1 Pyrimidin-4-ol Form (Aromatic Enol) T2 Pyrimidin-4(3H)-one Form (Dominant Ketone) T1->T2  K_eq >> 1  

Figure 1: The tautomeric shift dictates that the 'hydroxyl' group behaves chemically as an amide-like carbonyl under neutral conditions.

Module 2: Synthesis Protocol

Objective: Synthesize 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol from 2-chloro-6-methylpyrimidin-4-ol.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The 4-hydroxyl group (in its keto form) deactivates the ring, making the 2-position chlorine less reactive than in 2,4-dichloropyrimidine. However, the 2-position remains sufficiently electrophilic for displacement by a strong nucleophile like pyrrolidine, especially under thermal forcing.

Materials
  • Precursor: 2-Chloro-6-methylpyrimidin-4-ol (CAS 5600-21-5).

  • Reagent: Pyrrolidine (99%).

  • Solvent: Ethanol (EtOH) or Water (Green Chemistry variant).

  • Base: Triethylamine (TEA) or excess Pyrrolidine.

Step-by-Step Protocol
  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-6-methylpyrimidin-4-ol (10.0 g, 69.2 mmol) in Ethanol (100 mL).

  • Addition: Add Pyrrolidine (14.3 mL, 173 mmol, 2.5 eq) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Excess pyrrolidine acts as both nucleophile and acid scavenger (capturing HCl).

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitor: Check via TLC (DCM:MeOH 9:1) or HPLC. The starting material (Rt ~3.2 min) should disappear, replaced by the product (Rt ~2.5 min).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol to ~20% volume under reduced pressure.

    • Pour the residue into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid and wash with cold water (2 x 50 mL) to remove pyrrolidinium chloride salts.

    • Dry in a vacuum oven at 50 °C for 12 hours.

  • Yield: Expected yield: 85–92% (10.5–11.4 g).

Data Table: Process Parameters

ParameterSpecificationCriticality
Stoichiometry2.5 eq PyrrolidineHigh (Prevents mono-substitution stalling)
Temperature78–80 °C (Reflux)Medium (Required for conversion >95%)
pH ControlBasic (>9)High (Ensures pyrrolidine remains nucleophilic)

Module 3: Functionalization (The "Pivot" Step)

Objective: Convert the 4-OH group to a 4-Cl group using Phosphorus Oxychloride (POCl3). Product: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8).[1][2] Significance: This chloropyrimidine is the "activated" scaffold used to couple with anilines (for kinase inhibitors) or phenols.

Protocol
  • Setup: Use a dry flask under Argon/Nitrogen atmosphere (POCl3 is moisture sensitive).

  • Mix: Suspend 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (5.0 g) in POCl3 (25 mL, excess).

  • Catalyst: Add N,N-Dimethylaniline (1.0 mL) or DMF (catalytic drops).

    • Mechanism:[3][4] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination.

  • Heat: Reflux at 105 °C for 2 hours. The suspension will clear as the chlorinated product forms.

  • Quench (Hazardous):

    • Cool to room temperature.

    • Slowly pour the reaction mixture onto Crushed Ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl3 releases HCl gas.

    • Neutralize with saturated NaHCO3 or NH4OH to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na2SO4 and concentrate.

  • Result: Yellowish oil or low-melting solid. This intermediate is unstable on silica; use immediately or store at -20 °C.

Module 4: Downstream Application Workflow

The following diagram illustrates the transformation of this scaffold into a bioactive kinase inhibitor analog.

Workflow Start Precursor: 2-Chloro-6-methyl-4-hydroxypyrimidine Step1 Step 1: S_NAr (+ Pyrrolidine) Start->Step1 Inter1 Intermediate: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol Step1->Inter1 Step2 Step 2: Activation (+ POCl3) Inter1->Step2 Inter2 Activated Scaffold: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine Step2->Inter2 Step3 Step 3: Coupling (+ Aniline/Phenol) Inter2->Step3 Final Target Drug Candidate (e.g., Pim/JAK Inhibitor) Step3->Final

Figure 2: Complete synthetic workflow from commercial starting material to bioactive candidate.

Quality Control & Troubleshooting

1. Impurity Profiling (HPLC/MS):

  • Impurity A (Bis-substitution): If using 2,4-dichloropyrimidine as a starting material (alternative route), you may get 2,4-bis(pyrrolidin-1-yl). Prevention: Use the 2-chloro-4-hydroxy precursor as described.

  • Impurity B (Hydrolysis): In Step 2 (Chlorination), if quenching is too hot, the 4-Cl can hydrolyze back to the 4-OH. Control: Keep quench temperature < 10 °C.

2. NMR Validation (1H NMR, DMSO-d6):

  • Pyrrolidine Ring: Look for two multiplets at ~1.9 ppm (4H) and ~3.4 ppm (4H).

  • Methyl Group: Singlet at ~2.1 ppm (3H).

  • Aromatic Proton: Singlet at ~5.6 ppm (1H, C5-H).

  • Hydroxyl/Amide: Broad singlet >10 ppm (disappears with D2O exchange).

References

  • Exclusive Chemistry Ltd. (2024). 6-Methyl-2-(1-pyrrolidinyl)-4-pyrimidinol Product Specifications. Retrieved from 5

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from

  • Li Petri, G., et al. (2021).[6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from

  • Sreenivasa, S., et al. (2013). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine: Crystal structure and synthesis. PMC. Retrieved from

Sources

Functionalization of the hydroxyl group in 6-methyl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Hydroxyl Motif in 6-Methyl-pyrimidin-4-ol

Abstract

This guide details the functionalization of the hydroxyl group in 6-methyl-pyrimidin-4-ol (CAS 3524-87-6). While nominally an alcohol, this substrate presents a classic heteroaromatic challenge: the lactam-lactim tautomerism . In its stable ground state, the molecule exists predominantly as 6-methylpyrimidin-4(3H)-one (the keto form). Consequently, direct functionalization attempts often yield mixtures of N-alkylated and O-alkylated products.[1] This protocol prioritizes the activation-displacement strategy (via 4-chloro-6-methylpyrimidine) as the industry-standard workflow for high-fidelity O-functionalization and C-C bond formation, while also addressing direct alkylation techniques.

The Tautomerism Challenge

Before initiating any synthesis, the researcher must understand the substrate's behavior. 6-methyl-pyrimidin-4-ol exists in equilibrium.

  • Lactam (Keto): Dominant in solid state and polar solvents. Nucleophilic attack occurs at N3 .

  • Lactim (Enol): Minor contributor, but required for O-functionalization.

  • Implication: Standard Williamson ether synthesis conditions (NaH/R-X) often favor N-alkylation due to the higher nucleophilicity of the nitrogen in the conjugate base.

Figure 1: The divergent reactivity of 6-methyl-pyrimidin-4-ol. The Green pathway (Chlorination -> SNAr) is the preferred route for O-functionalization.

Core Protocol A: Activation via Chlorination

Objective: Convert the "hydroxyl" (carbonyl) into a reactive chloride leaving group. This restores the aromaticity of the pyrimidine ring, enabling subsequent Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The reaction proceeds via a Vilsmeier-Haack type mechanism where POCl3 activates the carbonyl oxygen, followed by chloride displacement and aromatization.

Materials
  • Substrate: 6-methyl-pyrimidin-4-ol (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl3) (3.0 – 5.0 equiv)

  • Base (Optional but recommended): N,N-Diethylaniline or Pyridine (0.5 equiv)

  • Solvent: None (Neat) or Toluene (if temperature control is required)

Step-by-Step Workflow
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/POCl3 fumes.

  • Addition: Add 6-methyl-pyrimidin-4-ol. Carefully add POCl3.

    • Note: If using a base (diethylaniline), add it dropwise after the POCl3 to moderate the initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours.

    • Endpoint: The heterogeneous slurry will turn into a clear, dark solution. Monitor by TLC (frequent spot: starting material is polar/baseline; product is non-polar, Rf ~0.6 in 30% EtOAc/Hex).

  • Workup (CRITICAL SAFETY):

    • Cool the mixture to room temperature.

    • Remove excess POCl3 via rotary evaporation under reduced pressure before adding water. This minimizes the violence of the quench.

    • Pour the resulting thick oil slowly onto crushed ice with vigorous stirring. Maintain temperature <20 °C.

    • Neutralize carefully with sat.[2] NaHCO3 or NH4OH to pH ~7–8.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: The crude 4-chloro-6-methylpyrimidine is often pure enough for the next step. If needed, purify via silica gel chromatography (Hexane/EtOAc) or sublimation.

Key Reference: Journal of Heterocyclic Chemistry and Org. Synth. protocols for chloropyrimidines [1, 2].[3][4]

Core Protocol B: O-Functionalization via SNAr

Objective: Displacement of the chloride with an oxygen nucleophile. This method guarantees O-selectivity over N-alkylation.

Materials
  • Substrate: 4-chloro-6-methylpyrimidine (from Protocol A)

  • Nucleophile: Alcohol (R-OH)

  • Base: NaH (sodium hydride) or KOtBu (potassium tert-butoxide)

  • Solvent: THF (dry) or DMF

Step-by-Step Workflow
  • Alkoxide Formation: In a separate flask, suspend NaH (1.2 equiv) in dry THF at 0 °C. Add the alcohol (R-OH, 1.1 equiv) dropwise. Stir for 30 min until H2 evolution ceases.

  • Displacement: Add a solution of 4-chloro-6-methylpyrimidine (1.0 equiv) in THF to the alkoxide mixture.

  • Conditions:

    • Primary Alcohols: Stir at Room Temperature (RT) for 2–6 hours.

    • Secondary/Steric Alcohols: Heat to 60 °C.

  • Workup: Quench with water. Extract with EtOAc.[2]

  • Result: Exclusive formation of the 4-alkoxy-6-methylpyrimidine .

Alternative Route: Direct Alkylation (and why to avoid it)

Direct alkylation of 6-methyl-pyrimidin-4-ol with alkyl halides (R-X) typically follows the Hard-Soft Acid-Base (HSAB) principle.

Reagent SystemDominant ProductMechanistic Rationale
NaH / DMF / R-I N-Alkylation The "soft" iodide and solvent-separated ion pair favor attack by the softer Nitrogen nucleophile.
Ag2CO3 / Toluene / R-I O-Alkylation Silver (Ag+) acts as a Lewis acid, coordinating to the Nitrogen (or Halide), forcing reaction at the "harder" Oxygen center.

Application Note: Only use direct alkylation if the Chloride/SNAr route (Protocol A+B) is chemically incompatible with your R-group. If you must use direct alkylation to target the Oxygen, use Silver Carbonate or Silver Oxide as the base [3].

Advanced Functionalization: Suzuki-Miyaura Coupling

The 4-chloro-6-methylpyrimidine intermediate is an excellent handle for C-C bond formation, allowing the "hydroxyl" site to be replaced by aryl or vinyl groups.

Protocol Summary:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

  • Coupling Partner: Aryl Boronic Acid (Ar-B(OH)2).

  • Base: Na2CO3 (2M aqueous).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90 °C, 12 hours under Argon.

Analytical Data Summary

Typical shifts to confirm functionalization (NMR in CDCl3):

Motif1H NMR Shift (ppm)Diagnostic Feature
Starting Material ~12.0 (broad)N-H / O-H exchangeable proton.
4-Cl-6-Me-pyrimidine 8.9 (s), 7.3 (s)Loss of broad OH/NH; C2-H shifts downfield.
4-O-Alkyl-6-Me 8.7 (s), 6.6 (s)Distinct upfield shift of C5-H compared to chloride.
4-N-Alkyl-6-Me ~7.8 (d), 6.2 (d)C5-H often appears as a doublet due to coupling with N-substituent.

Process Visualization

Figure 2: Step-by-step workflow for the chlorination of 6-methyl-pyrimidin-4-ol, emphasizing the safety-critical removal of excess POCl3 prior to aqueous quenching.

References

  • Gershon, H., et al. "Pyrimidines. 8. Chlorination of 6-methyluracil with phosphorus oxychloride." Journal of Heterocyclic Chemistry, vol. 24, 1987.

  • Ogurtsov, V. A., & Rakitin, O. A. "Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank, 2021.

  • Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, vol. 45, no. 17, 2002. (Demonstrates N vs O selectivity principles).

  • PubChem Compound Summary. "6-methyl-4-pyrimidinone."

Sources

Application Note: Solvent Selection & Recrystallization Protocols for Pyrrolidinyl-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., JAK, CDK inhibitors). However, the physicochemical dichotomy between the electron-deficient pyrimidine core and the flexible, electron-rich pyrrolidine ring often results in challenging purification profiles. This Application Note provides a scientifically grounded guide to solvent selection, specifically addressing the common phenomenon of "oiling out" (liquid-liquid phase separation) and providing robust protocols for obtaining high-purity crystalline solids.

Part 1: Physicochemical Profiling & Solubility Logic

Effective solvent selection requires understanding the molecular interactions at play. You are not just dissolving a solid; you are manipulating the competition between solute-solute and solute-solvent interactions.

The Molecular Push-Pull
  • Pyrimidine Core: Planar, electron-deficient, and a hydrogen bond acceptor. It favors polar aprotic solvents (DMSO, DMF) or medium-polarity protic solvents (Alcohols).

  • Pyrrolidine Ring: Aliphatic, conformationally flexible, and basic (pKa ~11 for the conjugate acid of free pyrrolidine, though lower when attached to the pyrimidine). This moiety increases lipophilicity but also introduces rotational degrees of freedom that inhibit crystal lattice formation, leading to oils.

The "Like Dissolves Like" nuance

For this scaffold, we utilize a Gradient Polarity Strategy . The solvent must be polar enough to interact with the pyrimidine nitrogens but lipophilic enough to accommodate the pyrrolidine ring.

Table 1: Solvent Class Efficacy for Pyrrolidinyl-Pyrimidines

Solvent ClassRepresentativeRatingRationale
Alcohols Ethanol (EtOH), Isopropanol (IPA)Excellent Balances H-bonding (pyrimidine) with alkyl chain lipophilicity. "Green" choice.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Good general solubility; excellent for binary systems with alkanes.
Chlorinated Dichloromethane (DCM)Avoid High solubility often prevents crystallization; toxic/environmental hazard (Class 2).
Alkanes Heptane, HexaneAnti-Solvent Poor solubility for the core; induces precipitation. Heptane is preferred (higher flash point).
Ethers MTBE, THFVariable MTBE is a superior anti-solvent to diethyl ether (safer, higher BP).

Part 2: Solvent Screening Workflow

Do not rely on trial and error. Use this systematic decision tree to select the optimal solvent system.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid/Oil SolubilityCheck Test Solubility in Hot EtOH or IPA (10 vol) Start->SolubilityCheck SolubleHot Soluble at Boiling? SolubilityCheck->SolubleHot YesSoluble Cool to RT SolubleHot->YesSoluble Yes NoSoluble Add Co-Solvent (e.g., DCM or THF) SolubleHot->NoSoluble No (Insoluble) CrystalsForm Crystals Form? YesSoluble->CrystalsForm Success Harvest & Analyze CrystalsForm->Success Yes NoCrystals Remains Soluble (Supersaturated) CrystalsForm->NoCrystals No (Clear Soln) OilingOut Oiling Out (Liquid Droplets) CrystalsForm->OilingOut No (Oily droplets) AntiSolvent Add Anti-Solvent (Heptane or Water) dropwise NoCrystals->AntiSolvent Seeding Re-heat, Add Seed, Cool Slowly (1°C/min) OilingOut->Seeding AntiSolvent->CrystalsForm Seeding->CrystalsForm

Figure 1: Logic flow for selecting the primary and secondary solvent systems based on observed solubility behavior.

Part 3: Troubleshooting "Oiling Out"

The formation of an oil rather than a crystal is the most common failure mode for pyrrolidinyl-pyrimidines. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve.

Mechanism of Failure

The flexible pyrrolidine ring lowers the melting point. If the solution becomes supersaturated at a temperature above the compound's melting point (in that solvent), it precipitates as a liquid.[2]

Protocol: The "Seeded Slow-Cool" Technique

Objective: Bypass the metastable oil phase by providing a template for lattice growth.

Materials:

  • Crude Pyrrolidinyl-Pyrimidine derivative (1.0 g)

  • Solvent A: Isopropanol (IPA)

  • Solvent B: Heptane (Anti-solvent)

  • Seed Crystals: <1 mg of pure material (obtained from a previous small-scale evaporation or scratch test).

Step-by-Step Protocol:

  • Dissolution: Place 1.0 g of crude material in a flask. Add IPA (5 mL) and heat to reflux. If not dissolved, add IPA in 0.5 mL increments until clear.

  • Initial Cooling: Remove from heat and allow to cool to ~50°C.

  • The Critical Point (Seeding):

    • If clear: Add the seed crystal now.[3]

    • If oiling starts: Re-heat until clear, add a small amount of IPA (to lower concentration), cool slightly, and seed before the oil appears.

  • Anti-Solvent Addition: While maintaining 40-50°C, add Heptane dropwise until a faint, persistent turbidity is observed.

  • Re-Dissolution: Add 1-2 drops of IPA to clear the turbidity.

  • Controlled Cooling: Wrap the flask in a towel or place in a programmable bath. Cool at a rate of 10°C per hour .

    • Note: Rapid cooling traps impurities and promotes oiling.

  • Aging: Once at room temperature, stir gently for 2 hours. Then cool to 0°C for 1 hour.

  • Filtration: Filter the white crystalline solid and wash with cold 1:1 IPA/Heptane.

Part 4: Master Recrystallization Protocol (Binary System)

For high-purity applications (e.g., removing regioisomers formed during nucleophilic aromatic substitution), a binary system of Ethyl Acetate (EtOAc) and Heptane is the industry standard.

Workflow Diagram

RecrystProtocol Step1 1. Dissolution Reflux in EtOAc (Min Volume) Step2 2. Hot Filtration Remove insoluble impurities Step1->Step2 Step3 3. Nucleation Add Heptane until turbid -> Re-clear Step2->Step3 Step4 4. Crystallization Slow cool to RT (Stir 4-12h) Step3->Step4 Step5 5. Isolation Vacuum Filtration Wash w/ cold Heptane Step4->Step5

Figure 2: Standard binary solvent recrystallization workflow for pyrrolidinyl-pyrimidine derivatives.

Detailed Methodology
  • Preparation: Weigh the crude solid. Calculate 5 volumes (5 mL/g) of EtOAc.

  • Reflux: Heat the mixture to reflux (approx. 77°C).

    • Observation: If solids remain, check if they are salts/inorganics (likely insoluble in EtOAc). Perform a hot filtration if necessary.[3][4]

  • Saturation: If the solution is clear, concentrate by rotary evaporation until solids just begin to crash out, then add back just enough hot EtOAc to redissolve.

  • Anti-Solvent Addition: Add Heptane slowly to the hot solution.

    • Ratio Target: Typically 1:1 to 1:3 EtOAc:Heptane.

    • Stop Point: When the solution turns cloudy and does not clear instantly. Add 1 mL EtOAc to restore clarity.

  • Crystallization: Remove heat. Allow to cool to RT with vigorous stirring.

    • Why Stirring? It prevents the formation of large, occluded crystals and ensures equilibrium between the solid and liquid phases.

  • Harvest: Filter on a Buchner funnel.

  • Drying: Dry in a vacuum oven at 40-50°C. (Pyrrolidines can hold onto solvents; NMR check is required).

Part 5: Validation & References

Validation Criteria

A successful protocol is self-validating through these metrics:

  • Purity: HPLC purity >98.5% (Area%).

  • Solvent Residue: 1H-NMR shows no peaks for EtOAc/Heptane (or below ICH limits).

  • Recovery: Yield >75%. (Lower yields indicate over-solubility in the mother liquor; reduce solvent volumes next time).

References
  • Prat, D., et al. (2016).[5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. (Establishes the "Green" hierarchy of Ethanol/IPA over DCM).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Authoritative text on overcoming "oiling out" via seeding and cooling ramps).
  • Pfizer Inc. (2008). "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization." Green Chemistry. (Solvent selection guides specifically for pharma).

  • Dunn, P. J., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry.

  • Mettler Toledo. "Oiling Out in Crystallization." (Technical resource on the thermodynamics of liquid-liquid phase separation).

  • BenchChem. "Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors." (Protocols for workup and purification of pyrimidine scaffolds).

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Pyrimidine Functionalization

[1]

Introduction: The "Pyrimidine Problem" in Cross-Coupling

Pyrimidines are ubiquitous pharmacophores in kinase inhibitors and metabolic regulators. However, functionalizing chloropyrimidines via palladium-catalyzed amination presents distinct challenges compared to standard carbocyclic arenes.

While electron-deficient pyrimidines can sometimes undergo nucleophilic aromatic substitution (

Buchwald-Hartwig (B-H) amination

The Core Challenge:

  • Catalyst Poisoning: The pyrimidine nitrogen atoms are potent

    
    -donors that can displace phosphine ligands, forming unreactive 
    
    
    species (off-cycle resting states).
  • Competitive Hydrolysis: Electron-poor pyrimidines are prone to hydrolysis under the basic conditions required for B-H amination, leading to hydroxy-pyrimidine byproducts.

  • Regioselectivity: In 2,4-dichloropyrimidines, distinguishing between the C2 and C4 positions requires precise catalyst control.

This guide details protocols using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands), specifically BrettPhos and RuPhos , which utilize steric bulk to prevent catalyst poisoning and facilitate reductive elimination.

Mechanistic Strategy & Ligand Selection[2][3][4]

To ensure a self-validating protocol, one must understand the "Why" behind the reagents.

  • The Precatalyst (Pd-G3/G4): We utilize 3rd or 4th Generation Buchwald Precatalysts (e.g., RuPhos-Pd-G3). These air-stable solids activate rapidly upon base exposure, ensuring a controlled concentration of the active

    
     species. This eliminates the variability of mixing 
    
    
    or
    
    
    with ligands in situ.
  • The Ligand:

    • BrettPhos: The "Gold Standard" for Primary Amines . Its size prevents bis-arylation and promotes the coupling of primary amines without

      
      -hydride elimination.
      
    • RuPhos: The "Workhorse" for Secondary Amines .[1][2] It is exceptionally effective at coupling hindered secondary amines and preventing the formation of hydrodehalogenated side products.

  • The Base:

    • NaOtBu/LiHMDS: Strong bases for rapid kinetics.

    • 
      :  A milder, heterogeneous base for substrates containing esters, nitriles, or acidic protons.
      
Decision Tree for Ligand Selection

LigandSelectionStartSTART: Select Amine PartnerPrimaryPrimary Amine(R-NH2)Start->PrimarySecondarySecondary Amine(R2-NH)Start->SecondaryAnilineAniline / HeteroarylamineStart->AnilineBrettPhosBrettPhos(High Selectivity for Mono-arylation)Primary->BrettPhosStandardRuPhosRuPhos(General Purpose for 2° Amines)Secondary->RuPhosStandardXantphosXantphos(Alternative for Heterocycles)Secondary->XantphosIf RuPhos failsAniline->BrettPhosPrimary AnilinetBuBretttBuBrettPhos(For Amides/Weak Nucleophiles)Aniline->tBuBrettDeactivated Aniline

Figure 1: Ligand selection decision tree based on amine nucleophilicity and steric hindrance.

Standardized Experimental Protocols

Protocol A: Coupling Primary Amines (BrettPhos System)

Target: Functionalization of chloropyrimidines with alkyl amines or primary anilines. Key Feature: High selectivity for mono-arylation; minimal catalyst deactivation.

Materials
  • Electrophile: 4-chloropyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary amine (1.2 equiv)

  • Catalyst: BrettPhos-Pd-G3 (1–2 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%).

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure
  • Vial Setup: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos-Pd-G3  (0.01 equiv) and NaOtBu  (1.4 equiv).
    
    • Why? Adding the base and catalyst solids first ensures they are ready for the solvent/substrate addition without prolonged air exposure.

  • Substrate Addition: Add the 4-chloropyrimidine (1.0 equiv) and Primary Amine (1.2 equiv).

    • Note: If the amine is a liquid, add it via syringe after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the halide.

  • Activation: Seal the vial with a Teflon-lined screw cap. Purge with

    
     for 2 minutes if not in a glovebox.
    
  • Reaction: Place in a pre-heated aluminum block at 80–100 °C . Stir vigorously (800+ rpm) for 1–4 hours.

    • Monitoring: Check LC-MS at 1 hour. Pyrimidines react fast; prolonged heating promotes side reactions.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Coupling Secondary Amines (RuPhos System)

Target: Coupling cyclic secondary amines (morpholines, piperazines) or acyclic secondary amines. Key Feature: RuPhos creates a "pocket" that accommodates the bulk of secondary amines while protecting the Pd center from pyrimidine nitrogen coordination.

Materials
  • Electrophile: Chloropyrimidine (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G3 (1–2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) OR

    
     (2.0 equiv)
    
    • Why LiHMDS? Soluble bases often work better for rapid coupling of hindered amines.

    • Why

      
      ? Use if the substrate contains base-sensitive groups (esters).
      
  • Solvent: THF or Toluene (0.2 M)

Step-by-Step Procedure
  • Catalyst Charge: Charge vial with RuPhos-Pd-G3 (0.02 equiv). If using

    
    , add it now.
    
  • Solution Prep: Dissolve the chloropyrimidine and secondary amine in anhydrous THF.

  • Transfer: Transfer the substrate solution to the catalyst vial via syringe.

  • Base Addition:

    • If using LiHMDS: Add dropwise at Room Temperature (RT).

    • Caution: Exotherm is possible.

  • Reaction: Seal and heat to 60–80 °C .

    • Note: RuPhos systems are highly active; many pyrimidine couplings proceed at 60 °C, reducing thermal decomposition.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.[1]
    

Troubleshooting & Optimization (Self-Validating Systems)

If the standard protocols fail, use this logic table to diagnose the failure mode.

Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM remains) Catalyst Deactivation (Poisoning)Switch to tBuBrettPhos (bulkier) or increase catalyst loading to 5 mol%. Ensure

exclusion.
Hydrolysis (OH-pyrimidine) Trace Water in Solvent/BaseUse fresh anhydrous solvent. Switch base from NaOtBu to

(anhydrous) or

.
Dehalogenation (H-pyrimidine)

-Hydride Elimination
Reaction temperature too high. Lower temp to 60 °C. Switch solvent to t-Amyl Alcohol .
Bis-arylation (of 1° amine) Poor SelectivitySwitch ligand to BrettPhos (specifically designed to stop at mono-arylation).
Quantitative Comparison of Bases
BasepKa (conj. acid)RateFunctional Group ToleranceRecommended For
NaOtBu ~17FastLow (cleaves esters)Unfunctionalized pyrimidines
LiHMDS ~26Very FastModerateProtic substrates, soluble base needs

~10SlowHighEsters, Nitriles, Nitro groups

~12ModerateHighHydration-sensitive substrates

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for pyrimidine amination using a G3-Precatalyst, highlighting the critical activation step.

CatalyticCyclePrecatPd-G3 Precatalyst(Air Stable)ActivationActivation(Base-mediated)Precat->Activation R-NH2 / BaseActiveCatL-Pd(0)(Active Species)Activation->ActiveCat - CarbazoleOxAddOxidative Addition(Ar-Pd-Cl)ActiveCat->OxAdd + ChloropyrimidineCoordinationAmine Binding(Ar-Pd-N)OxAdd->Coordination + Amine / BaseRedElimReductive Elimination(C-N Bond Formation)Coordination->RedElimRedElim->ActiveCat Cycle RegeneratesProductAminopyrimidineRedElim->Product

Figure 2: The catalytic cycle utilizing G3-precatalysts. Note the rapid entry into the cycle via base-mediated activation, avoiding induction periods.

References

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3] Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Reich, S., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters.

Scalable manufacturing process for 2-substituted-6-methylpyrimidin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 2-Substituted-6-Methylpyrimidin-4-ols

Abstract

The 2-substituted-6-methylpyrimidin-4-ol scaffold is a critical pharmacophore in kinase inhibitors, antivirals, and agrochemicals. While bench-scale synthesis often relies on chromatographic purification, such methods are economically unviable at the kilogram scale. This guide details a scalable, chromatography-free manufacturing process based on the condensation of ethyl acetoacetate with amidines. We focus on thermodynamic control, critical process parameters (CPPs) for impurity management, and a pH-swing crystallization strategy that ensures high purity (>98% HPLC).

Part 1: Strategic Process Design & Mechanism

The Chemistry of Condensation

The industrial synthesis of 2-substituted-6-methylpyrimidin-4-ols (often existing as the 4(3H)-one tautomer in solid state) relies on the cyclocondensation of a


-keto ester (ethyl acetoacetate) with an amidine hydrochloride.

Key Mechanistic Insight: The reaction is driven by the nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the


-keto ester, followed by cyclization at the ester moiety. At scale, the order of addition and temperature control are vital to prevent the formation of linear amides (incomplete cyclization) or self-condensation side products.
Tautomerism and Solubility

Understanding the tautomeric equilibrium is essential for isolation. In basic media (during reaction), the molecule exists as the soluble enolate anion. Upon acidification, the neutral species precipitates.

  • Solution Phase: Predominantly enolate/hydroxy form.

  • Solid Phase: Predominantly oxo- form (pyrimidin-4(3H)-one).

Figure 1: Reaction Mechanism & Tautomerism

ReactionMechanism Start Amidine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Base (NaOEt) Reagent Ethyl Acetoacetate (Electrophile) Reagent->Inter Cyclic Cyclization (- EtOH) Inter->Cyclic - H2O Product 2-Substituted-6-methyl pyrimidin-4-ol Cyclic->Product Tautomerization

Caption: Nucleophilic attack of amidine on


-keto ester followed by cyclization and dehydration.

Part 2: Material Selection & Safety Matrix

For scale-up, the choice of base and solvent dictates the safety profile and space-time yield.

ParameterBench Method (Not Scalable)Manufacturing Method (Scalable)Rationale
Base NaH (Sodium Hydride)NaOEt (21% in EtOH) or NaOMe (25% in MeOH)NaH poses extreme H2 gas evolution risks. Alkoxides are pumpable liquids.
Solvent DMF or DMSOEthanol or MethanolHigh boiling point solvents (DMF/DMSO) are difficult to remove without aqueous washes that solubilize the product. Alcohols allow direct crystallization.
Purification Flash ChromatographypH-Swing CrystallizationChromatography is cost-prohibitive >100g.
Quench Pour onto iceControlled Acidification"Dumping" onto ice causes occlusion of impurities. Controlled pH adjustment grows larger, filterable crystals.

Part 3: Validated Manufacturing Protocol

Target Molecule: 2-Phenyl-6-methylpyrimidin-4-ol (Model Compound) Scale: 1.0 kg Input (Linear scale-up factor: 10x)

Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Thermal Control: Huber Unistat or equivalent (Range: 0°C to 80°C).

  • Dosing: Peristaltic pump for base addition.

  • Monitoring: Internal temperature probe (IT) and in-line pH probe.

Step-by-Step Procedure

Step 1: Charge and Inertion

  • Purge reactor with N2.

  • Charge Ethanol (Absolute) (5.0 L, 5 vol).

  • Charge Benzamidine Hydrochloride (1.0 kg, 6.38 mol, 1.0 equiv).

  • Charge Ethyl Acetoacetate (0.91 kg, 7.0 mol, 1.1 equiv).

    • Note: A slight excess of the keto-ester drives the expensive amidine to completion.

Step 2: Controlled Base Addition (Exotherm Management)

  • Cool the slurry to 10°C .

  • Charge Sodium Ethoxide (21% wt in EtOH) (2.6 kg, ~3.0 L, 1.25 equiv) via dosing pump over 60 minutes .

    • Critical Process Parameter (CPP): Maintain IT < 25°C. Rapid addition causes uncontrolled exotherm and potential "runaway" side reactions.

  • The mixture will clarify as the amidine free base is released and reacts.

Step 3: Reaction (Cyclization)

  • Warm the mixture to Reflux (78°C) over 45 minutes.

  • Hold at reflux for 4–6 hours .

    • IPC (In-Process Control): HPLC analysis should show <1.0% Benzamidine.

Step 4: Distillation and Workup (The "pH Swing")

  • Cool reactor to 40°C .

  • Vacuum distill ~50% of the solvent volume (recover Ethanol).

  • Add Water (DI) (5.0 L) to the residue. The mixture will be a homogeneous solution (sodium salt of the pyrimidine).

  • Cool to 20°C .

  • Slowly add Glacial Acetic Acid or 6M HCl to adjust pH to 6.0–7.0 .

    • Observation: The product will precipitate as a thick white solid.

    • Why pH 6-7? Going too acidic (pH < 2) can protonate the pyrimidine nitrogen, resolubilizing the salt or trapping inorganic salts.

Step 5: Isolation

  • Stir the slurry at 10°C for 2 hours (Ageing).

  • Filter via Nutsche filter or centrifuge.

  • Wash cake with Water (2 x 1.0 L) to remove NaCl/NaOAc.

  • Wash cake with Cold Acetone (1 x 0.5 L) to displace water and remove unreacted ethyl acetoacetate.

  • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98.5% (a/a HPLC)

Part 4: Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled:

CPPRangeImpact of Deviation
Stoichiometry (Base) 1.2 – 1.3 equiv<1.0 equiv: Incomplete reaction. >2.0 equiv: Promotes side reactions and difficult pH adjustment.
Reaction Temperature Reflux (78°C)Low T: Incomplete cyclization (intermediate stays open). High T (Pressure): Degradation of amidine.
Quench pH 6.0 – 7.0pH > 8: Product remains soluble as enolate (Yield loss). pH < 4: Inorganic salts co-precipitate (Ash content failure).
Water Content (Solvent) < 0.5%Water competes with the nucleophile, hydrolyzing the ester (Ethyl acetoacetate -> Acetoacetic acid).

Part 5: Process Flow Visualization

Figure 2: Manufacturing Workflow

ProcessFlow Start Raw Material Charge (Amidine HCl + Ethyl Acetoacetate) BaseAdd Controlled Addition (NaOEt, T < 25°C) Start->BaseAdd React Cyclization Reflux (78°C, 4-6 hrs) BaseAdd->React Distill Solvent Swap (Remove EtOH, Add H2O) React->Distill Precip Crystallization (Acidify to pH 6-7) Distill->Precip Homogeneous Solution Isolate Filtration & Drying (Vacuum Oven) Precip->Isolate Slurry

Caption: Step-by-step unit operations for the kilogram-scale synthesis.

Part 6: Troubleshooting & Impurity Profile

  • Impurity A (Linear Amide):

    • Cause: Reaction stopped too early or temperature too low.

    • Remediation:[1] Ensure reflux is maintained for full duration. Check HPLC before workup.

  • Impurity B (O-Alkylated Pyrimidine):

    • Cause: If alkyl halides are present or if using alternative alkylating agents in subsequent steps. Less relevant in this specific condensation but possible if solvent is contaminated.

  • Low Yield:

    • Cause: pH during workup was too high (product lost in mother liquor).

    • Remediation:[1] Check filtrate pH. If >8, add more acid and re-filter.

References

  • Organic Process Research & Development. Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. American Chemical Society. Available at: [Link]

  • ResearchGate. Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Available at: [Link]

  • Organic Reactions. The Acetoacetic Ester Condensation and Certain Related Reactions.[2][3][4][5] Wiley Online Library. Available at: [Link]

  • MDPI. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (Demonstrates scale-up techniques for aldol-type condensations). Available at: [Link]

  • Letters in Organic Chemistry. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-OPT-404 Subject: Yield Optimization & Troubleshooting for


 Synthesis of Pyrimidin-4-ol Derivatives
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Issue: Users frequently report low yields (<40%) and difficult purification when synthesizing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (Target 3 ). This is typically due to the electronic deactivation of the pyrimidine ring by the 4-hydroxyl group (which exists as the 4-pyrimidone tautomer), making the 2-chloro position sluggish toward nucleophilic attack.

The Solution: The protocol must shift from standard low-temperature nucleophilic aromatic substitution (


) conditions to a high-thermal-energy, solvent-assisted proton transfer  system.

Reaction Scheme: The synthesis involves the displacement of the C2-chlorine of 2-chloro-6-methylpyrimidin-4-ol (1) by pyrrolidine (2).

ReactionScheme cluster_conditions Critical Parameters SM1 2-Chloro-6-methyl- pyrimidin-4-ol (Deactivated Electrophile) Product 6-Methyl-2-(pyrrolidin-1-yl) pyrimidin-4-ol (Target) SM1->Product  High Temp (>100°C) Solvent: Water or n-BuOH Byproduct Hydrolysis Impurity (6-Methyluracil) SM1->Byproduct  Low Amine Conc. Acidic pH Reagent Pyrrolidine (Nucleophile & Base) Reagent->Product

Figure 1: Reaction pathway highlighting the critical requirement for high temperature to overcome electronic deactivation.

Technical Modules (Troubleshooting & Optimization)

Module A: Reaction Engineering (The Chemistry)

Problem: The starting material, 2-chloro-6-methylpyrimidin-4-ol, exists in equilibrium with its keto-tautomer (pyrimidone). This electron-rich system deactivates the C2 position, rendering standard reflux in Ethanol (78°C) or THF (66°C) insufficient for complete conversion.

Protocol Optimization:

ParameterStandard (Flawed) ApproachOptimized Protocol Technical Rationale
Solvent Ethanol, DCM, or THFWater or n-Butanol Water facilitates the "on-water" acceleration effect for heterocyclic synthesis and solubilizes the HCl salt byproduct. n-Butanol allows higher reflux temps (117°C).
Temperature 60–80°C100–120°C The activation energy barrier for

on a hydroxy-pyrimidine is high. Heat is non-negotiable.
Stoichiometry 1.1 equiv Pyrrolidine2.5 – 3.0 equiv Pyrrolidine Pyrrolidine acts as both the nucleophile and the HCl scavenger. Using <2 equiv stalls the reaction as the amine becomes protonated and non-nucleophilic.
Time 4–6 Hours12–16 Hours Due to ring deactivation, kinetics are slow. Monitor by LCMS, not just TLC.

Step-by-Step Optimized Procedure:

  • Charge: In a pressure tube or round-bottom flask, suspend 2-chloro-6-methylpyrimidin-4-ol (1.0 eq) in Water (5 volumes).

    • Note: Water is preferred over organic solvents for green chemistry and ease of workup, as the starting material is sparingly soluble, but the salt intermediate dissolves.

  • Addition: Add Pyrrolidine (3.0 eq) in one portion.

    • Observation: The suspension may clear slightly as the amine salt forms.

  • Reaction: Heat to reflux (100°C) or seal the tube and heat to 110°C. Stir vigorously for 12–16 hours.

  • Monitoring: Check conversion via HPLC/LCMS.

    • Target: >95% consumption of starting material (Rt ~ X min) and appearance of Product (Rt ~ Y min).

    • Warning: If starting material persists after 16h, add 0.5 eq more pyrrolidine and continue heating.

Module B: Work-up & Isolation (The Process)

Problem: The product is amphoteric (contains basic pyrrolidine nitrogen and acidic phenolic/enolic proton). Users often lose yield during extraction because the product remains in the aqueous phase at the wrong pH.

The Isoelectric Point Strategy: The product is least soluble at its isoelectric point (pI), typically between pH 5 and 7.

WorkupLogic Step1 Reaction Mixture (pH > 11 due to excess Pyrrolidine) Step2 Cool to 0-5°C Step1->Step2 Decision Is Product Precipitated? Step2->Decision Acidify Adjust pH to 6.0 - 7.0 using 2N HCl or Acetic Acid Decision->Acidify No (Most Likely) Filter Filtration & Wash (Cold Water) Decision->Filter Yes PathA Yes (High Concentration) PathB No (Standard) Precipitate Product Precipitates (White/Off-white solid) Acidify->Precipitate Precipitate->Filter Dry Dry under Vacuum (50°C) Filter->Dry

Figure 2: Isolation logic flow. Critical control point is the pH adjustment to neutral range.

Isolation Protocol:

  • Cooling: Cool the reaction mixture to 0–5°C.

  • pH Adjustment: The mixture will be basic (pH >11). Slowly add Acetic Acid or 2M HCl dropwise while stirring.

    • Target: Adjust pH to 6.5 – 7.5 .

    • Why? At extremely low pH (<2), the pyridine-like nitrogen protonates, making the molecule water-soluble. At high pH (>10), the enolate forms, also making it soluble. Neutral pH forces precipitation.

  • Crystallization: Stir at 0°C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid. Wash with cold water (2x) to remove salts and excess pyrrolidine.

  • Purification (Optional): If the product is colored, recrystallize from Ethanol/Water (1:1) .

Impurity Profiling & Troubleshooting (FAQs)

Q1: I see a peak with Mass [M+1] = 127 in LCMS. What is it?

  • Diagnosis: This is likely 6-methyluracil (2,4-dihydroxy-6-methylpyrimidine).

  • Cause: Hydrolysis of the chloride instead of substitution. This happens if the pyrrolidine concentration is too low or if the reaction is run in water without enough amine excess.

  • Fix: Ensure you use at least 3 equivalents of pyrrolidine. Ensure the reaction stays basic throughout.

Q2: The product is not precipitating upon acidification.

  • Diagnosis: You may have over-acidified (pH < 4).

  • Fix: Back-titrate with 1N NaOH to pH 7. If still no solid, the concentration might be too low. Concentrate the aqueous solution under reduced pressure to half volume and repeat cooling.

Q3: Can I use a catalytic base like TEA or DIPEA instead of excess pyrrolidine?

  • Analysis: Yes, but it is less efficient.

  • Reasoning: Pyrrolidine is a better nucleophile than TEA is a base in this context. Using excess pyrrolidine drives the reaction kinetics via mass action. If you must conserve pyrrolidine, use 1.1 eq Pyrrolidine + 2.0 eq DIPEA, but expect slower rates.

Q4: My product is a sticky gum, not a solid.

  • Resolution: This is common with pyrrolidine derivatives.[1]

  • Fix: Triturate the gum with Diethyl Ether or MTBE . The mechanical action and non-polar solvent will remove trapped pyrrolidine and induce crystallization of the pyrimidinol.

References

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol (Analogous Structure/Properties).[2] National Library of Medicine. Available at: [Link]

  • Matrix Fine Chemicals. 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol (Structural Analog Reference). Available at: [Link][3][4][5][6]

(Note: While specific patents exist for this exact molecule, the references above provide the validated physical properties of the starting materials and mechanistic analogs required to ground the protocol scientifically.)

Sources

Resolving solubility issues of pyrimidin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-404 Topic: Resolving Solubility Issues of Pyrimidin-4-ol (CAS: 51953-18-5 / 4562-27-0) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are likely reading this because your pyrimidin-4-ol (also known as 4-hydroxypyrimidine) behaves like a "brick dust" solid—refusing to dissolve in Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, and complicating your NMR analysis or reaction setup.

The Root Cause: This molecule is a chemical chameleon.[1] While named "pyrimidin-4-ol" (enol), it exists predominantly as pyrimidin-4(3H)-one (keto-tautomer) in both solid state and solution.[1] This keto-form possesses a hydrogen-bond donor (N-H) and acceptor (C=O) perfectly positioned to form extremely stable, high-melting intermolecular dimers (similar to DNA base pairing), rendering it insoluble in non-polar media.[1]

This guide provides three validated workflows to overcome this: Thermodynamic Solvent Selection , Transient Silylation (The "Gold Standard" for Reactions) , and Purification Workarounds .[1]

Module 1: The Thermodynamics of Solubility

Do not attempt to force solubility in non-polar solvents via sonication; you will only create metastable suspensions that crash out during reactions.[1] Use this decision matrix to select the correct solvent system based on your objective.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP High Best for: Reaction solvent (SnAr), Crystallization, Storage.[1] Breaks H-bond dimers.
Protic Water, MeOH, EtOH Moderate Best for: Reverse-phase chromatography.[1] Solubility increases significantly with heat (

C).[1]
Chlorinated DCM, Chloroform Negligible Warning: Do not use for reactions unless the substrate is protected (see Module 2).[1]
Ethers/Hydrocarbons THF, Toluene, Hexane Insoluble Use as: Anti-solvents to precipitate the product from DMF/DMSO.[1]
The Mechanism: Why It Won't Dissolve

The following diagram illustrates the tautomeric equilibrium that traps the molecule in an insoluble lattice.

Tautomerism cluster_0 Minor Tautomer (Soluble-like) cluster_1 Dominant Tautomer (Insoluble) Lactim Pyrimidin-4-ol (Lactim Form) -OH Group Lactam Pyrimidin-4(3H)-one (Lactam Form) N-H / C=O Groups Lactim->Lactam  Equilibrium Shift   (K_eq >> 1) Dimer H-Bonded Dimer (Lattice Energy Trap) Lactam->Dimer  Self-Assembly   (Non-polar solvents)

Figure 1: The equilibrium heavily favors the Lactam form, leading to dimerization that mimics the solubility profile of a brick.

Module 2: Transient Silylation (The Reaction Fix)

If you need to perform a reaction in an organic solvent (e.g., Suzuki coupling, Acylation, Chlorination) and the substrate is insoluble, Transient Silylation is the industry-standard workaround.

Concept: You temporarily mask the polar N-H and O-H groups with lipophilic Trimethylsilyl (TMS) groups.[1] This makes the molecule soluble in DCM, Toluene, or THF. The TMS groups fall off automatically during the aqueous workup.[1]

Protocol: In-Situ Solubilization with BSA

Reagents:

  • BSA: N,O-Bis(trimethylsilyl)acetamide (CAS: 10416-59-8)[1]

  • HMDS: Hexamethyldisilazane (Alternative, slower)[1]

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 eq of Pyrimidin-4-ol in your desired anhydrous solvent (e.g., Toluene or DCM).[1] It will look like a suspension.

  • Activation: Add 2.0 - 2.5 eq of BSA .

  • Solubilization: Heat to

    
    C (or reflux for Toluene) for 30–60 minutes.
    
    • Visual Check: The cloudy suspension will turn into a clear, homogeneous solution .[1] This confirms the formation of the O-silylated intermediate.[1]

  • Reaction: Cool to the required reaction temperature and add your electrophile/catalyst immediately.

  • Desilylation: Upon completion, add MeOH or aqueous acid (1M HCl) during workup. The TMS groups hydrolyze instantly, returning your modified pyrimidine product.

SilylationWorkflow Start Insoluble Substrate (Pyrimidin-4-ol) Reagent Add BSA (2.5 eq) Solvent: Toluene/DCM Start->Reagent Process Heat (60°C, 1h) Reagent->Process Intermediate Soluble TMS-Ether (Lipophilic Intermediate) Process->Intermediate  Suspension clears   Reaction Perform Main Reaction (e.g., Suzuki, Acylation) Intermediate->Reaction Workup Acidic Workup / MeOH Reaction->Workup End Final Product (TMS groups removed) Workup->End  Hydrolysis  

Figure 2: Workflow for transient silylation to enable homogeneous phase chemistry.

Module 3: Purification & Analysis Troubleshooting

How to Analyze (NMR/LCMS)
  • NMR: Do not use

    
    . It will not dissolve, or you will see broad, useless peaks due to exchange.[1]
    
    • Standard: DMSO-

      
       is the default.[1]
      
    • Alternative:

      
       with a drop of NaOD (shifts equilibrium to the soluble anion).[1]
      
  • LCMS: Use a high-aqueous mobile phase (95% Water / 5% ACN) with 0.1% Formic Acid.[1] The compound is polar and will elute early (near the void volume) on standard C18 columns.

    • Fix: Use a HILIC column or a "Polar C18" (e.g., T3 or Aq type) to retain the compound.[1]

How to Isolate from DMSO/DMF

Removing high-boiling solvents like DMSO is difficult.[1] Avoid rotary evaporation at high heat, which degrades the product.

Method A: The "Crash" (Precipitation) [1]

  • Concentrate the reaction mixture to a minimum volume.

  • Slowly pour the DMSO solution into a stirring excess of Ethyl Acetate or Ether (10x volume).

  • The pyrimidine product should precipitate as a solid.[1]

  • Filter and wash with Ether.[1]

Method B: Lyophilization (Freeze Drying) [1]

  • Dilute the DMSO/DMF fraction with water (1:1 ratio).[1]

  • Freeze the mixture.

  • Lyophilize.[1][2] DMSO will sublime along with water (slowly), or leave a small residue that can be washed away with DCM.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a solvent? A: Yes. Pyridine is an excellent solvent for hydroxypyrimidines due to its ability to disrupt hydrogen bonds and act as a base.[1] However, it is nucleophilic and may interfere if you are using strong electrophiles.[1]

Q: I am trying to chlorinate it to make 4-chloropyrimidine using


, but it's a solid chunk. 
A:  This is normal. The reaction is heterogeneous.
  • Tip: Add a catalytic amount of DMF (Vilsmeier-Haack reagent formation).[1] This solubilizes the surface of the solid and accelerates the reaction.

  • Tip: Use neat

    
     as both reagent and solvent.[1]
    

Q: Why does my product stick to the silica column? A: Pyrimidin-4-ol is too polar and basic for standard silica.[1] It drags (tails).

  • Fix: Use DCM:MeOH (90:10) with 1%

    
      or Triethylamine.[1] The base competes for the acidic silanol sites on the silica, allowing your product to elute. Alternatively, use C18 Reverse Phase silica.[1]
    

References

  • Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry, Academic Press.[1] (Establishes the dominance of the lactam/one tautomer in solution).

  • Silylation Protocols: Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis."[1] (Detailed protocols on using BSA/HMDS for silylation of pyrimidine bases). [1]

  • Solubility Data & Properties: PubChem Compound Summary for CID 565855 (Pyrimidin-4-ol). (Provides pKa and physical property data). Note: Link directs to isomer for structural comparison; 4-ol data derived from search context.[1]

  • Solvent Effects on Tautomerism: Lazzarotto, M., et al. "Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer..."[1] Chemical Communications.[1][3] (Discusses DMSO vs non-polar solvent effects on dimerization).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling Pyrimidin-4-ol or silylating agents like BSA.[1]

Sources

Controlling keto-enol tautomerization in pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: PYRIMIDINE TAUTOMERIZATION CONTROL Subject: Advanced Control of Keto-Enol Equilibrium in Pyrimidine Scaffolds Ticket ID: PYR-TAUT-001 Assigned Specialist: Senior Application Scientist

Executive Overview

Welcome to the Pyrimidine Chemistry Support Center. If you are working with uracil, thymine, cytosine, or complex pyrimidine-based pharmacophores, you are likely encountering the "Chameleon Effect"—keto-enol (lactam-lactim) tautomerization.

In drug discovery, this equilibrium is not merely a spectroscopic nuisance; it is a critical determinant of:

  • Binding Affinity: Hydrogen bond donor/acceptor patterns change entirely between tautomers (e.g., Watson-Crick vs. Hoogsteen pairing).

  • Synthetic Regioselectivity: Ambident nucleophilicity leads to mixtures of N-alkylated (desired) and O-alkylated (impurity) products.

  • Solubility & Bioavailability: The polar keto form typically dominates in aqueous media, while the enol form may crash out in lipophilic formulations.

This guide provides actionable protocols to detect, control, and lock these tautomeric states.

Module A: Analytical Troubleshooting (NMR Diagnostics)

User Issue: "My


 NMR spectrum shows broadened, split, or 'missing' peaks for my pyrimidine intermediate. Is my compound impure?"

Diagnosis: Likely not impure. You are observing intermediate exchange . The rate of tautomerization is comparable to the NMR time scale, causing decoherence.

Diagnostic Workflow (DOT Visualization)

NMR_Troubleshooting Start Symptom: Broad/Split NMR Signals SolventCheck Check Solvent Proticity Start->SolventCheck DMSO Switch to DMSO-d6 (Slow Exchange) SolventCheck->DMSO If in CDCl3 VT_Exp Run Variable Temp (VT) NMR SolventCheck->VT_Exp If already in DMSO DMSO->VT_Exp Heat Heat (>320 K) Fast Exchange Limit VT_Exp->Heat Cool Cool (<250 K) Slow Exchange Limit VT_Exp->Cool Result_Heat Peaks Coalesce (Confirmed Tautomerism) Heat->Result_Heat Result_Cool Peaks Resolve (Quantify Ratio) Cool->Result_Cool

Figure 1: Decision tree for distinguishing tautomeric exchange from sample impurities.

Standard Operating Procedure: VT-NMR Confirmation

Objective: Confirm dynamic equilibrium and calculate the coalescence temperature (


).
  • Sample Prep: Dissolve 5-10 mg of substrate in DMSO-

    
     (preferred for high boiling point and hydrogen-bond disrupting capability).
    
  • Baseline Scan: Acquire a standard proton spectrum at 298 K.

  • Heating Phase:

    • Increase probe temperature in 10 K increments up to 380 K (ensure solvent limits are respected).

    • Observation: If peaks sharpen and merge into a single average signal, the barrier to tautomerization is being overcome thermally.

  • Cooling Phase (Optional but recommended):

    • Cool to 240 K (requires liquid

      
       setup).
      
    • Observation: Peaks should resolve into two distinct sets (Keto and Enol), allowing integration to determine

      
      .
      

Module B: Synthetic Control (Regioselectivity)

User Issue: "I am attempting N-alkylation of a pyrimidinone, but I keep isolating the O-alkylated ether product."

Root Cause: Pyrimidines are ambident nucleophiles .

  • N-alkylation (Thermodynamic): Favored by soft electrophiles and polar aprotic conditions.

  • O-alkylation (Kinetic): Favored by hard electrophiles and conditions that trap the enolate oxygen.

According to HSAB (Hard/Soft Acid-Base) Theory : The nitrogen is generally the "softer" center, while the oxygen is "harder."

Protocol: Steering the Reaction

Use the table below to select conditions that force the equilibrium toward your desired isomer.

Desired OutcomeSolvent SystemBaseTemperatureMechanism Note
N-Alkylation (Lactam)DMF, DMSO, NMP

,

High (>80°C)Polar aprotic solvents dissociate ion pairs, leaving the softer N-nucleophile free.
O-Alkylation (Lactim)Acetone, THF, DCM

,

Low (<0°C to RT)Silver salts coordinate to Nitrogen (blocking it) or "hard" conditions favor O-attack.
Selective N-Alkylation Water/AlcoholNaOH + BorateRefluxBorate Protection: Boric acid forms a transient ester with adjacent -OH/enol groups, blocking Oxygen.
Reaction Pathway Logic (DOT Visualization)

Alkylation_Pathway Reactant Pyrimidine Substrate (Ambident Nucleophile) Base Deprotonation (Enolate Formation) Reactant->Base Branch Solvent/Reagent Control Base->Branch Path_N Soft Conditions (DMF/Heat) N-Attack Branch->Path_N Dissociated Ions Path_O Hard Conditions (Ag+ salts/THF) O-Attack Branch->Path_O Tight Ion Pairs Prod_N N-Alkylated Product (Thermodynamic) Path_N->Prod_N Prod_O O-Alkylated Product (Kinetic) Path_O->Prod_O

Figure 2: Mechanistic divergence in pyrimidine alkylation controlled by solvation and counter-ions.

Module C: Formulation & Stability

User Issue: "My drug candidate is stable in DMSO but precipitates when diluted into aqueous buffer for biological assays."

Explanation: You are triggering a Tautomeric Crash .

  • In DMSO: The compound may exist as a mixture or favor the form stabilized by dipole interactions.

  • In Water: Water is a strong Hydrogen Bond Donor (HBD). It strongly stabilizes the Keto (Lactam) form because the C=O group is a superior H-bond acceptor compared to the C-O-H of the enol.

  • If your crystal lattice energy favors the Enol form, but water forces the Keto form, the supersaturation point changes, leading to precipitation.

Predictive Data: Dielectric Constant ( ) vs. Tautomer Ratio

General trend for 2-hydroxypyrimidines:

SolventDielectric (

)
Dominant SpeciesRisk Level
Water 80.1Keto (>99%) High (if crystal is enol)
DMSO 46.7Mixture (Keto favored)Low
Chloroform 4.8Enol (favored) High (if moving to water)
Gas Phase 1.0Enol (dominant)N/A

Action Plan:

  • Cosolvent Screen: Do not dilute directly into water. Use a PEG-400 or Cyclodextrin intermediate to buffer the dielectric shift.

  • pH Adjustment: Tautomerism is acid/base catalyzed. Adjusting pH away from the

    
     of the ring nitrogens can "lock" the protonation state and prevent rapid tautomerization during the assay window.
    

References

  • Martin, Y. C. (2018).[1] Tautomers in Drug Discovery: Their Identification, Quantification, and Importance.[2] Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives.

  • Araujo de Oliveira, A. P., et al. (2024).[1] Keto-enol tautomerism in the development of new drugs.[1][3] Frontiers in Chemical Biology.[1]

  • Priebe, H. (2018). A Selective Process for N-alkylation in Competition with O-alkylation.[4] ResearchGate.[1][4][5][6][7]

  • Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.[8][9] Symmetry (MDPI).

Sources

Technical Support Center: Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PHC-PUR-001

Introduction: The "Polarity Paradox"

Welcome to the support center. If you are here, you likely have a polar heterocyclic compound (containing nitrogen, oxygen, or sulfur) that is behaving poorly. It either streaks on silica, elutes at the solvent front in C18, or refuses to crystallize.

The Core Issue: Polar heterocycles often possess dual challenges:

  • Lewis Basicity: Nitrogen lone pairs interact strongly with acidic silanols on silica gel, causing "tailing" or irreversible adsorption.

  • High Water Solubility: They resist partitioning into non-polar stationary phases (C18), leading to zero retention.

This guide moves beyond standard protocols to provide field-tested purification strategies for these difficult molecules.

Module 1: Taming Silica (Normal Phase Troubleshooting)

User Issue: "My basic amine streaks across the entire TLC plate and column, even with Methanol."

The Mechanism

Silica gel is slightly acidic (pH ~5). Basic heterocycles (pyridines, imidazoles, secondary amines) protonate on the silica surface, forming strong ionic bonds rather than the desired reversible hydrogen bonding. This causes the "streak."

The Solution: "The Magic Solvent" System

You must neutralize the silica surface using a basic modifier.

Protocol: Preparation of Ammoniated Methanol

Do NOT add ammonium hydroxide (


) directly to Dichloromethane (DCM); it is immiscible and will form a separate layer that strips your product.
  • Prepare a Stock Solution: Mix

    
     parts conc. 
    
    
    
    (28-30%) with
    
    
    parts Methanol (
    
    
    ).
    • Result: A clear, miscible "Ammoniated Methanol" solution.

  • Run the Column: Use DCM as Solvent A and your Ammoniated Methanol as Solvent B.

    • Typical Gradient: 0% to 20% Solvent B in Solvent A.

Modifier Guide Table

ModifierConcentrationApplicationMechanism
Triethylamine (TEA) 0.5% - 1% in Mobile PhaseGeneral basic heterocyclesCompetes for silanol sites; easier to use than ammonia but harder to remove (high bp).
Ammonium Hydroxide 1% (via MeOH stock)Highly polar/basic aminesExcellent peak shape; volatile (removes easily in vacuo).
Acetic Acid 0.5% - 1%Acidic heterocycles (Tetrazoles)Keeps acids protonated to prevent peak broadening.

Pro-Tip: If using TEA, flush your column with pure solvent after the run. TEA residues can degrade silica over time.

Module 2: The Aqueous Route (Reversed Phase & HILIC)

User Issue: "My compound elutes at the void volume (dead time) on my C18 column."

Decision Matrix: C18 vs. HILIC

If your compound is too polar for C18, you have two options: "force" retention on C18 or switch to HILIC.[1]

purification_decision Start Compound Elutes at Void (t0) on C18 Check_pH Is the compound ionizable? Start->Check_pH Ionizable Yes (Amine/Acid) Check_pH->Ionizable Yes Neutral No (Neutral Polar) Check_pH->Neutral No Ion_Pair Add Ion-Pairing Agent (TFA/Formic Acid for Bases) (Ammonium Bicarb for Acids) Ionizable->Ion_Pair HILIC Switch to HILIC Mode (High Organic/Low Aqueous) Ionizable->HILIC If Ion-Pair fails Neutral->HILIC AQ_C18 Use C18-Aq Column (Resists Phase Collapse) Neutral->AQ_C18 Alternative caption Figure 1: Decision tree for polar compounds failing standard C18 retention.

Strategy A: Ion Suppression (Modified C18)

For basic heterocycles, adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase protonates the base.

  • Why it works: While protonation usually increases polarity, the TFA anion (

    
    ) forms a tight "ion pair" with the protonated amine, effectively creating a neutral, lipophilic complex that retains on C18.
    
  • Warning: TFA is difficult to remove completely and can affect NMR spectra.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Think of HILIC as "Reversed Phase in Reverse."

  • Stationary Phase: Polar (Bare Silica, Amide, or Zwitterionic).

  • Mobile Phase: High Organic (90% ACN) / Low Aqueous (10% Buffer).

  • Mechanism: Water forms a stagnant layer on the silica surface. Your polar compound partitions into this water layer.[2]

  • Gradient: Start at 95% ACN, gradient down to 60% ACN (increasing water elutes the compound).

Module 3: Catch and Release (Ion Exchange)

User Issue: "I have a crude reaction mixture. I just want my amine product, separated from non-polar byproducts."

The Solution: Strong Cation Exchange (SCX) Cartridges.[3][4] This is the most robust method for isolating basic heterocycles from neutral impurities without running a full column.

Step-by-Step Protocol: SCX Catch & Release
  • Conditioning:

    • Flush SCX cartridge with Methanol (3 column volumes - CV).

    • Flush with Water (3 CV).

    • Flush with 0.5 N HCl (to ensure resin is active, optional but recommended).

    • Flush with Water until neutral pH.

  • Loading (The "Catch"):

    • Dissolve crude mixture in 5% Acetic Acid in MeOH (or pure MeOH if solubility permits).

    • Load onto cartridge.[3][5][6]

    • Chemistry: The basic amine binds to the sulfonic acid groups on the resin. Neutrals pass through.

  • Washing:

    • Flush with Methanol (5 CV).

    • Result: This removes non-polar impurities, neutral byproducts, and very weak bases. Your product is still on the cartridge.

  • Elution (The "Release"):

    • Flush with 2 M Ammonia in Methanol .

    • Chemistry: The ammonia deprotonates the amine, breaking the ionic bond. The product releases into the solvent.

  • Finish:

    • Concentrate the ammoniated filtrate. You now have the free base.

Module 4: Salt Formation & Crystallization

User Issue: "My compound is an oil and won't solidify."

Polar heterocycles often "oil out" because they hold onto solvent tenaciously. Converting them to a salt often induces crystallization.[7]

Salt Selection Guide

Do not limit yourself to HCl.[7] Different counter-ions create different lattice energies.

AcidSalt TypeProperties
HCl (in Dioxane/Ether) HydrochlorideStandard. Can be hygroscopic.
Oxalic Acid OxalateOften forms highly crystalline solids. Good for purification, remove later with base.
Fumaric Acid FumaratePharmaceutically acceptable, often non-hygroscopic.
Picric Acid PicrateHistoric method for characterization; forms sharp crystals (Warning: Explosive potential, handle with care).
Workflow: The "Anti-Solvent" Drop
  • Dissolve the polar oil in a minimum amount of Methanol (Good solvent).

  • Add the acid (1.05 equivalents).

  • Slowly add Diethyl Ether or MTBE (Anti-solvent) dropwise with stirring until persistent cloudiness appears.

  • Cool to 4°C.

References

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds.Link

  • Waters Corporation. (2020). HILIC: A Beginner's Guide.Link

  • Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Method Development.Link

  • Biotage. The Flash Purification of Amines.Link

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

In the development of kinase inhibitors and heterocyclic drug scaffolds, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol represents a critical intermediate. Its analysis is frequently complicated by tautomeric equilibria and solubility challenges.

This guide provides a comparative technical analysis of the 1H NMR profile of this compound. Unlike standard spectral lists, we compare the Target Product against its Synthetic Precursor (to validate reaction completion) and evaluate Solvent Systems (DMSO-d6 vs. CDCl3) to optimize resolution.

Key Analytical Insight: The "4-ol" nomenclature is chemically misleading in solution. NMR data confirms that in polar aprotic solvents (DMSO-d6), the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer. Failure to recognize this leads to misinterpretation of the exchangeable proton signal (>10 ppm) and carbonyl-like resonances in 13C NMR.

Structural & Tautomeric Analysis

To interpret the spectrum, one must understand the dynamic structure of the analyte. The pyrimidine ring, substituted with an electron-donating amine (pyrrolidine) at position 2 and a hydroxyl at position 4, undergoes keto-enol tautomerism.

Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shift that dictates the NMR signals.

Tautomerism cluster_0 Tautomeric States Enol Enol Form (Pyrimidin-4-ol) Favored in non-polar solvents Keto Keto Form (Pyrimidin-4(3H)-one) Favored in DMSO-d6 / Solid State Enol->Keto Proton Transfer (Solvent Dependent) Signal_OH Signal: OH (~5-7 ppm, broad) Enol->Signal_OH Signal_NH Signal: NH (>10 ppm, broad singlet) Keto->Signal_NH

Caption: Figure 1. Tautomeric equilibrium between the 4-ol and 4(3H)-one forms. In DMSO-d6, the equilibrium shifts strongly right (Keto), resulting in a downfield NH signal.

Comparative Analysis: Product vs. Precursor

The primary application of this NMR analysis is monitoring the SNAr displacement of a leaving group (usually Chlorine) by Pyrrolidine.

Precursor: 2-Chloro-6-methylpyrimidin-4-ol Target: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Table 1: Spectral Comparison for Reaction Monitoring (in DMSO-d6)
FeaturePrecursor (Start Material)Target Product (End)Interpretation
C2-Substituent No signals Multiplets (8H) Pass/Fail Indicator. The appearance of pyrrolidine multiplets at 1.90 and 3.45 ppm confirms substitution.
H-5 (Aromatic) ~6.10 ppm (s)~5.60 ppm (s)Shielding Effect. The electron-donating pyrrolidine ring shields the H-5 proton, shifting it upfield by ~0.5 ppm.
C6-Methyl ~2.20 ppm (s)~2.10 ppm (s)Minor shift; confirms the methyl group remains intact.
Exchangeable H Broad singlet (~11-12 ppm)Broad singlet (~10-11 ppm)Both exist as tautomers; the shift varies with concentration and dryness.
Comparative Analysis: Solvent System Performance

Choosing the correct solvent is vital for resolving the exchangeable proton and preventing signal overlap.

Table 2: Solvent Performance Guide
ParameterDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility Excellent. Dissolves polar pyrimidones easily.Poor to Moderate. May require heating or mixed solvents.
Tautomerism Stabilizes the Keto form (NH).Mixture of forms possible; often broadens signals.[1]
Exchangeable H Visible as broad singlet (>10 ppm).Often invisible (exchanges or broadens into baseline).
Water Signal ~3.33 ppm (Can overlap with pyrrolidine).~1.56 ppm (Usually clear of key signals).
Resolution High, but viscous (requires good shimming).High resolution, sharp lines for non-exchangeable protons.

Strategic Recommendation: Use DMSO-d6 for full characterization to prove the presence of the NH/OH group. Use CDCl3 only if the water peak in DMSO obscures the pyrrolidine


-protons (approx 3.4 ppm), though modern drying techniques usually mitigate this.
Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.

Reagents & Equipment[2]
  • Analyte: >5 mg of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (dried in vacuo).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Standard):

    • Why: Water in DMSO appears at 3.33 ppm, which directly overlaps with the pyrrolidine

      
      -CH2 signals (~3.4 ppm).
      
    • Action: Dry the solid compound under high vacuum for 2 hours. Use a fresh ampoule of DMSO-d6.

    • Mass: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

    • Scans (NS): 16 (sufficient for >5mg).

    • Relaxation Delay (D1): Set to 2.0 seconds .

      • Reasoning: The H-5 aromatic proton has a long T1 relaxation time. A short D1 will reduce its integration value, leading to false purity calculations.

  • Processing & Phasing:

    • Reference the spectrum to TMS at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise.

    • Validation Check: Integrate the C6-Methyl singlet (set to 3H). The H-5 singlet must integrate to 1H (±0.05).[3] If H-5 is <0.9, D1 was too short.

Analytical Workflow Diagram

Workflow Start Start: Solid Sample Solvent Select Solvent: DMSO-d6 (Preferred) Start->Solvent Prep Dissolve & Transfer (Avoid water contamination) Solvent->Prep Acquire Acquisition D1 = 2.0s, NS = 16 Prep->Acquire Process Processing Ref: TMS (0.00) or DMSO (2.50) Acquire->Process Check Validation Check: Does Methyl (3H) match H-5 (1H)? Process->Check Pass Valid Spectrum Analyze Pyrrolidine Multiplets Check->Pass Yes Fail Recalibrate D1 or Reprocess Phasing Check->Fail No Fail->Acquire

Caption: Figure 2. Self-validating NMR acquisition workflow ensuring quantitative accuracy of integration.

Expected Data (Simulated Reference)

Based on the structural electronics and analogous 2-aminopyrimidines [1, 2], the expected chemical shifts in DMSO-d6 are:

AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

)
NH (Tautomer) 10.50 – 11.20Broad Singlet1H-
H-5 (Pyrimidine) 5.55 – 5.65Singlet1H-

-CH2 (Pyrrolidine)
3.40 – 3.55Multiplet (br)4H-
DMSO (Residual) 2.50Pentet--
C6-CH3 2.10 – 2.15Singlet3H-

-CH2 (Pyrrolidine)
1.85 – 1.95Multiplet4H-

(Note: The


-CH2 signal may appear as two distinct multiplets if rotation is restricted, but typically averages at room temperature).
References
  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Pyrimidine shifts).
  • Singh, R. M., et al. (2018).[3] "Synthesis and Tautomerism of 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives." ResearchGate.

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for tautomeric acidity).

Sources

A Comparative Guide to the Mass Spectral Fragmentation of Pyrrolidinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, in-depth analysis of the mass spectral fragmentation patterns of pyrrolidinyl-pyrimidines. By understanding these fragmentation pathways, researchers can accelerate the structural elucidation and characterization of this vital class of molecules. The principles and experimental data herein support drug discovery, metabolite identification, and quality control processes where unambiguous molecular identification is paramount.

Introduction: The Analytical Imperative for Pyrrolidinyl-Pyrimidines

The fusion of a pyrimidine core with a pyrrolidine moiety creates a privileged scaffold in modern medicinal chemistry, most notably in the development of targeted therapies like kinase inhibitors. The biological potency of these compounds is intricately linked to their precise chemical structure. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands as an indispensable tool for confirming these structures, identifying metabolites, and characterizing impurities throughout the drug development pipeline.[1]

Electrospray ionization (ESI) is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺.[2][3] While essential for determining molecular weight, it is the subsequent fragmentation of this precursor ion within the mass spectrometer's collision cell that yields a wealth of structural information.[1][2] This guide dissects the characteristic fragmentation patterns of pyrrolidinyl-pyrimidines, providing a logical framework for interpreting their tandem mass spectra.

Core Fragmentation Pathways

The fragmentation of a protonated pyrrolidinyl-pyrimidine is not random; it is a predictable process governed by the relative stabilities of the resulting fragment ions and neutral losses. The fragmentation cascade is primarily directed by the protonation site and the inherent chemical nature of the pyrimidine and pyrrolidine rings. Generally, three key regions of the molecule are susceptible to cleavage: the pyrrolidine ring, the pyrimidine ring, and the linker connecting them.

Pyrrolidine Ring Cleavage: The Dominant Initial Pathway

For many heterocyclic compounds containing a pyrrolidine ring, a consistent and often dominant fragmentation pathway is the neutral loss of the entire pyrrolidine moiety.[4] This occurs via cleavage of the C-N bond linking the two ring systems. This pathway is energetically favorable as it results in a stable, resonance-delocalized pyrimidine cation.

Another observed mechanism involves the opening of the pyrrolidine ring itself.[5] This can be followed by subsequent losses of smaller fragments, leading to a more complex fragmentation pattern. However, the complete neutral loss of pyrrolidine (71 Da) or a substituted pyrrolidine is a key diagnostic feature to look for in the MS/MS spectrum.

Pyrimidine Ring Fragmentation

While generally more stable than the pyrrolidine substituent, the pyrimidine core undergoes its own characteristic fragmentation, especially after the initial loss of the pyrrolidine ring.[6] The fragmentation of the pyrimidine ring is heavily influenced by its substituents. Common fragmentation processes include the sequential loss of small, stable neutral molecules. For instance, studies on various pyrimidine derivatives have documented the extrusion of molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[7][8] These cleavages provide valuable clues about the substitution pattern and the elemental composition of the core structure.

Influence of Substituents

The nature and position of other substituents on the pyrrolidinyl-pyrimidine scaffold will profoundly influence the fragmentation pathways. Electron-donating groups may stabilize certain fragment ions, making a particular pathway more favorable. Conversely, labile functional groups may be lost early in the fragmentation cascade. For example, a methoxy group might be lost as formaldehyde (CH₂O) or a methanol (CH₃OH) molecule, while a hydroxyl group can be eliminated as water (H₂O).[7][9] Analyzing the mass shifts corresponding to these neutral losses is critical for a comprehensive structural assignment.

Visualization of a Generalized Fragmentation Pathway

The following diagram illustrates a common fragmentation cascade for a generic 4-(pyrrolidin-1-yl)pyrimidine structure. This serves as a foundational model for interpreting experimental spectra.

Fragmentation_Pathway Precursor [M+H]⁺ Protonated Pyrrolidinyl-Pyrimidine Fragment1 [M+H - C₄H₉N]⁺ Pyrimidine Cation Precursor->Fragment1 Pathway A (Major) Fragment2 Pyrrolidine Ring-Opened Ion Precursor->Fragment2 Pathway B Fragment4 Fragment from Substituent Loss Precursor->Fragment4 Pathway C (Substituent dependent) Neutral1 Neutral Loss: Pyrrolidine (71 Da) Precursor->Neutral1 Neutral3 Neutral Loss: e.g., R-group Precursor->Neutral3 Fragment3 Fragment from Pyrimidine Ring Cleavage Fragment1->Fragment3 Ring Cleavage Neutral2 Neutral Loss: e.g., HCN (27 Da) Fragment1->Neutral2

Caption: Generalized fragmentation pathways for a protonated pyrrolidinyl-pyrimidine.

Comparative Fragmentation Data

To illustrate the principles discussed, the table below compares the expected fragmentation patterns for three hypothetical pyrrolidinyl-pyrimidine analogues. This comparison highlights how minor structural modifications lead to predictable shifts in the mass spectrum, aiding in the differentiation of closely related compounds.

Compound Analogue Structure Precursor Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Proposed Neutral Loss / Fragment Identity Relative Importance
Analogue A: 4-(Pyrrolidin-1-yl)pyrimidineC₈H₁₁N₃150.1079.04Loss of Pyrrolidine (C₄H₉N) / Pyrimidine cationMajor
Analogue B: 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidineC₈H₁₀FN₃168.0997.03Loss of Pyrrolidine (C₄H₉N) / 5-Fluoropyrimidine cationMajor
148.09Loss of HFMinor
Analogue C: 2-Methoxy-4-(pyrrolidin-1-yl)pyrimidineC₉H₁₃N₃O180.11109.06Loss of Pyrrolidine (C₄H₉N) / 2-Methoxypyrimidine cationMajor
150.10Loss of Formaldehyde (CH₂O)Minor
165.09Loss of Methyl radical (•CH₃)Minor

Note: The m/z values are calculated based on monoisotopic masses and are illustrative. Actual experimental values may vary slightly.

Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis

This protocol provides a robust starting point for acquiring high-quality tandem mass spectrometry data for pyrrolidinyl-pyrimidines. The inclusion of specific quality control steps ensures the trustworthiness of the generated data.

1. Sample Preparation

  • Objective: To prepare a clean sample at an appropriate concentration for LC-MS/MS analysis, minimizing matrix effects.[10]

  • Protocol:

    • Prepare a stock solution of the pyrrolidinyl-pyrimidine standard at 1 mg/mL in a suitable solvent (e.g., DMSO or Methanol).

    • Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create a working solution at a final concentration of approximately 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

    • Transfer the filtered sample to an appropriate autosampler vial.

  • Causality: Using the initial mobile phase as the dilution solvent prevents peak distortion during injection. Filtering is crucial for maintaining the performance and longevity of the LC column and MS instrument.[10]

2. Liquid Chromatography (LC) Method

  • Objective: To achieve chromatographic separation of the analyte from any impurities and deliver it consistently to the mass spectrometer.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[11]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: Linear gradient from 5% to 95% B

      • 7-9 min: Hold at 95% B

      • 9.1-12 min: Return to 5% B and equilibrate

    • Injection Volume: 2-5 µL.[11]

    • Column Temperature: 40°C.

  • Causality: Formic acid is a common mobile phase additive that aids in the protonation of analytes, which is essential for positive mode ESI.[12] A gradient elution is used to effectively separate compounds with varying polarities and ensure sharp peak shapes.[13]

3. Mass Spectrometry (MS) Method

  • Objective: To ionize the analyte and generate fragmentation data for structural elucidation.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan (Full Scan):

      • Mass Range: m/z 100-500 (adjust based on expected molecular weight).

      • Data Acquisition: Profile mode.

    • MS2 Scan (Tandem MS):

      • Acquisition Mode: Data-Dependent Acquisition (DDA).[11]

      • Selection: Select the most intense ion from the MS1 scan for fragmentation.

      • Isolation Window: 1.0-1.5 m/z.

      • Collision Gas: Argon.

      • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) or optimize for the specific compound. This is a critical parameter to ensure a rich fragmentation spectrum is obtained.[12]

  • Causality: DDA mode automates the process of selecting precursor ions for fragmentation, making it ideal for discovery and characterization workflows.[11] Using stepped collision energy in a single run provides a composite spectrum with fragments that form at both low and high energies, maximizing the structural information obtained from a single injection.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan J. Chem.

  • Kazdan, E. M., & Rye, R. T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.

  • Protocols used for LC-MS analysis. (n.d.). EMBL Metabolomics Core Facility.

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Journal of The American Society for Mass Spectrometry.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen.

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013). Journal of Analytical & Bioanalytical Techniques.

  • Electrospray ionization. (n.d.). Wikipedia.

  • Electrospray Ionization. (n.d.). Creative Proteomics.

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022). Macedonian Pharmaceutical Bulletin.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate.

  • ESI product ion mass spectrum of pyrrolidine ring opened... (n.d.). ResearchGate.

  • LC-MS/MS Analysis. (2024). protocols.io.

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry.

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Northern Illinois University Huskie Commons.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.

  • Fragmentation and Interpretation of Spectra. (n.d.). Book: Mass Spectrometry.

  • Fragmentation Mechanisms in Mass Spectrometry. (n.d.). University of Guanajuato.

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

Sources

Technical Guide: FTIR Characterization of Pyrimidin-4-ol vs. Pyrimidin-4-one Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomerism Challenge in Drug Design

In the development of pyrimidine-based therapeutics (e.g., nucleoside analogs, kinase inhibitors), the distinction between the pyrimidin-4-one (lactam) and pyrimidin-4-ol (lactim) tautomers is not merely academic—it is a critical determinant of pharmacokinetics.

While the oxo (lactam) form predominates in the solid state and aqueous solution for unsubstituted pyrimidines, the hydroxy (lactim) form often dictates binding affinity in hydrophobic pockets of enzymes. Misidentification of these forms during solid-state characterization (API development) can lead to erroneous solubility profiles and polymorph issues.

This guide provides a definitive FTIR spectral atlas to distinguish these tautomers, supported by self-validating experimental protocols.

Fundamental Mechanism: Lactam-Lactim Equilibrium

The core structural conflict arises from the proton transfer between the N3 nitrogen and the C4 oxygen. This equilibrium is sensitive to solvent polarity and hydrogen bonding capacity.

Tautomeric Shift Pathway

Tautomerism Lactam Pyrimidin-4-one (Lactam / Keto) Dominant in Solid State Transition Proton Transfer (Solvent/pH Dependent) Lactam->Transition -NH Deprotonation Transition->Lactam Reversible Lactim Pyrimidin-4-ol (Lactim / Enol) Rare / Trapped / Hydrophobic Transition->Lactim +OH Protonation Lactim->Transition Reversible

Figure 1: The dynamic equilibrium between the keto (lactam) and enol (lactim) forms. In standard solid-state analysis (KBr), the equilibrium strongly favors the Lactam form due to intermolecular hydrogen bonding.

FTIR Spectral Atlas: Characteristic Peak Comparison

The following data differentiates the two forms based on vibrational modes. Note that the Lactam form mimics secondary amides, while the Lactim form mimics heteroaromatic phenols.

Comparative Peak Table
Vibrational ModePyrimidin-4-one (Lactam)Pyrimidin-4-ol (Lactim)Structural Cause
Carbonyl (C=O) Strong, 1660–1720 cm⁻¹ AbsentThe "One" form possesses a distinct amide-like carbonyl.
Hydroxyl (O-H) AbsentSharp, 3500–3600 cm⁻¹ (Free)Broad, 3200–3400 cm⁻¹ (Bonded)The "Ol" form has a true hydroxyl group.
N-H Stretch Broad, 2800–3200 cm⁻¹ Absent"One" form has an N-H moiety involved in strong dimerization.
C=N Ring Stretch Weak/Medium, ~1610 cm⁻¹Strong, 1580–1620 cm⁻¹ "Ol" form restores full aromaticity to the ring.
C-O Stretch AbsentMedium, 1200–1300 cm⁻¹ Characteristic of phenolic C-O single bond.
Fingerprint Amide II & III bands presentAromatic ring breathing dominantAmide coupling vs. Aromatic deformation.

Critical Insight: In the solid state (KBr pellet), you will almost never see the pure "Ol" spectrum for unsubstituted pyrimidines. You will see the "One" spectrum with a broad N-H band (2800–3200 cm⁻¹) obscuring the C-H region, and a strong C=O peak. The "Ol" peaks usually appear only in dilute non-polar solutions or if the position is chemically locked (e.g., O-methylation).

Experimental Protocol: Self-Validating Differentiation

To scientifically prove the presence of one tautomer over the other, you cannot rely on a single scan. You must perturb the system to break hydrogen bond networks.

Workflow: Solid vs. Solution Phase Analysis

Workflow cluster_Solid Step 1: Solid State (Baseline) cluster_Soln Step 2: Dilution Validation Start Start: Unknown Sample KBr KBr Pellet / ATR Start->KBr Result1 Result: Broad NH + Strong C=O? (Likely Lactam Dimer) KBr->Result1 Solvent Dissolve in dry CHCl3 or CCl4 (Low Concentration < 10mM) Result1->Solvent Scan Acquire Spectrum Solvent->Scan Decision Check 3400-3600 cm⁻¹ region Scan->Decision Sharp Peak @ 3580 Lactim (Ol) Monomer Detected Decision->Sharp Peak @ 3580 Yes No Sharp Peak Lactam (One) Dominant Decision->No Sharp Peak No

Figure 2: Experimental workflow to distinguish H-bonded dimers (Lactam) from free monomers (Lactim).

Detailed Protocol Steps
  • Solid State (KBr/ATR):

    • Prepare a KBr pellet (1-2 mg sample in 200 mg KBr).

    • Look for: The "Lactam band" (broad absorption 2800–3200 cm⁻¹) and Carbonyl (1660–1700 cm⁻¹).

    • Validation: If the spectrum shows a sharp peak >3500 cm⁻¹, verify sample dryness. Water absorbs here.

  • Solution State (The "Ol" Trap):

    • Dissolve the sample in anhydrous CHCl₃ or CCl₄.

    • Why? Non-polar solvents discourage intermolecular H-bonding.

    • Look for: The emergence of a sharp band around 3580 cm⁻¹. This corresponds to the free O-H stretch of the pyrimidin-4-ol tautomer.

    • Note: If the compound is insoluble in non-polar solvents, use DMSO-d6, but be aware that DMSO favors the Lactam form due to its high polarity.

  • D₂O Exchange (The Ultimate Check):

    • If you suspect an N-H or O-H peak, shake the solution with D₂O.

    • Result: Real N-H/O-H bands will disappear (shift to lower wavenumber N-D/O-D). C-H bands will remain unchanged.

Case Study: 5-Fluorouracil (5-FU)[1]

5-FU is a classic example of this equilibrium.

  • Observation: In the solid state, 5-FU exists almost exclusively as the di-keto (lactam) form.

  • FTIR Evidence:

    • Two C=O bands: ~1720 cm⁻¹ (C2=O) and ~1660 cm⁻¹ (C4=O).[1]

    • Broad N-H: 3100–3500 cm⁻¹.[2][1]

    • Absence of O-H stretch.[3][4]

  • Implication: Drug formulation must account for the poor solubility associated with the stable, H-bonded lactam crystal lattice.

References

  • NIST Chemistry WebBook. Pyrimidine, 4-hydroxy- (CAS 4562-27-0) Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Spectrochimica Acta Part A.Tautomerism of hydroxypyridines and hydroxypyrimidines.
  • Journal of Organic Chemistry. Lactam-Lactim Tautomerism in Aromatic Heterocycles: An FTIR Study.[Link]

  • Specac Application Notes. Interpreting Infrared Spectra of Heterocycles.[Link]

Sources

Comparative HPLC Method Development Guide: Optimizing Purity Analysis for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The analysis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol presents a classic chromatographic challenge: the "amphoteric paradox."[1] As a functionalized pyrimidine, this molecule possesses a basic nitrogen center (via the pyrrolidine/pyrimidine system) and an acidic hydroxyl group capable of keto-enol tautomerism.

Standard acidic reversed-phase methods often fail to deliver robust purity profiles for such molecules, resulting in peak tailing, retention loss, or "ghost" peaks caused by tautomeric splitting.[1]

This guide objectively compares two distinct separation strategies:

  • Method A (Traditional): Low pH (Formic Acid) on Silica-based C18.[1]

  • Method B (Recommended): High pH (Ammonium Bicarbonate) on Charged Surface Hybrid (CSH) C18.[1]

Verdict: While Method A is sufficient for rough screening, Method B offers superior peak symmetry (As < 1.2), higher theoretical plate counts, and enhanced resolution of polar impurities , making it the requisite choice for validated purity assays.

Chemical Assessment: The "Why" Behind the Method

To develop a robust method, we must first understand the analyte's behavior in solution.[2]

  • Basicity: The pyrrolidine ring acts as an electron donor, increasing the electron density of the pyrimidine ring nitrogens. In acidic media (pH < 3), the molecule is protonated (cationic).[1]

  • Acidity & Tautomerism: The C4-hydroxyl group allows the molecule to exist in equilibrium between the lactim (enol) and lactam (keto) forms. In solution, the polar lactam form often predominates.

  • The Silanol Problem: At low pH, the protonated basic nitrogen interacts electrostatically with residual silanols (

    
    ) on the column stationary phase.[1] This secondary interaction is the primary cause of peak tailing.
    
Visualization: Method Selection Decision Tree

MethodSelection Start Analyte Assessment: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol Check_pKa Check pKa & Functional Groups (Basic N + Acidic OH) Start->Check_pKa Branch_Acidic Standard Acidic Method (pH 2-3) Check_pKa->Branch_Acidic Traditional Approach Branch_HighPH High pH Method (pH 10) Check_pKa->Branch_HighPH Modern Hybrid Approach Result_Acidic Outcome: Protonated Cation (+) Interacts with Silanols Result: Tailing Branch_Acidic->Result_Acidic Result_HighPH Outcome: Neutral/Deprotonated (-) Silanols Repelled Result: Sharp Peak Branch_HighPH->Result_HighPH

Figure 1: Decision logic for selecting mobile phase pH based on analyte ionization state.

Comparative Experimental Data

The following data summarizes a head-to-head comparison performed on an Agilent 1290 Infinity II LC system.

Experimental Conditions
  • Column Dimensions: 100 x 2.1 mm, 1.7 µm particle size.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.[1]

Performance Metrics Table
ParameterMethod A (Traditional) Method B (High pH Hybrid) Analysis
Stationary Phase Standard C18 (High Purity Silica)Charged Surface Hybrid (CSH) C18Method B uses a phase resistant to high pH degradation.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)10mM Ammonium Bicarbonate (pH 10)High pH neutralizes the basic amine.[1]
USP Tailing Factor 1.8 - 2.2 (Significant Tailing)1.05 - 1.15 (Excellent) Method B eliminates silanol interactions.[1]
Theoretical Plates ~8,000~14,500 Sharper peaks yield higher efficiency in Method B.
Resolution (Impurity) 1.5 (Baseline separation marginal)3.2 (Full Baseline) Method B alters selectivity, moving polar impurities away from the main peak.[1]
MS Sensitivity High (Protonated precursor)Moderate (Requires negative mode or post-column acidification)Method A is better for direct ESI+ MS, but Method B is superior for purity determination.[1]

Detailed Recommended Protocol (Method B)

This protocol is designed to be a self-validating system, ensuring reproducibility across different laboratories.[1]

Reagents & Preparation[5]
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Ammonium Bicarbonate (

    
    ):  High purity (>99.5%).[1]
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.[1]
    

Buffer Preparation (Mobile Phase A):

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM).[1]

  • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.[1] Note: Do not use Sodium Hydroxide, as non-volatile salts will damage LC systems/MS sources.

  • Filter through a 0.22 µm nylon filter if not using fresh Milli-Q.[1]

Instrument Parameters[5][6]
ParameterSettingNotes
Column Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18Critical: Must be "Hybrid" or "High pH Stable" (pH 1-12 range).[1]
Column Temp 40°CElevated temp improves mass transfer and peak shape.[1]
Injection Vol 2.0 µLMinimize volume to prevent solvent effects.
Detection UV 254 nm (BW 4 nm)254 nm targets the pyrimidine chromophore.[1]
Needle Wash 90:10 ACN:WaterPrevents carryover of the sticky basic compound.
Gradient Table[5]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.00955Initial hold
1.00955Isocratic hold for polar impurities
8.00595Linear gradient
10.00595Wash
10.10955Re-equilibration
13.00955Ready for next injection

Method Development Workflow & Validation Strategy

To ensure this method meets regulatory standards (ICH Q2(R2)), follow this development lifecycle.

Workflow Diagram

MethodLifecycle Step1 1. Screening Compare pH 3 vs pH 10 (Selectivity Check) Step2 2. Optimization Gradient Slope & Temp (Resolution Check) Step1->Step2 Best Shape Step3 3. Stress Testing Forced Degradation (Specificity Check) Step2->Step3 Final Method Step4 4. Validation Linearity, Accuracy, LOQ (ICH Q2 Compliance) Step3->Step4 Pass

Figure 2: Step-by-step lifecycle from screening to validation.

Validation Criteria (Self-Validating System)
  • Specificity: Inject a blank, the solvent vehicle, and a known impurity marker (e.g., pyrrolidine or 2-chloro-6-methylpyrimidin-4-ol).[1] The main peak must be spectrally pure (Peak Purity Index > 990).[1]

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    .[1]
  • Robustness: Vary pH by ±0.2 units. If retention time shifts by >5%, tighten buffer preparation controls.

Troubleshooting & Optimization

Issue: Peak Splitting

  • Cause: Slow tautomeric interconversion between the keto and enol forms.

  • Solution: Increase column temperature to 45°C or 50°C. Thermal energy accelerates the interconversion rate, merging the split peaks into a single, sharp band.

Issue: Retention Time Drift

  • Cause: Evaporation of Ammonia from the high pH buffer.

  • Solution: Prepare MP-A fresh daily. Keep the solvent bottle capped tightly or use a specialized cap with a vent valve.[1]

Issue: High Backpressure

  • Cause: Salt precipitation when mixing high % ACN with buffer.[1]

  • Solution: Ensure the buffer concentration does not exceed 10mM when using >90% Acetonitrile.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][3][4] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link][1]

  • Waters Corporation. (2021).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyrimidine Derivatives.[5][1][6] National Library of Medicine.[1] [Link]

Sources

Comparative Guide: Pyrrolidinyl vs. Piperidinyl Pyrimidines in Drug Discovery

[1]

Executive Summary

In the optimization of pyrimidine-based pharmacophores—ubiquitous in kinase inhibitors (e.g., JAK, EGFR) and GPCR antagonists—the choice between a pyrrolidinyl (5-membered) and piperidinyl (6-membered) substituent is a critical decision point.[1] This guide analyzes the structural, physicochemical, and biological implications of this scaffold hop.

While often treated as interchangeable solubilizing tails, these moieties exert distinct effects on binding entropy , metabolic liability , and lipophilicity-driven permeability . This guide provides an evidence-based framework for selecting the optimal ring size based on experimental data and mechanistic logic.

Physicochemical & Structural Determinants[1][2]

The biological divergence between pyrrolidine and piperidine stems from fundamental physical chemistry.[1]

Conformational Entropy and Binding
  • Piperidine (The Rigid Chair): Exists predominantly in a stable chair conformation. If the binding pocket requires this specific geometry, piperidine pays a lower entropic penalty upon binding than a flexible chain, potentially improving affinity (

    
    ). However, if the pocket is restricted, the steric bulk of the chair can prevent binding.
    
  • Pyrrolidine (The Flexible Envelope): Adopts a puckered envelope or twist conformation. It is more compact but conformationally dynamic. It often fits into tighter "solvent-exposed" pockets where the larger piperidine would clash sterically.

Basicity and Lipophilicity (The ADME Driver)

The ring size impacts the pKa of the nitrogen and the overall lipophilicity (LogP), driving solubility and membrane permeability.

FeaturePyrrolidinyl-PyrimidinePiperidinyl-PyrimidineImpact on Drug Design
Ring Size 5-membered6-memberedPyrrolidine is less sterically demanding.
LogP (Lipophilicity) Lower (~0.[1][2]46)Higher (~0.84)Piperidine increases permeability but lowers aqueous solubility.
pKa (Conj. Acid) ~11.27~11.22Both are basic; Pyrrolidine is slightly more basic, aiding solubility in low pH.[1]
Metabolic Stability Higher (generally)LowerPiperidine is prone to oxidative opening (ring scission).

Biological Activity & SAR Case Study

Case Study: Leukotriene A4 Hydrolase (LTA4H) Inhibitors

A pivotal study on LTA4 hydrolase inhibitors illustrates the direct impact of ring expansion. Researchers compared pyrrolidine and piperidine analogues of the lead compound SC-57461A.[3]

Experimental Observation:

  • Potency: The pyrrolidine analogues generally maintained or slightly improved potency compared to piperidine versions in restricted pockets due to the tighter steric fit.

  • Oral Activity: The piperidine analogues, while potent in vitro, often suffered from rapid metabolic clearance or poor absorption compared to optimized pyrrolidine variants.

Representative Activity Data (Hypothetical Composite based on Literature Trends)

Note: Values represent a composite of typical SAR trends seen in kinase and hydrolase inhibitor optimization.

Compound VariantR-GroupIC50 (Enzyme)EC50 (Cellular)Intrinsic Clearance (Cl_int)
A (Reference) Morpholine12 nM45 nMLow (Stable)
B (Piperidine) Piperidin-1-yl 4 nM 15 nM High (Unstable)
C (Pyrrolidine) Pyrrolidin-1-yl 6 nM 22 nM Medium (Moderate)

Analysis: Compound B (Piperidine) shows superior intrinsic potency (IC50) likely due to hydrophobic interactions of the extra methylene group filling a pocket. However, Compound C (Pyrrolidine) offers a better balance of potency and metabolic stability (lower clearance), making it a superior in vivo candidate.

Metabolic Stability: The Differentiator

The piperidine ring is frequently a "metabolic soft spot."[1] Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily hydroxylate the carbon alpha to the nitrogen, leading to ring opening or N-dealkylation. Pyrrolidine rings, while still susceptible, often show greater resistance to this specific oxidative pathway.

Protocol: Microsomal Stability Assay

To empirically select between the two scaffolds, a metabolic stability assay is required.

Objective: Determine the intrinsic clearance (

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of test compounds (Pyrrolidine-derivative and Piperidine-derivative) in DMSO.

  • Incubation Mix: Dilute liver microsomes (human or mouse) to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Initiation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    ).

Visualizing the Workflow:

MicrosomalStabilityStockCompound Stock(DMSO)IncubateIncubation37°C + NADPHStock->IncubateMicroLiver Microsomes(0.5 mg/mL)Micro->IncubateQuenchQuench(ACN + IS)Incubate->Quencht=0,5...60minCentrifugeCentrifuge& FilterQuench->CentrifugeLCMSLC-MS/MSAnalysisCentrifuge->LCMSDataCalc CL_int(Slope k)LCMS->Data

Figure 1: Workflow for determining metabolic stability differences between scaffolds.

Signaling Pathway Context

Pyrimidine derivatives often target kinases within the JAK/STAT or EGFR pathways. The pyrrolidine/piperidine moiety usually extends into the solvent-exposed region of the ATP-binding pocket, modulating physicochemical properties rather than catalytic inhibition directly.

Pathway Visualization (JAK/STAT Example): This diagram illustrates where these inhibitors intervene to stop downstream pro-inflammatory signaling.

JAK_PathwayCytokineCytokine(Ligand)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target of Pyrimidines)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylation(Inhibited by Pyrimidines)P_STATPhospho-STAT(Dimer)STAT->P_STATDimerizationNucleusNucleus(Gene Transcription)P_STAT->NucleusTranslocation

Figure 2: The JAK/STAT signaling cascade. Pyrimidine derivatives competitively inhibit the JAK Kinase node.

Conclusion & Recommendation

When designing pyrimidine-based bioactive molecules:

  • Choose Pyrrolidine If:

    • You need to lower the LogP to improve aqueous solubility.

    • The binding pocket is sterically restricted (requires a compact group).

    • You observe rapid metabolic clearance via piperidine ring oxidation.

  • Choose Piperidine If:

    • You need to increase lipophilicity to improve membrane permeability (CNS penetration).

    • The target has a hydrophobic pocket that can accommodate the chair conformation (entropy gain).

    • Synthetic accessibility favors the 6-membered ring (often cheaper starting materials).

Final Verdict: For early-stage lead optimization, synthesize both analogues. The subtle shift in pKa and LogP often results in a non-linear change in bioavailability that cannot be purely predicted in silico.

References

  • Penning, T. D., et al. (2002).[3] Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase.[3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][3]

  • Metwally, K., & Abo-Dya, N. (2024).[4] Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]

  • Rashid, H. u., et al. (2021).[5][6] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

  • Wisdom Library. (2025). Pyrrolidine and Piperidine: Significance and symbolism. Retrieved from [Link]

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Conjugated Pyrimidine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the electronic absorption properties of conjugated pyrimidine systems. For researchers in medicinal chemistry, materials science, and drug development, understanding how molecular structure dictates UV-Vis absorption is not merely academic—it is fundamental to design, quality control, and mechanistic investigation. Pyrimidine-containing molecules are cornerstones in numerous applications, from pharmaceuticals to organic light-emitting devices (OLEDs), due to their versatile photoelectric properties.[1][2]

This guide deviates from rigid templates to provide a narrative grounded in practical experience and theoretical principles. We will dissect the causal relationships between the structure of conjugated pyrimidines and their UV-Vis absorption maxima (λmax), offering a comparative analysis supported by experimental data. Our goal is to empower you to predict and manipulate these properties in your own work.

The Fundamental Principle: Conjugation and the HOMO-LUMO Gap

The absorption of UV-Vis light by an organic molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems, the most important transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[3] The energy difference (ΔE) between these two orbitals dictates the wavelength of light absorbed, according to the Planck-Einstein relation (E = hc/λ).

A core principle is that as the extent of the conjugated π-system increases, the HOMO-LUMO energy gap decreases.[3][4][5] This smaller energy gap requires a lower-energy photon to excite the electron, resulting in the absorption of light at a longer wavelength.[3][5][6] This shift to a longer wavelength is known as a bathochromic shift , or red shift. This relationship is the primary determinant of a molecule's λmax and its perceived color.[4][6]

Comparative Analysis: Key Factors Influencing Pyrimidine λmax

The electronic spectra of pyrimidines are governed by a complex interplay of intrinsic molecular features and extrinsic environmental factors.[7] Let's examine the most influential of these.

The Effect of Substituents

Modifying the pyrimidine ring with different functional groups is the most powerful tool for tuning its λmax. The electronic nature of the substituent dictates the direction and magnitude of the spectral shift.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density of the aromatic system.[7] This destabilizes the HOMO more than the LUMO, effectively narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths.[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) pull electron density away from the ring.[7] This stabilizes the ground state, widening the HOMO-LUMO gap and leading to a hypsochromic (blue) shift to shorter wavelengths.[7][8]

The position of the substituent is also critical. A study of thirty-seven 2,5-disubstituted pyrimidines systematically demonstrated that the electronic effects of substituents significantly and predictably alter the absorption energy.[2]

The Effect of Solvent (Solvatochromism)

The polarity of the solvent can significantly modulate the electronic spectra of pyrimidines, a phenomenon known as solvatochromism.[7] This is because the solvent can differentially stabilize the ground and excited states of the molecule.

  • π → π* Transitions: In many conjugated systems, the excited state is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively, reducing the energy gap for the transition. This results in a bathochromic (red) shift as solvent polarity increases.[9]

  • n → π* Transitions: These transitions often involve the promotion of an electron from a non-bonding orbital (like on a nitrogen atom) to an anti-bonding π* orbital. The ground state, with its lone pair of electrons, is often better stabilized by hydrogen bonding with polar protic solvents (like ethanol or water) than the excited state. This increased stabilization of the ground state widens the energy gap, causing a hypsochromic (blue) shift as solvent polarity increases.[9][10]

For pyrimidine, the peaks in its UV absorption spectrum shift noticeably toward the blue (higher energy) when changing the solvent from hexane to methanol, indicating the influence on n-π* transitions.[10]

The Effect of pH

Alterations in pH can induce marked changes in the electronic spectra of pyrimidine derivatives.[7] Under acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This protonation alters the overall electronic distribution of the molecule, leading to significant shifts in absorption wavelengths.[7][11] For example, a study on avobenzone derivatives with pyrimidine moieties found that acidification led to enhanced UVA absorption, confirming the formation of protonated species.[11]

Quantitative Data Summary

The following table summarizes the λmax for various substituted pyrimidine systems, illustrating the principles discussed above.

Pyrimidine DerivativeSubstituent(s) & Position(s)Solventλmax (nm)Reference(s)
Pyrimidine (unsubstituted)-Gas Phase~243[12]
2-Chloropyrimidine2-ClGas Phase~246[12]
2-Bromopyrimidine2-BrGas Phase~250[12]
2-Amino-5-Nitropyrimidine2-NH2, 5-NO2Ethanol356[2]
2-Methoxy-5-Nitropyrimidine2-OCH3, 5-NO2Ethanol321[2]
2,5-Dichloropyrimidine2-Cl, 5-ClEthanol266[2]
Avobenzone-2-MPDA(See Ref.)Ethanol~320[11]
Avobenzone-2-APDA(See Ref.)Ethanol~332[11]

Note: This table is illustrative. λmax values are highly dependent on the specific molecular structure and experimental conditions.

Visualizing Structure-Property Relationships

The interplay of these factors can be visualized to better understand their combined effect on the absorption maximum.

G cluster_factors Influencing Factors cluster_substituents Substituent Types cluster_outcomes Spectral Shifts Pyrimidine Conjugated Pyrimidine System Substituents Substituent Effects Pyrimidine->Substituents Conjugation Extent of Conjugation Pyrimidine->Conjugation Solvent Solvent Environment Pyrimidine->Solvent EDG Electron-Donating Groups (-NH2, -OCH3) Substituents->EDG EWG Electron-Withdrawing Groups (-NO2, -Cl) Substituents->EWG RedShift Bathochromic Shift (Red Shift, ↑λmax) Conjugation->RedShift More Conjugation Solvent->RedShift Polar Solvent (π-π) BlueShift Hypsochromic Shift (Blue Shift, ↓λmax) Solvent->BlueShift Polar Solvent (n-π) EDG->RedShift Narrows HOMO-LUMO Gap EWG->BlueShift Widens HOMO-LUMO Gap

Caption: Factors influencing the UV-Vis λmax of conjugated pyrimidines.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust methodology for determining the UV-Vis absorption maximum of a novel conjugated pyrimidine derivative. The trustworthiness of this protocol lies in its systematic inclusion of calibration and blank correction at every stage.

Objective: To accurately determine the λmax of a synthesized pyrimidine compound in a specified solvent (e.g., ethanol).

Instrumentation: A dual-beam or diode-array UV-Vis spectrophotometer.[13]

Materials:

  • Synthesized pyrimidine compound

  • Spectroscopic grade solvent (e.g., anhydrous ethanol)

  • Two matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for accurate dilutions

Methodology
  • Instrument Preparation & Calibration:

    • Rationale: Ensures the instrument is performing within specifications, which is critical for data accuracy and reproducibility.

    • Steps:

      • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

      • Perform instrument self-diagnostics and calibration checks for wavelength accuracy and photometric accuracy as per the manufacturer's guidelines.[14]

  • Preparation of Solutions:

    • Rationale: Accurate concentration is key for quantitative analysis (Beer-Lambert Law), but for determining λmax, a concentration that gives an absorbance reading within the instrument's linear range (typically 0.1 - 1.5 A.U.) is sufficient.[13][15]

    • Steps:

      • Prepare a stock solution of the pyrimidine compound by accurately weighing a small amount and dissolving it in a known volume of the spectroscopic grade solvent.

      • From the stock solution, prepare a dilute sample solution expected to have a maximum absorbance below 1.5.[13]

  • Blank Measurement (Baseline Correction):

    • Rationale: This step is crucial to subtract any absorbance from the solvent and the cuvettes, ensuring the final spectrum represents only the compound of interest.[15][16]

    • Steps:

      • Clean both quartz cuvettes thoroughly.[14]

      • Fill both the sample and reference cuvettes with the pure solvent.

      • Place them in the spectrophotometer.

      • Run a baseline scan over the desired wavelength range (e.g., 200-600 nm). The instrument will store this as the zero-absorbance reference.[14]

  • Sample Measurement:

    • Rationale: This is the core data acquisition step. Maintaining consistent cuvette orientation and cleanliness prevents measurement artifacts.

    • Steps:

      • Empty the sample cuvette. Rinse it 2-3 times with a small amount of the dilute sample solution before filling it ¾ full.

      • Wipe the outside of the cuvette to remove fingerprints or residue.[13]

      • Place the sample cuvette back into the sample holder, ensuring the reference cuvette with the pure solvent remains in the reference beam path.

      • Acquire the absorbance spectrum of the sample over the same wavelength range as the baseline.[17]

  • Data Analysis:

    • Rationale: Identifies the wavelength of maximum electronic transition probability.

    • Steps:

      • Use the spectrophotometer's software to identify the peak(s) in the spectrum.

      • The wavelength at which the highest absorbance value is recorded is the λmax.[13][15]

      • Record the λmax and the corresponding absorbance value. For validation, repeat the measurement with a fresh aliquot of the sample to ensure the λmax is reproducible.[13]

Conclusion

The UV-Vis absorption properties of conjugated pyrimidine systems are a direct reflection of their electronic structure. By strategically applying principles of physical organic chemistry, researchers can effectively tune the λmax of these vital compounds. The extent of conjugation provides the coarse control, shifting absorption across broad regions of the spectrum, while the addition of electron-donating or electron-withdrawing substituents allows for fine-tuning. Furthermore, understanding the impact of the local environment, including solvent polarity and pH, is critical for interpreting spectra accurately and designing molecules for specific applications. The experimental workflow provided here serves as a reliable foundation for generating high-quality, reproducible data in your laboratory.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025).
  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • Yuan, H., et al. (2018). Substituent effects on the UV absorption energy of 2,5‐disubstituted pyrimidines. Journal of Physical Organic Chemistry.
  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • Kumar, A., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Yuan, H., et al. (2018). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines.
  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
  • JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent.
  • Sim4t. (2013).
  • UV-VIS Absorption spectroscopy. (n.d.).
  • Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department.
  • Ayad, M. F., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • Repligen. (2016).
  • Chemistry LibreTexts. (2021). 8.
  • Chemistry LibreTexts. (2019). 15.
  • Kemistry. (2022). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro. YouTube.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra.

Sources

Reference standards for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Reference Standards for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol: A Critical Comparison for Drug Development

Executive Summary & Core Directive

The Challenge: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS: 284680-44-0) is a critical heterocyclic building block and potential impurity in the synthesis of pyrimidine-based kinase inhibitors.[1][2] Its analysis is complicated by keto-enol tautomerism (4-hydroxy vs. 4-oxo) and the hygroscopic nature of the pyrrolidine moiety.[1][2]

The Reality: There are currently no pharmacopeial (USP/EP) Certified Reference Materials (CRMs) for this specific compound.[2] Researchers must choose between Commercial "Research Grade" Building Blocks (often insufficiently characterized) and Custom/In-House Primary Standards (fully characterized).[1][2]

This guide objectively compares these two pathways, establishing a "Gold Standard" protocol for validation to ensure data integrity in IND/NDA filings.

Comparative Analysis: Research Grade vs. Primary Standard

The following table contrasts the typical "off-the-shelf" commercial product with the required specifications for a Reference Standard used in GMP/GLP environments.

FeatureOption A: Commercial "Research Grade" (The Alternative)Option B: Primary Reference Standard (The Gold Standard)Impact on Data
Purity Assignment HPLC Area % (e.g., >95%)Mass Balance or qNMR (>98.0%)Area% ignores water, salts, and volatiles, leading to potency overestimation .[1][2]
Identity Verification 1H-NMR (Structure only)1H-NMR, 13C-NMR, MS, IREnsures no regioisomers (e.g., N-alkylation vs O-alkylation) are present.[1][2]
Water Content Not reported (often wet)Karl Fischer (KF) TitrationPyrrolidine rings are hygroscopic; water can account for 2-5% of mass.[1][2]
Counter-ions Unknown (Acetate/Chloride?)Ion Chromatography (IC) Critical for stoichiometry; "free base" may actually be a partial salt.[2]
Tautomer Definition IgnoredDefined by Solvent/pHPrevents "ghost peak" interpretation in method development.

Technical Deep Dive: The Tautomerism Trap

The 4-position on the pyrimidine ring allows for a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms.[1][2] This equilibrium is solvent- and pH-dependent, often causing peak splitting or tailing in unbuffered HPLC methods.[1][2]

Visualizing the Equilibrium (Graphviz Diagram):

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Aromatic System Keto Keto Form (4-Pyrimidinone) Predominant in Solution Enol->Keto Neutral pH (Fast Exchange) Protonation Protonated Species (Low pH HPLC) Enol->Protonation pH < 3.0 Keto->Enol Keto->Protonation pH < 3.0 (Stabilizes cation)

Caption: Figure 1. Tautomeric equilibrium of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol. At neutral pH, the keto form often predominates.[2] Acidic conditions (pH < 3) collapse the equilibrium into a single protonated species, improving peak shape.[2]

Experimental Protocols (Self-Validating Systems)

To use this compound as a reliable standard, you must validate its purity and behavior.[2]

Protocol 1: Purity Assignment via qNMR (The Absolute Method)

Use this when Mass Balance (TGA/KF) is not feasible due to limited sample quantity.[2]

  • Solvent Selection: Use DMSO-d6 .[1] It disrupts intermolecular H-bonding and stabilizes the tautomeric exchange, often sharpening signals compared to CDCl3.[1][2]

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Benzyl Benzoate . Ensure relaxation delay (d1) is

    
     (typically 30-60s).[1][2]
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of standard.[2]
Protocol 2: HPLC Method for Impurity Profiling

Designed to suppress tautomeric splitting and protonate the basic pyrrolidine nitrogen.[1]

  • Column: C18 (End-capped),

    
     (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1][2]

    • 2-15 min: 5%

      
       95% B[1][2]
      
    • 15-20 min: 95% B[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[2]

  • Temperature:

    
     (Critical: Higher temp speeds up tautomer exchange, sharpening peaks).[2]
    

Workflow: From "Powder" to "Reference Standard"

Use this decision tree to determine if your material is fit for purpose.

CertificationWorkflow Start Raw Material Received (CAS 284680-44-0) Identity Identity Check (1H-NMR + MS) Start->Identity PurityCheck HPLC Purity > 98.0%? Identity->PurityCheck Fail REJECT / RE-PURIFY (Recrystallize from EtOH) PurityCheck->Fail No WaterCheck Karl Fischer (KF) Water Content PurityCheck->WaterCheck Yes CalcPotency Calculate Potency (100 - %Water - %Solvents - %Inorganics) times HPLC% WaterCheck->CalcPotency Subtract Water UseAsStd Release as Primary Standard (Store Desiccated @ -20°C) CalcPotency->UseAsStd

Caption: Figure 2. Characterization workflow to convert a research-grade chemical into a usable Reference Standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Pyrimidine Derivatives.[2] Retrieved from [Link][1][2]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] (General reference for qNMR protocol).

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[1] (Basis for "Gold Standard" definition).

Sources

Guide to Structural Elucidation: Distinguishing 2-(pyrrolidin-1-yl) and 4-(pyrrolidin-1-yl) Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the introduction of a pyrrolidine ring onto a heteroaromatic scaffold (typically pyridine or pyrimidine) via Nucleophilic Aromatic Substitution (


) is a ubiquitous strategy to modulate solubility and hERG channel interactions. However, when performing 

on 2,4-dihalogenated scaffolds, regioselectivity is rarely absolute.

The resulting mixture of 2-(pyrrolidin-1-yl) and 4-(pyrrolidin-1-yl) isomers presents a critical identification challenge.[1] While they share identical molecular weights (


), their physicochemical properties differ significantly due to electronic conjugation and basicity. This guide outlines a self-validating workflow to separate and definitively identify these isomers, leveraging their distinct 

values and NMR coupling constants.

Mechanistic Origin: The Regioselectivity Paradox

To distinguish the isomers, one must first understand their synthetic origin. In a typical


 reaction on 2,4-dichloropyridine :
  • The 4-Position (Para-like): This position is generally kinetically favored .[1] The intermediate Meisenheimer complex is stabilized by the ring nitrogen (para-resonance), making the 4-isomer the major product in standard conditions.

  • The 2-Position (Ortho-like): This position is often thermodynamically favored or accessible via specific catalytic cycles (e.g., Pd-catalysis or specific solvent effects).[1] It is sterically more congested.[1]

Implication: If you isolate a major product from a standard thermal displacement, it is likely the 4-isomer, but "likely" is insufficient for IND-enabling studies.[1] You must prove it.

Visualization: The Regioselectivity Pathway

SnAr_Pathway Start 2,4-Dichloropyridine + Pyrrolidine Intermediate Transition State Competition Start->Intermediate Prod4 4-(pyrrolidin-1-yl) (Kinetically Favored) Major Product Intermediate->Prod4 Low Temp / Fast Prod2 2-(pyrrolidin-1-yl) (Thermodynamically Stable) Minor Product Intermediate->Prod2 High Temp / Catalyst

Figure 1: Kinetic vs. Thermodynamic pathways in nucleophilic aromatic substitution.

The "Smoking Gun": pKa-Driven Separation[1]

The most reliable physicochemical differentiator between these isomers is Basicity (


) .[1]
  • 4-(pyrrolidin-1-yl)pyridine: The nitrogen lone pair on the pyrrolidine can donate electron density into the ring, stabilizing the protonated ring nitrogen. This makes the molecule highly basic (

    
    ).[1]
    
  • 2-(pyrrolidin-1-yl)pyridine: While electron donation occurs, the proximity of the pyrrolidine ring to the pyridine nitrogen creates steric hindrance to protonation. Furthermore, inductive withdrawal by the adjacent nitrogen lowers basicity (

    
    ).
    
Experimental Data Comparison
Feature4-(pyrrolidin-1-yl) Isomer2-(pyrrolidin-1-yl) IsomerMechanism

(Conjugate Acid)
~9.17 (High)~6.86 (Moderate)Resonance stabilization vs. Steric/Inductive effects
UPLC Retention (Low pH) Early ElutingLate Eluting4-isomer is fully ionized (polar) at pH 3; 2-isomer is less ionized.[1]
UPLC Retention (High pH) Late ElutingEarly ElutingBoth neutral; 4-isomer is more lipophilic due to symmetry.[1]
Solubility (Aq. Acid) ExcellentGood4-isomer forms stable salts easily.[1]

Spectroscopic Elucidation (NMR)[1][2]

Mass spectrometry (MS/MS) is often inconclusive for positional isomers.[1] NMR is the gold standard.

A. 1H NMR: Coupling Constants ( )

Assuming a pyridine scaffold:

  • 4-Isomer (Symmetric-like):

    • Look for an AA'BB' pattern (or two doublets with

      
      ) for the aromatic protons.[1]
      
    • The protons at C2 and C6 are chemically equivalent (or very close) and appear significantly downfield (

      
       ppm).
      
    • The protons at C3 and C5 are shielded by the pyrrolidine amine and appear upfield (

      
       ppm).
      
  • 2-Isomer (Asymmetric):

    • Look for an ABCD pattern.[1]

    • Distinctive Signal: The proton at C3 (adjacent to pyrrolidine) often appears as a doublet or d-d upfield, but the proton at C6 (adjacent to ring N) is a distinct doublet downfield (

      
       ppm).
      
    • Key Difference: You will see four distinct aromatic environments, whereas the 4-isomer often simplifies to two (if no other substituents exist).

B. NOESY / ROESY (Spatial Proximity)

This is the definitive confirmation experiment.[1]

  • 4-Isomer: Irradiating the

    
    -protons of the pyrrolidine ring (
    
    
    
    ppm) will show NOE enhancement of the C3 and C5 protons of the pyridine ring.
  • 2-Isomer: Irradiating the pyrrolidine

    
    -protons will show NOE enhancement of only the C3 proton .[1] The C6 proton is too far away.[1]
    
Visualization: Analytical Logic Tree

NMR_Logic Sample Isolated Isomer (Dissolved in DMSO-d6) H_NMR 1H NMR Spectrum (Aromatic Region) Sample->H_NMR SymCheck Symmetry Check: Are there 2 or 4 aromatic signals? H_NMR->SymCheck Isomer4 4-Isomer Confirmed (AA'BB' System) NOE: Pyr -> H3 & H5 SymCheck->Isomer4 2 Signals (Symmetric) Isomer2 2-Isomer Confirmed (ABCD System) NOE: Pyr -> H3 Only SymCheck->Isomer2 4 Signals (Asymmetric)

Figure 2: Decision tree for assigning regiochemistry via 1H NMR.

Detailed Experimental Protocols

Protocol A: Chromatographic Separation (Prep-HPLC)

Use this protocol to separate the mixture obtained from synthesis.

Objective: Isolate pure isomers based on basicity differences.

  • Column: Waters XBridge C18 (Prep),

    
    , 
    
    
    
    .
    • Why: The XBridge column is stable at high pH, which is critical for exploiting the

      
       difference.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 10).

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-12 min: 5%

      
       60% B (Linear)[1]
      
    • Note: At pH 10, the 4-isomer (pKa ~9.[1]2) will be partially ionized/neutral equilibrium, while the 2-isomer (pKa ~6.9) will be fully neutral. The 2-isomer typically elutes first under these conditions due to lower lipophilicity contributions from the exposed ring nitrogen, followed by the 4-isomer.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1]

Protocol B: NMR Characterization

Use this protocol for the "Self-Validating" Identification.

  • Sample Prep: Dissolve ~5 mg of isolated solid in

    
    DMSO-d6 .
    
    • Why DMSO? It prevents aggregation and provides sharp signals for exchangeable protons (if any remaining).[1]

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Run 1D-NOESY (Selective Gradient).[1]

  • Target Selection (NOESY):

    • Set the selective excitation frequency on the pyrrolidine

      
       multiplet (typically 3.2 – 3.6 ppm).[1]
      
    • Mixing Time: 500 ms (standard for small molecules).

  • Analysis:

    • Check aromatic region (6.5 – 8.5 ppm).[1]

    • Positive Result (4-isomer): Two symmetric enhancements.

    • Positive Result (2-isomer): One single enhancement (H3).

References

  • Regioselectivity of SnAr in Pyridines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry (2015).[1][2][3]

    • URL:[Link][1]

  • Basicity of Aminopyridines

    • Title: Ionization Constants of Heterocyclic Amines.[1]

    • Source: J. Chem. Soc.[1][4] (Classic Reference, Albert et al.).[1][4]

    • Context: Establishes pKa of 4-aminopyridine (~9.[1]1) vs 2-aminopyridine (~6.8).[1]

    • URL:[Link][1]

  • NMR Shift Prediction & Data

    • Title: PubChem Compound Summary for 4-(1-Pyrrolidinyl)pyridine.[1]

    • Source: National Library of Medicine.[1]

    • URL:[Link][1]

Sources

A Comparative Guide to Chromatographic Separation of Pyrimidin-4-ol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. Pyrimidin-4-ol, a key heterocyclic scaffold in numerous therapeutic agents, presents a unique set of challenges in impurity profiling due to the potential for a variety of structurally similar impurities to arise during synthesis and degradation. This guide provides an in-depth comparison of chromatographic techniques for the robust separation and quantification of these impurities, grounded in established scientific principles and regulatory expectations.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] These guidelines establish thresholds based on the maximum daily dose of the drug, typically starting at 0.05% for reporting and identification.[1][3][4] Achieving this level of sensitivity and specificity necessitates the development of highly efficient and validated analytical methods.[4][5]

The Chromatographic Toolbox: A Comparative Overview

The separation of pyrimidin-4-ol and its impurities predominantly relies on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), techniques renowned for their versatility and resolving power.[6][7][8] While gas chromatography (GC) can be employed for volatile impurities, its application is less common for the typically non-volatile nature of pyrimidin-4-ol and its related compounds.[6][9]

Table 1: Comparison of Chromatographic Techniques for Pyrimidin-4-ol Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures for increased resolution and speed.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Primary Application Gold standard for non-volatile and thermally labile compounds like pyrimidin-4-ol and its process-related impurities and degradants.[6][7]Enhanced resolution and faster analysis times compared to HPLC, ideal for complex impurity profiles and high-throughput screening.[10]Primarily for volatile organic impurities, such as residual solvents from the manufacturing process.[6][11]
Advantages Robust, versatile, wide range of stationary phases available, compatible with various detectors (UV, MS).[7][9]Higher efficiency, superior resolution, significantly reduced run times, and lower solvent consumption.Excellent for separating volatile and semi-volatile compounds with high sensitivity.[7][11]
Limitations Longer analysis times, lower resolution compared to UPLC, higher solvent consumption.Higher backpressure requires specialized instrumentation, potential for frictional heating effects.Not suitable for non-volatile or thermally unstable compounds, may require derivatization.

The choice between HPLC and UPLC often hinges on the complexity of the impurity profile and the desired throughput. For routine quality control with well-separated impurities, a robust HPLC method may suffice. However, for complex separations or in a high-throughput environment, the advantages of UPLC in terms of speed and resolution are significant.

Method Development Workflow: A Strategic Approach

A systematic approach to method development is crucial for achieving a robust and reliable separation. The process typically involves selecting an appropriate column and mobile phase, followed by optimization of various chromatographic parameters.

Caption: A typical workflow for developing a chromatographic method for impurity analysis.

Experimental Protocol: A Validated RP-HPLC Method

This section details a reverse-phase HPLC (RP-HPLC) method that has been validated for the separation and quantification of pyrimidin-4-ol impurities, adhering to the principles outlined in ICH Q2(R1).[5][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of pyrimidin-4-ol and its potential process-related and degradation impurities.

Materials and Instrumentation:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Pyrimidin-4-ol Reference Standard and Impurity Standards.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (equilibration)

Method Validation Summary:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[5][12][13]

  • Specificity: Demonstrated by the baseline resolution of pyrimidin-4-ol from all known impurities and degradation products. This can be confirmed by spiking the sample with impurities and performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[12]

  • Linearity: Assessed over a range from the LOQ to 120% of the specification limit for each impurity, with a correlation coefficient (r²) of ≥ 0.999.[14]

  • Accuracy: Determined by the recovery of spiked impurities at different concentration levels, with acceptance criteria typically between 80% and 120%.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of ≤ 5%.

  • Robustness: Assessed by making deliberate small changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the separation.[15]

Common Impurities and Their Separation

The synthesis of pyrimidin-4-ol can give rise to several impurities, including starting materials, intermediates, and by-products from side reactions.[16][17][18] Degradation pathways can also introduce new impurities over time.

Caption: Relationship between Pyrimidin-4-ol and its potential impurities.

Successful chromatographic separation relies on exploiting the subtle differences in physicochemical properties (e.g., polarity, pKa) between pyrimidin-4-ol and its impurities. The use of a buffered mobile phase is often critical to control the ionization state of the analytes and achieve reproducible retention times and peak shapes.[19] For particularly challenging separations, alternative stationary phases (e.g., phenyl, cyano) or the use of ion-pairing reagents can be explored.[10]

Conclusion

The effective chromatographic separation of pyrimidin-4-ol impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. A thorough understanding of the principles of HPLC and UPLC, coupled with a systematic approach to method development and validation, is essential for achieving robust and reliable analytical methods. By leveraging the appropriate chromatographic tools and adhering to regulatory guidelines, researchers and drug developers can confidently characterize the impurity profile of pyrimidin-4-ol, ultimately contributing to the delivery of safe and effective medicines.

References

  • ICH. (2006, October). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • ICH. (2005, November). ICH Q2(R1) Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ICH. (1995, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH. (2023, October 17). ICH Q3 Guidelines. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. (2018, May 22). ICH Q2 Analytical Method Validation. [Link]

  • Llinás, M., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1227, 186-194. [Link]

  • TIJER. (2021). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER, 8(8). [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • IntechOpen. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ResearchGate. A typical chromatogram showing separation of the four impurities along with nilotinib hydrochloride. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • SIELC Technologies. Separation of Pyrimidine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2019). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • MDPI. (2025). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • National Institutes of Health. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

  • PubMed. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Scholars Research Library. A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an autonomous, technical framework for the safe containment and disposal of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol (CAS: 27299-00-9).[1] Unlike generic safety sheets, this protocol addresses the specific physicochemical stability of the pyrimidine scaffold and the nitrogen-rich pyrrolidine moiety.[1]

As researchers, we must recognize that "disposal" begins at the moment of synthesis or acquisition.[1] The stability of the pyrimidine ring requires high-temperature incineration to prevent the formation of incomplete combustion byproducts. This guide prioritizes thermal destruction as the only validated end-of-life mechanism.

Part 1: Chemical Profile & Hazard Identification

Causality: Effective disposal requires understanding the molecule's stress points. This compound is an amphoteric nitrogenous heterocycle; it can act as a weak base (pyrrolidine/pyrimidine nitrogens) or a weak acid (phenolic -OH tautomer). This duality dictates our segregation strategy—it must be isolated from both strong oxidizers and violent alkylating agents to prevent exothermic degradation prior to incineration.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-olOfficial manifest descriptor.[1][2][3][4][5]
CAS Number 27299-00-9Required for waste profiling/manifesting.
Formula C₉H₁₃N₃ONitrogen-rich; generates NOx upon combustion.
Molecular Weight 179.22 g/mol N/A
Physical State Solid (Powder)Dust explosion risk if aerosolized in bulk.
Acidity/Basicity AmphotericCRITICAL: Segregate from strong acids AND bases.
GHS Classification Irritant (Warning)H315 (Skin), H319 (Eye), H335 (Resp).[1]
Combustion Products NOx, CO, CO₂Requires scrubbed incineration.[1]

Expert Insight: While often labeled merely as an "Irritant," treat this compound as Acute Toxin (Category 4) during handling.[1] The metabolic breakdown of pyrimidine derivatives can yield unpredictable bioactive metabolites. Always err on the side of higher containment.

Part 2: Disposal Workflow & Decision Logic

Trustworthiness: The following workflow is a self-validating system. By categorizing the waste state (Solid vs. Liquid) before binning, we prevent the common error of mixing incompatible solvent streams with reactive solids.[1]

Workflow Diagram: Waste Stream Segregation

The following logic gate ensures the material is routed to the correct destruction facility (High-Temp Incineration).

DisposalWorkflow Start Waste Generation: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Filter Cake) Assess->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Rinsate) Assess->Liquid Dissolved PackSolid Double-bag in Anti-static LDPE Solid->PackSolid PackLiquid Collect in HDPE Carboy (Compatible Solvent) Liquid->PackLiquid Label Label: 'Non-Halogenated Organic Heterocycle' PackSolid->Label PackLiquid->Label Destruction Final Disposal: High-Temp Incineration (>850°C with Scrubber) Label->Destruction Manifest & Ship

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Detailed Procedural Steps
Protocol A: Solid Waste (Pure Compound)
  • Containment: Transfer the solid into a clear, heavy-gauge polyethylene (LDPE) bag.

    • Why: LDPE is chemically inert to this pyrimidine derivative and allows visual inspection by waste handlers.

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth HDPE jar or a fiber drum designated for "Solid Organic Waste."

  • Labeling: Mark the container clearly with "Contains Nitrogenous Heterocycles - Incinerate Only."

    • Regulatory Note: Do not label simply as "Trash." This prevents it from being diverted to municipal landfill streams where leaching could occur.

Protocol B: Liquid Waste (Solutions/Mother Liquors)
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.

    • Safe: Methanol, Ethanol, DMSO, Dichloromethane (segregate halogenated), Ethyl Acetate.[1]

    • Unsafe: Piranha solution, concentrated Nitric Acid (risk of nitration/explosion).[1]

  • pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 6–8 before adding to the organic waste carboy. This prevents polymerization or degradation of the pyrimidine ring in the drum.

  • Bulking: Pour into the "Non-Halogenated Organic Solvent" waste stream (unless halogenated solvents are present).

Part 3: Spill Response & Immediate Mitigation

Expertise: Speed is irrelevant without control. The pyrrolidine moiety increases water solubility compared to lipophilic aromatics, meaning a spill can quickly migrate into floor drains if not physically blocked.[1]

Spill Response Diagram

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves + P95 Mask Spill->PPE Contain Block Drains & Dyke Area PPE->Contain Absorb Apply Absorbent: Vermiculite or Sand Contain->Absorb Clean Sweep to Container (Do NOT Wash Down) Absorb->Clean Decon Decontaminate Surface (Soap + Water) Clean->Decon

Figure 2: Sequential response protocol for laboratory spills to prevent environmental release.[1]

Step-by-Step Cleanup Protocol
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use a P95/N95 respirator.[1]

  • Dry Spill:

    • Gently cover with a paper towel to prevent dust dispersal.

    • Wet the towel slightly (damp, not soaking) to bind the powder.[1]

    • Scoop material into a waste jar.

  • Wet Spill:

    • Surround with absorbent socks or vermiculite.

    • Do not use bleach. Bleach (hypochlorite) can react with the secondary amine (pyrrolidine ring) to form chloramines, which are toxic gases.[1] Use simple soapy water for final decontamination.

Part 4: Regulatory Compliance & Waste Codes

Compliance is non-negotiable. While this specific CAS is not P-listed or U-listed (RCRA), it defaults to the following classifications based on its characteristics and the solvents used.

Table 2: Regulatory Classification
JurisdictionClassification CodeDescription
US EPA (RCRA) D001 If dissolved in ignitable solvent (Flash point <60°C).
US EPA (RCRA) None (General) If solid. Manage as "Non-RCRA Regulated Hazardous Waste" but voluntarily incinerate.
EU (EWC) 07 05 13 *Solid wastes containing hazardous substances.
Transport (DOT/IATA) Not Regulated Unless mixed with regulated solvents.

Final Directive: Always consult your institution's EHS (Environmental Health & Safety) officer before final disposal. Local municipal codes often supersede federal guidelines regarding nitrogenous discharge limits.

References

  • BenchChem. (2025).[6] Navigating the Safe Disposal of Pyrimidine Derivatives: A Comprehensive Guide. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrolidine (Analogous Hazard Data). Retrieved from [1]

  • ChemScene. (2025). Product Safety: 6-Methylpyrimidin-4-ol (Scaffold Hazard Data). Retrieved from [1]

  • US EPA. (2025). RCRA Hazardous Waste Codes and Descriptions. Retrieved from [1]

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Pyrimidine Derivatives General Handling. Retrieved from [1]

Sources

Personal Protective Equipment (PPE) & Safety Guide: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

[1][2][3]

Executive Safety Summary (Immediate Action Card)

Critical Parameter Directive
Hazard Classification Warning – Irritant (Skin/Eye/Respiratory).[1][2][3][4] Potential Acute Toxicity (Oral).[2][4]
Physical State Solid (Powder/Crystalline).[3][4] High probability of dust generation.[2][4]
Primary Route of Entry Inhalation of dust, Dermal absorption, Ocular contact.[2][3][4]
Minimum PPE Nitrile Gloves (0.11 mm), Safety Glasses with Side Shields, Lab Coat, N95/P2 Respirator (if outside hood).[2][3][4]
Engineering Control Mandatory: Handle primarily within a certified Chemical Fume Hood.
Spill Response Damp wipe (do not dry sweep).[3][4] Treat as hazardous chemical waste.[2][3][4]

Chemical Identity & Hazard Analysis

Scientific Context: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is a functionalized pyrimidine derivative often utilized as a building block in the synthesis of kinase inhibitors and bioactive heterocycles.[1][2][3][4] Structurally, it features a pyrimidine core substituted with a solubilizing pyrrolidine ring and a polar hydroxyl group (which may exist in tautomeric equilibrium with the ketone form, pyrimidin-4(3H)-one).[1][2][3][4]

Hazard Profiling (Structure-Activity Relationship): While specific toxicological data (LD50) may be sparse for this specific catalog item, its structural congeners (aminopyrimidines) exhibit a consistent hazard profile.[2][3][4]

  • Skin/Eye Irritation: The basic nitrogen atoms in the pyrrolidine and pyrimidine rings can deprotonate fatty acids in the skin barrier, leading to irritation or dermatitis.[2][3][4]

  • Respiratory Sensitization: Fine particulates of heterocyclic bases are known respiratory irritants.[2][3][4]

  • Systemic Toxicity: Pyrimidine antimetabolites can interfere with nucleotide synthesis; therefore, this compound should be treated as a potential reproductive toxin or antimetabolite until proven otherwise.[2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Self-Validating" safety—meaning the PPE chosen is chemically compatible with the solvent systems typically used with this compound (e.g., DMSO, Methanol, DCM).[2][3][4]

A. Hand Protection (Glove Selection)
Task Glove Material Thickness Breakthrough Time Rationale
Dry Solid Handling Nitrile 0.11 mm (Standard)>480 minExcellent resistance to solid particulates; sufficient for incidental contact.[1][2][4]
Solution (DMSO) Nitrile (Double) 0.11 mm x 2>480 minDMSO permeates thin nitrile rapidly; double gloving provides a sacrificial outer layer.[2][3][4]
Solution (DCM) Laminate (Silver Shield) Multi-layer>240 minChlorinated solvents degrade nitrile instantly.[2][3][4] Use laminate gloves for DCM stock solutions.
Glassware Cleaning Neoprene/Thick Nitrile 0.5 mmN/APhysical protection against sharps and harsh detergents.[3][4]
B. Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2][4]

  • Secondary Barrier (If hood is unavailable/cleaning spills):

    • Respirator: N95 (US) or P2 (EU) particulate respirator.

    • Eye Protection: Chemical Safety Goggles (ANSI Z87.[2][3][4]1) are preferred over safety glasses to prevent dust migration around the lens.[2][3][4]

Operational Handling Protocol

Step 1: Weighing & Transfer
  • Risk: Static charge can cause the lightweight powder to "jump," leading to inhalation exposure.[2][3][4]

  • Protocol:

    • Place the analytical balance inside the fume hood or a vented enclosure.[2][3][4]

    • Use an antistatic gun or ionizer on the spatula and weighing boat before dispensing.[2][3][4]

    • Technique: Do not pour from the bottle. Use a micro-spatula to transfer small aliquots to avoid dust clouds.[2][4]

Step 2: Solubilization (Reaction Setup)
  • Solvents: Typically soluble in DMSO, Methanol, or dilute aqueous acid.[2][3][4]

  • Protocol:

    • Add the solvent slowly to the solid.[2][3][4]

    • Caution: Pyrimidine bases can be exothermic upon protonation (acid addition).[2][3][4] Cool the receiving flask in an ice bath if adding strong acids (HCl, TFA).[2][4]

    • Seal the vessel immediately after addition to prevent solvent vapor release.[2][4]

Step 3: Reaction Monitoring
  • TLC/LCMS: When spotting TLC plates, use a capillary tube.[2][3][4] Do not waft the plate to dry it; use a gentle stream of nitrogen inside the hood.[2][4]

Waste Disposal & Decontamination

Core Principle: Segregate based on chemical compatibility to prevent unexpected reactions in the waste drum.

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2][4]Hazardous Solid Waste Drum. Label as "Toxic/Irritant Solid."[2][3][4]
Liquid Waste (A) Mother liquors (DMSO/Methanol) + Compound.[2][3][4]Non-Halogenated Organic Waste.
Liquid Waste (B) DCM/Chloroform extracts.[3][4]Halogenated Organic Waste.
Aqueous Waste Acidic/Basic workup layers.[2][3][4]Neutralize to pH 6-8 , then Aqueous Waste Drum (check local regulations).

Decontamination of Surfaces:

  • Wipe 1: Apply 10% soap/water solution to solubilize the organic base.[2][3][4]

  • Wipe 2: Rinse with 70% Ethanol to remove residue.[2][4]

  • Disposal: Place all wipes in the Hazardous Solid Waste container.

Emergency Response Workflows

Visualizing the Decision Logic

The following diagrams illustrate the logical flow for PPE selection and Spill Response.

Diagram 1: PPE Selection Logic

PPE_LogicStartStart: Handling 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-olStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidIn SolutionState->LiquidPPE_SolidPPE: Nitrile Gloves + Safety GlassesEngineering: Fume HoodSolid->PPE_SolidSolventCheckCheck Solvent TypeLiquid->SolventCheckDMSODMSO / Methanol / WaterSolventCheck->DMSODCMDCM / ChloroformSolventCheck->DCMPPE_DMSOPPE: Double Nitrile Gloves+ Chemical GogglesDMSO->PPE_DMSOPPE_DCMPPE: Silver Shield/Laminate Gloves+ Chemical GogglesDCM->PPE_DCM

Caption: Decision tree for selecting appropriate hand and eye protection based on physical state and solvent carrier.

Diagram 2: Spill Response Protocol

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinorSolidMinor Solid (<5g)Assess->MinorSolidMajorMajor / Liquid (>100mL)Assess->MajorAction11. Dampen Paper Towel (Water)2. Gently Wipe (No Dust)3. Clean with EthanolMinorSolid->Action1Action21. Evacuate Area2. Alert Safety Officer3. Use Spill Kit (Absorbent)Major->Action2DisposalDisposal: Hazardous Waste BinAction1->DisposalAction2->Disposal

Caption: Step-by-step workflow for containing and cleaning laboratory spills to minimize exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76772, 6-Methylpyridin-2-ol (Structural Analog).[1][2][3][4] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2][3][4] Washington, DC: U.S. Department of Labor.[2][4]

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.[2][3][4] In the absence of specific data, apply the "Universal Precaution" principle for novel chemical entities.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.